molecular formula C12H20O2 B078527 Methyl 2-undecynoate CAS No. 10522-18-6

Methyl 2-undecynoate

Cat. No.: B078527
CAS No.: 10522-18-6
M. Wt: 196.29 g/mol
InChI Key: YPUZOJRRZPRXNV-UHFFFAOYSA-N
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Description

Methyl 2-undecynoate (CAS 10522-18-6) is a high-purity fatty acid ester standard essential for analytical research and development. This compound is a recognized flavoring agent (FEMA 2751, JECFA 1358) and is valued for its unique organoleptic properties, characterized by a powerful, waxy, and fruity aroma with green, floral, and violet nuances . Primary Research Applications: Flavor & Fragrance Research: Serves as a critical reference standard in gas chromatography (GC) for the analysis and formulation of flavors and fragrances. Its complex sensory profile makes it a compound of interest in studying aroma structures and developing synthetic flavor systems for baked goods, beverages, frozen dairy, and fruit ices . Chemical Synthesis: Functions as a versatile building block (C12 intermediate) in organic synthesis and the development of specialty chemicals, leveraging its alkyne ester structure for further chemical modifications . Regulatory & Safety Status: Evaluated by JECFA, this flavouring agent was determined to be of no safety concern at current levels of intake when used as a flavouring agent . Handling & Quality: This product is provided as a colorless to clear oily liquid. It is For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Our Methyl 2-undecynoate is manufactured to exacting standards, ensuring consistent quality and reliability for your research requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl undec-2-ynoate
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InChI

InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-9H2,1-2H3
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InChI Key

YPUZOJRRZPRXNV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70147017
Record name Methyl 2-undecynoate
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Molecular Weight

196.29 g/mol
Source PubChem
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Physical Description

Liquid, Colourless oily liquid; Powerful, waxy, green, floral aroma
Record name Methyl 2-undecynoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Methyl 2-undecynoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1357/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

230.00 °C. @ 760.00 mm Hg
Record name Methyl 2-undecynoate
Source Human Metabolome Database (HMDB)
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Solubility

Insoluble in water, Soluble (in ethanol)
Record name Methyl 2-undecynoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1357/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.915-0.921 (20°)
Record name Methyl 2-undecynoate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1357/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

10522-18-6
Record name Methyl 2-undecynoate
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Record name Methyl 2-undecynoate
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Record name Methyl 2-undecynoate
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Record name Methyl 2-undecynoate
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Record name METHYL 2-UNDECYNOATE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-undecynoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-undecynoate is a valuable organic compound characterized by a terminal alkyne functional group and a methyl ester. This structure makes it a versatile building block in organic synthesis, particularly for the introduction of a C11 carbon chain in the development of novel pharmaceutical agents, fragrances, and specialty materials. Its ynoate functionality allows for a variety of chemical transformations, including cycloadditions, reductions, and coupling reactions, making it a key intermediate for accessing more complex molecular architectures.

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 2-undecynoate, designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The methodologies presented are grounded in established chemical principles, offering both theoretical understanding and practical, step-by-step protocols.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway for the synthesis of methyl 2-undecynoate involves a two-step sequence starting from the commercially available terminal alkyne, 1-decyne. This strategy is outlined below:

  • Carboxylation of 1-Decyne: The first step involves the conversion of 1-decyne to 2-undecynoic acid. This is achieved through deprotonation of the terminal alkyne with a strong base, such as n-butyllithium, to form a lithium acetylide. This nucleophilic intermediate is then reacted with carbon dioxide (in the form of dry ice) to yield the corresponding carboxylic acid upon acidic workup.

  • Fischer Esterification: The resulting 2-undecynoic acid is then converted to its methyl ester, methyl 2-undecynoate, through a classic Fischer esterification reaction. This acid-catalyzed reaction with methanol drives the equilibrium towards the desired ester product.

This two-step approach is advantageous due to the high yields typically achieved in each step and the ready availability of the starting materials.

Synthesis_Workflow Start 1-Decyne Step1 Carboxylation (1. n-BuLi 2. CO2 (dry ice) 3. H3O+) Start->Step1 Intermediate 2-Undecynoic Acid Step1->Intermediate Step2 Fischer Esterification (Methanol, H2SO4) Intermediate->Step2 Product Methyl 2-undecynoate Step2->Product

Caption: Synthetic workflow for methyl 2-undecynoate.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Undecynoic Acid

This protocol is based on the general principle of carboxylating terminal alkynes.

Materials:

Reagent/MaterialGrade
1-Decyne≥98%
n-Butyllithium (n-BuLi)2.5 M solution in hexanes
Tetrahydrofuran (THF)Anhydrous, ≥99.9%
Dry Ice (solid CO2)-
Hydrochloric Acid (HCl)2 M aqueous solution
Diethyl EtherACS Grade
Anhydrous Magnesium SulfateGranular

Procedure:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1-decyne (13.8 g, 100 mmol) and anhydrous THF (100 mL).

  • Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (44 mL of a 2.5 M solution in hexanes, 110 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours.

  • Carboxylation: The reaction flask is carefully opened, and crushed dry ice (approximately 50 g) is added in small portions over 30 minutes, ensuring the temperature does not rise above -60 °C. The mixture is then allowed to slowly warm to room temperature overnight with continuous stirring.

  • Workup: The reaction is quenched by the slow addition of 2 M HCl (100 mL). The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-undecynoic acid.

  • Purification: The crude product can be purified by recrystallization from hexanes to afford pure 2-undecynoic acid as a white solid.

Part 2: Synthesis of Methyl 2-undecynoate (Fischer Esterification)

This protocol follows the principles of Fischer esterification.[1][2][3][4]

Materials:

Reagent/MaterialGrade
2-Undecynoic AcidAs synthesized in Part 1
MethanolAnhydrous, ≥99.8%
Sulfuric AcidConcentrated (98%)
Saturated Sodium BicarbonateAqueous solution
BrineSaturated aqueous solution
Diethyl EtherACS Grade
Anhydrous Sodium SulfateGranular

Procedure:

  • Reaction Setup: A 250 mL round-bottom flask is charged with 2-undecynoic acid (18.2 g, 100 mmol), methanol (100 mL), and a magnetic stir bar.

  • Catalyst Addition: Concentrated sulfuric acid (2 mL) is carefully added to the stirred solution.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether (100 mL) and washed with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude methyl 2-undecynoate.

  • Purification: The crude product can be purified by vacuum distillation to afford pure methyl 2-undecynoate as a colorless liquid.

Characterization of Methyl 2-undecynoate

Due to the limited availability of direct experimental data for methyl 2-undecynoate, the following characterization data is based on theoretical predictions and analysis of closely related analogs, such as methyl 2-nonynoate.[5][6]

Characterization_Flow Product Purified Methyl 2-undecynoate NMR NMR Spectroscopy (1H and 13C) Product->NMR IR Infrared (IR) Spectroscopy Product->IR MS Mass Spectrometry (MS) Product->MS Physical Physical Properties Product->Physical Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Physical->Structure

Caption: Logical flow for the characterization of methyl 2-undecynoate.

Physical Properties
PropertyPredicted Value
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
AppearanceColorless liquid
Boiling PointEstimated to be higher than 1-decyne (174 °C)
DensityEstimated to be around 0.9 g/mL
Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The ¹H NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts (δ) for methyl 2-undecynoate in CDCl₃ are as follows:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
-OCH₃~3.7Singlet3H
-CH₂-C≡C-~2.2 - 2.4Triplet2H
-CH₂-CH₂-C≡C-~1.5 - 1.7Multiplet2H
-(CH₂)₅-~1.2 - 1.4Multiplet10H
CH₃-(CH₂)₇-~0.9Triplet3H

Justification: The methyl ester protons (-OCH₃) are expected to appear as a singlet around 3.7 ppm. The methylene group adjacent to the alkyne (-CH₂-C≡C-) will be deshielded and appear as a triplet around 2.2-2.4 ppm. The terminal methyl group will be a triplet around 0.9 ppm, and the other methylene groups will form a complex multiplet in the 1.2-1.7 ppm range.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O~155
-C≡C-COOCH₃~80-90
-C≡C-CH₂-~70-80
-OCH₃~52
-CH₂-C≡C-~19
-(CH₂)₆-~22-32
CH₃-~14

Justification: The carbonyl carbon of the ester is expected in the downfield region (~155 ppm). The sp-hybridized carbons of the alkyne will appear between 70 and 90 ppm. The methyl ester carbon will be around 52 ppm, and the aliphatic carbons will be in the upfield region (14-32 ppm).

IR (Infrared) Spectroscopy:

The IR spectrum is used to identify the functional groups present in a molecule. The characteristic absorption bands for methyl 2-undecynoate are predicted as follows, with reference to the IR spectrum of methyl 2-nonynoate.[5][7]

Functional GroupWavenumber (cm⁻¹)Intensity
C≡C stretch~2250 - 2200Weak
C=O stretch~1715Strong
C-O stretch~1250 and ~1100Strong
sp³ C-H stretch~2950 - 2850Medium

Justification: A key feature will be the weak C≡C stretching vibration around 2200-2250 cm⁻¹. The strong carbonyl (C=O) stretch of the conjugated ester will be observed around 1715 cm⁻¹. Strong C-O stretching bands will be present in the 1250-1100 cm⁻¹ region. The sp³ C-H stretching of the alkyl chain will appear just below 3000 cm⁻¹.

MS (Mass Spectrometry):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z ValueInterpretation
196Molecular ion (M⁺)
165Loss of -OCH₃ (M - 31)
137Loss of -COOCH₃ (M - 59)
Other fragmentsCorresponding to the cleavage of the alkyl chain.

Justification: The molecular ion peak is expected at m/z 196. Common fragmentation patterns for methyl esters include the loss of the methoxy group (M-31) and the carbomethoxy group (M-59). Further fragmentation will occur along the alkyl chain.

Conclusion

This technical guide has outlined a reliable and efficient synthetic route for the preparation of methyl 2-undecynoate from 1-decyne via a two-step process involving carboxylation and Fischer esterification. Detailed experimental protocols have been provided to facilitate the practical application of this synthesis in a laboratory setting. Furthermore, a comprehensive characterization profile, including predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data, has been presented to aid in the structural verification of the final product. The information contained herein is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and application of novel organic molecules.

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Sources

CAS number and molecular structure of Methyl 2-undecynoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-undecynoate Content Type: Technical Monograph & Application Guide Audience: Researchers, Synthetic Chemists, and Fragrance/Flavor Formulators

Structural Analysis, Synthetic Pathways, and Application Protocols

Executive Summary

Methyl 2-undecynoate (CAS 10522-18-6) is an


-acetylenic ester belonging to the family of alkynoates. Historically known in the trade as "Methyl Decine Carbonate"  (MDC), it is a structural homologue of the widely known—and restricted—fragrance ingredients Methyl Heptine Carbonate (MHC) and Methyl Octine Carbonate (MOC).

This compound is valued for its powerful, waxy, green-violet odor profile, which offers a heavier, more substantive alternative to the volatile "leafy" notes of its lower homologues. While it serves as a critical high-impact aroma chemical and flavor adjuvant (FEMA 2751), its chemical structure—specifically the conjugated triple bond—renders it a Michael acceptor, necessitating strict adherence to safety protocols regarding skin sensitization.

Chemical Identity & Structural Analysis

Core Identifiers
ParameterDetail
Chemical Name Methyl 2-undecynoate
IUPAC Name Methyl undec-2-ynoate
CAS Number 10522-18-6
Trade Synonyms Methyl Decine Carbonate; Methyl Decyne Carbonate
Molecular Formula C

H

O

Molecular Weight 196.29 g/mol
FEMA Number 2751
JECFA Number 1358
Structural Visualization

The molecule consists of a linear 11-carbon chain with a triple bond at the C2 position, conjugated with a methyl ester group. This conjugation is the locus of both its olfactory power and its chemical reactivity (electrophilicity).

Methyl2Undecynoate cluster_main Methyl 2-undecynoate (C12H20O2) Tail Hydrophobic Tail (C8 Alkyl Chain) Alkyne Conjugated Alkyne (-C≡C- at C2) Tail->Alkyne C4-C3 Bond Ester Methyl Ester (-COOCH3) Alkyne->Ester Conjugation caption Fig 1. Functional segmentation of Methyl 2-undecynoate showing the lipophilic tail and electrophilic head.

Physicochemical Properties
  • Appearance: Colorless to pale yellow oily liquid.

  • Odor Profile: Powerful, green, violet-leaf, waxy, slightly fatty/oily. Less diffusive but more tenacious than Methyl 2-nonynoate.

  • LogP (Predicted): ~4.8 (Highly lipophilic).

  • Solubility: Insoluble in water; soluble in ethanol, diethyl phthalate, and oils.

Synthetic Pathways

The synthesis of Methyl 2-undecynoate typically proceeds via the functionalization of a terminal alkyne (1-Decyne). Two primary industrial routes are employed: direct lithiation/carboxylation and oxidative coupling (less common). The Chloroformate Route is preferred for laboratory and fine chemical scale-up due to higher yields and cleaner workup.

Reaction Mechanism (Chloroformate Route)
  • Deprotonation: 1-Decyne is treated with a strong base (n-Butyllithium or Sodium Amide) in an anhydrous solvent (THF) to form the acetylide anion.

  • Acylation: The nucleophilic acetylide attacks Methyl Chloroformate (ClCOOMe).

  • Elimination: Chloride is eliminated, yielding the ester.

SynthesisPathway Start 1-Decyne (C10 Terminal Alkyne) Intermediate Lithium 1-Decynylide (Nucleophilic Species) Start->Intermediate Deprotonation Reagent1 n-BuLi (or NaNH2) THF, -78°C Reagent1->Intermediate Product Methyl 2-undecynoate + LiCl Intermediate->Product Nucleophilic Acyl Substitution Reagent2 Methyl Chloroformate (Cl-CO-OMe) Reagent2->Product caption Fig 2. Synthesis via lithiation and trapping with methyl chloroformate.

Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesis of Methyl 2-undecynoate from 1-Decyne via Lithiation.

Safety Prerequisite:

  • Reaction must be performed under inert atmosphere (Argon/Nitrogen).

  • n-BuLi is pyrophoric; handle with extreme caution.

  • Work in a fume hood to avoid inhalation of alkyne vapors.

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and temperature probe. Flush with Argon.

  • Solvent Charge: Add anhydrous Tetrahydrofuran (THF, 150 mL) and 1-Decyne (13.8 g, 100 mmol). Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-Butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 30 minutes. Maintain internal temperature below -65°C.

    • Mechanism:[1] Formation of Lithium 1-decynylide.

    • Observation: Solution may turn slight yellow/orange.

  • Equilibration: Stir at -78°C for 1 hour to ensure complete deprotonation.

  • Acylation: Add Methyl Chloroformate (10.4 g, 110 mmol) dropwise.

    • Note: Reaction is exothermic. Control addition rate.

  • Warming: Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench & Workup:

    • Quench with saturated NH

      
      Cl solution (50 mL).
      
    • Extract with Diethyl Ether (3 x 50 mL).

    • Wash combined organics with Brine, dry over anhydrous MgSO

      
      , and concentrate in vacuo.
      
  • Purification: Purify the crude oil via vacuum distillation (approx. 110-115°C at 2 mmHg) or flash chromatography (Hexane/EtOAc 95:5) to yield Methyl 2-undecynoate.[2][3][4]

Applications & Functional Chemistry[8][9]

Fragrance Industry (Violet/Green Accords)

Methyl 2-undecynoate is a "high-impact" material. It is structurally related to Folione (Methyl 2-heptynoate) but possesses a less aggressive, more oily-waxy character.

  • Olfactive Use: Used in trace amounts to impart naturalness to violet, narcissus, and tuberose bases. It bridges the gap between fresh green top notes and fatty waxy base notes.

  • Stability: Stable in most media but can discolor in the presence of amines (Schiff base formation) or strong bases.

Flavor Industry
  • FEMA 2751: Approved for use in flavors.

  • Profile: Adds realistic "rind" notes to melon, strawberry, and peach flavors.

  • Dosage: Typically < 1 ppm in finished products due to its potency.

Safety, Toxicology & Regulatory Landscape

Sensitization Mechanism (The Michael Acceptor)

The


-acetylenic ester moiety is chemically reactive. It can undergo Michael addition  with nucleophilic groups (e.g., cysteine thiols or lysine amines) on skin proteins. This haptenization process is the mechanism behind the sensitization potential of this chemical class.
  • Risk: Classified as a potential skin sensitizer.

  • Homology Warning: Methyl Heptine Carbonate (MHC) and Methyl Octine Carbonate (MOC) are heavily restricted by IFRA. While Methyl 2-undecynoate (C12) is less volatile and potentially less penetrating, it shares the same reactive pharmacophore.

Regulatory Status
  • JECFA (Food): Evaluated (No. 1358) and determined to be of "No safety concern at current levels of intake" when used as a flavoring agent [1].

  • IFRA (Fragrance): Formulators must consult the latest IFRA Amendment (e.g., 51st). Historically, acetylenic esters are restricted. If no specific standard exists for CAS 10522-18-6, it may fall under group standards or general precautionary limits for Schiff base precursors/Michael acceptors.

  • Handling: Wear nitrile gloves and eye protection. Avoid direct skin contact.[5]

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2004).[6][7] Safety Evaluation of Certain Food Additives: Methyl 2-undecynoate (No. 1358). WHO Food Additives Series 54.

  • PubChem. (n.d.). Compound Summary: Methyl 2-undecynoate (CID 61524). National Center for Biotechnology Information.

  • The Good Scents Company. (n.d.). Methyl 2-undecynoate Data Sheet.[8][2][3][4][9][5][10][11][12]

  • Bedoukian Research. (n.d.). Technical Data Sheet: Methyl 2-Undecynoate.[8][3][5][7] (Industry standard reference for physical properties).

Sources

Methyl 2-Undecynoate: A Synthetic Mimic of Nature's Green Notes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Regulatory Affairs Professionals Focus: Chemical Origins, Synthetic Pathways, and Regulatory Status

Executive Summary

Methyl 2-undecynoate (CAS: 10522-18-6), historically referenced in perfumery as Methyl Decyne Carbonate, is a specialized alpha-beta acetylenic ester known for its powerful violet, green, and slightly fatty/meaty olfactory profile.

Contrary to common misconceptions regarding "nature-identical" fragrance ingredients, Methyl 2-undecynoate has not been identified in nature. While structurally related to natural ketones (like 2-undecanone found in Rue oil) and long-chain acetylenic fatty acids (found in Santalaceae seeds), this specific C11 acetylenic ester is a product of industrial synthesis. Its primary utility lies in reconstructing the "green" facets of violet leaf absolute and reseda without relying on scarce natural extracts.

This guide delineates the chemical reality of Methyl 2-undecynoate, contrasting its synthetic origins with natural biosynthetic pathways, and outlining the rigorous safety protocols required for its use due to the sensitization potential inherent to


-unsaturated alkynoates.

The "Natural" Investigation: Absence & Biological Context

Definitive Occurrence Status

Extensive headspace analysis and solvent extraction studies of Viola odorata (Violet), Reseda odorata (Mignonette), and various seed oils have failed to detect Methyl 2-undecynoate .

  • Status: 100% Synthetic / Artificial.

  • Common Confusion: Often confused with 2-Undecanone (Methyl Nonyl Ketone), which is naturally abundant in Rue oil (Ruta graveolens) and Banana. The presence of the triple bond at the

    
     position (C2-C3) in an 11-carbon ester chain is a structural motif not currently known to be produced by plant fatty acid synthases or desaturases.
    
Biosynthetic Divergence (Why it isn't natural)

Nature produces acetylenic bonds, but typically through specific desaturation of oleate precursors at the


 position, not the 

position of medium-chain esters.
  • Natural Pathway (The Crepenynic Route): Plants like Crepis alpina convert Linoleic acid (

    
    ) to Crepenynic acid (
    
    
    
    ene,
    
    
    yne) using a specific
    
    
    -acetylenase.
  • Synthetic Divergence: Methyl 2-undecynoate requires a terminal alkyne functionality at C2 relative to the carbonyl, a structure that would require a rare

    
    -dehydrogenase acting on a medium-chain fatty acid, which is bio-energetically unfavorable compared to beta-oxidation.
    

Figure 1: Biosynthetic Divergence vs. Synthetic Reality

Biosynthesis cluster_nature Natural Acetylenic Pathway (C18) cluster_synthetic Synthetic Pathway (C11) Oleate Oleate (C18:1) Linoleate Linoleate (C18:2) Oleate->Linoleate FAD2 Desaturase Crepenynate Crepenynic Acid (Natural Acetylene) Linoleate->Crepenynate Delta-12 Acetylenase Decyne 1-Decyne (Petrochemical Origin) M2U Methyl 2-Undecynoate (Artificial Target) Decyne->M2U Carbonylation (Non-Biological)

Caption: Nature typically creates acetylenes at C12 (green pathway), whereas Methyl 2-undecynoate requires C2 unsaturation (red pathway), achievable only via synthesis.

Synthetic Sources: The Industrial Standard

Since natural extraction is impossible, the "source" of Methyl 2-undecynoate is exclusively chemical manufacturing.

Primary Industrial Synthesis (Carbonylation)

The dominant route utilizes 1-Decyne, a terminal alkyne derived from petrochemical feedstocks.

Reaction Protocol:

  • Activation: 1-Decyne is treated with a strong base (Sodium amide or n-Butyllithium) to generate the acetylide anion.

  • Carboxylation: The anion reacts with Methyl Chloroformate (or Dimethyl Carbonate) to install the ester group directly.




Green Chemistry Alternative (Pd-Catalyzed)

Modern methods utilize oxidative carbonylation to avoid stoichiometric hazardous waste (chlorides).

  • Reagents: 1-Decyne, CO (Carbon Monoxide), Methanol, O2.

  • Catalyst: Palladium(II) iodide + KI.

  • Mechanism: Pd activates the triple bond, facilitating the insertion of CO and nucleophilic attack by methanol.

Analytical Characterization

To validate the purity of this material or detect it as an adulterant in "Natural" Violet Leaf absolute, the following parameters are critical.

Gas Chromatography - Mass Spectrometry (GC-MS)

Methyl 2-undecynoate has a distinct fragmentation pattern due to the conjugated triple bond system.

ParameterValue / Characteristic
Molecular Weight 196.29 g/mol
Ret.[1] Index (DB-5) ~1358 - 1370
Ret. Index (DB-Wax) ~1850 - 1870
Key Ion Fragments m/z 95 (Base Peak, cyclization of alkyne), m/z 165 (M-OCH3), m/z 137 (M-COOCH3)
Odor Threshold Low (High impact material)

Differentiation Note: Natural 2-Undecanone (found in Rue) elutes significantly earlier (RI ~1290 on DB-5) and lacks the m/z 95 dominant fragment characteristic of the


-alkynoate.

Regulatory & Safety Profile (Critical for Drug/Fragrance Dev)

Sensitization Mechanism

Methyl 2-undecynoate is an


-unsaturated ester (Michael Acceptor). It can react with skin proteins (nucleophiles like cysteine residues) via Michael addition, leading to hapten formation and subsequent immune response (Contact Dermatitis).

Figure 2: Sensitization Pathway (Michael Addition)

Sensitization M2U Methyl 2-Undecynoate (Electrophile) Complex Protein-Hapten Complex (Antigen) M2U->Complex Michael Addition Protein Skin Protein (Nucleophile -SH) Protein->Complex Immune T-Cell Response (Sensitization) Complex->Immune Recognition

Caption: The triple bond adjacent to the ester group makes the molecule reactive toward skin proteins, driving its sensitization potential.

Regulatory Status
  • FEMA: 2751 (Generally Recognized As Safe for flavor use in minute quantities).

  • FDA: Listed under 21 CFR 172.515 as a synthetic flavoring substance.

  • IFRA: While not explicitly banned by name in the 51st Amendment, it falls under the scrutiny applied to "Acetylenic Esters". Its close analogs, Methyl 2-octynoate (Methyl Heptine Carbonate) and Methyl 2-nonynoate (Methyl Octine Carbonate), are heavily restricted.

    • Guidance: Due to the sensitization risk, many modern formulations replace Methyl 2-undecynoate with safer cycloalkenyl analogs (e.g., Neofolione) which offer similar violet notes without the Michael acceptor reactivity.

References

  • Flavor and Extract Manufacturers Association (FEMA). (2024). FEMA GRAS Assessment of Methyl 2-undecynoate (No. 2751).[2][3][Link]

  • U.S. Food and Drug Administration (FDA). (2023). Substances Added to Food (formerly EAFUS): Methyl 2-undecynoate.[2][Link]

  • The Good Scents Company. (2024). Methyl 2-undecynoate: Organoleptic Properties and Safety.[4][Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 61524, Methyl 2-undecynoate.[Link]

  • Bedoukian Research. (2023). Technical Data Sheet: Methyl Undecynoate and Acetylenic Esters.[Link]

Sources

Commercial suppliers of high-purity Methyl 2-undecynoate

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Sourcing & Technical Validation of Methyl 2-Undecynoate

Executive Summary

Methyl 2-undecynoate (CAS 10522-18-6), historically known as Methyl Decine Carbonate or MDC , is an


-acetylenic ester critical to both high-value fragrance formulation (violet/green notes) and heterocyclic synthesis (1,2,3-triazoles).

The Critical Sourcing Error: A common pitfall in procurement is the conflation of this alkyne with its saturated analog, Methyl Undecanoate (CAS 1731-86-8). While the latter is a commodity fatty ester, Methyl 2-undecynoate is a reactive functionalized intermediate requiring stringent purity controls to prevent polymerization or isomerization during storage.

This guide provides a technical framework for sourcing, validating, and handling high-purity Methyl 2-undecynoate, distinguishing "Fragrance Grade" (olfactory-focused) from "Research Grade" (stoichiometrically defined).

Part 1: Chemical Identity & Specification

To ensure the integrity of downstream applications—whether catalytic cyclization or organoleptic profiling—the material must meet specific physicochemical criteria.

Table 1: Critical Specification Comparison
FeatureMethyl 2-Undecynoate (Target)Methyl Undecanoate (Common Error)
CAS Number 10522-18-6 1731-86-8
Structure


Molecular Weight 196.29 g/mol 200.32 g/mol
Unsaturation

-Alkyne (Reactive)
Fully Saturated (Inert)
Refractive Index (

)
1.443 – 1.449 1.427 – 1.430
Density (

)
0.915 – 0.921 g/cm³ 0.870 – 0.875 g/cm³
Primary Impurities 1-Decyne, Isomeric AllenesFree Fatty Acids, Methanol

Technical Insight: The refractive index is the quickest field test for identity. A value below 1.440 strongly suggests contamination with the saturated ester or residual solvent.

Part 2: Synthesis Logic & Impurity Profiling

Understanding the synthesis route is mandatory for anticipating the impurity profile. The industrial standard, reflected in the synonym "Methyl Decine Carbonate," utilizes the carbonylation of a metal acetylide.

Synthesis Workflow (Graphviz Diagram)

SynthesisPath Decyne 1-Decyne (Starting Material) Acetylide Sodium 1-Decynide (Intermediate) Decyne->Acetylide Deprotonation (-NH3) Impurity1 Impurity A: Unreacted 1-Decyne Decyne->Impurity1 Incomplete Conversion Base Strong Base (NaNH2 or BuLi) Base->Acetylide Product Methyl 2-Undecynoate (Target) Acetylide->Product Nucleophilic Attack Impurity2 Impurity B: Isomeric Allenes Acetylide->Impurity2 Proton Shift (Base Catalyzed) Reagent Methyl Chloroformate (Cl-COOCH3) Reagent->Product

Caption: Figure 1. The "Carbonate" synthesis route. Impurities A (starting material) and B (allenes) are process-specific markers of quality.

Impurity Causality:
  • 1-Decyne (Starting Material): Results from incomplete deprotonation. Its lower boiling point allows removal, but trace amounts affect stoichiometry in precise drug synthesis.

  • Isomeric Allenes (2,3-Undecadienoate): If the reaction temperature spikes or base concentration is uncontrolled, the triple bond can isomerize to the allene system. This is critical because allenes exhibit different reactivity in cycloadditions (e.g., Click chemistry).

  • Methyl Chloroformate Residues: Leads to acidity and rapid degradation of the final ester.

Part 3: Analytical Validation Protocols

Do not rely solely on a Supplier CoA. The following self-validating protocol ensures the material is fit for high-precision research.

Protocol A: GC-MS Identity & Purity Check
  • Objective: Separate the alkyne from potential allene isomers and saturated analogs.

  • Column: Polar Wax Phase (e.g., DB-WAX or HP-INNOWax).

    • Why? Non-polar columns (DB-1/5) may co-elute the alkyne and the alkene. The polar phase interacts with the

      
      -electrons of the triple bond, providing superior resolution.
      
  • Conditions:

    • Inlet: 250°C, Split 50:1.

    • Oven: 60°C (1 min)

      
       10°C/min 
      
      
      
      240°C (5 min).
    • Carrier: Helium @ 1.2 mL/min.

  • Acceptance Criteria:

    • Main Peak Area > 98.0%.[1][2]

    • Retention Index (RI): ~1690–1710 on Wax columns (vs. ~1420 for saturated Methyl Undecanoate).

Protocol B: 1H-NMR Diagnostic Signals
  • Target: Confirm the

    
    -alkyne structure.
    
  • Key Signal: The triplet for the

    
    -protons (
    
    
    
    ) at
    
    
    ppm
    .
  • Impurity Flag: If you see a multiplet at

    
     ppm , the sample contains isomeric allenes or alkenes.
    

Part 4: Supplier Landscape & Evaluation

Suppliers are categorized by their utility in the development pipeline.

Tier 1: Certified Reference Materials (Analytical Standards)

Use for: Calibrating GC-MS instruments and validating synthesis yields.

  • Sigma-Aldrich (Merck): Offers TraceCERT® standards. High cost, but guarantees isomeric purity.

  • Toronto Research Chemicals (TRC): Specializes in difficult-to-find esters and metabolites.

  • LGC Standards: Provides pharmaceutical secondary standards.

Tier 2: High-Purity Synthesis & Fragrance (Research/Pilot)

Use for: Lab-scale synthesis (grams to kilos) where purity (>98%) is non-negotiable.

  • Bedoukian Research (USA): The "Gold Standard" for alkyne and alkene esters. They manufacture this specifically for the flavor/fragrance industry (FEMA 2751) but maintain high chemical purity suitable for synthesis.

    • Product Name: Methyl 2-Undecynoate (or Methyl Decine Carbonate).[3][4]

  • BOC Sciences: Strong capability in custom synthesis of alkyne intermediates.

Tier 3: Bulk Industrial (Scale-Up)

Use for: Manufacturing batches (>100 kg). Requires rigorous in-house QC.

  • Vigon International: Major distributor for fragrance chemicals; often repackages high-quality streams from manufacturers like Bedoukian or IFF.

  • Penta Manufacturing: Reliable source for "Technical Grade" material.

  • Hangzhou Trylead Chemical: A primary Chinese manufacturer. Note: Batch-to-batch variation in isomeric purity can be higher; mandatory pre-shipment sample testing recommended.

Supply Chain Decision Matrix (Graphviz Diagram)

SupplyChain Requirement Define Requirement Analytical Analytical Std (< 1g) Requirement->Analytical Synthesis Synthesis/Pilot (10g - 1kg) Requirement->Synthesis Production Bulk Production (> 10kg) Requirement->Production Sup_Sigma Sigma/TRC (TraceCERT) Analytical->Sup_Sigma Sup_Bedoukian Bedoukian Research (High Purity) Synthesis->Sup_Bedoukian Sup_Vigon Vigon / Penta (Distributors) Production->Sup_Vigon Sup_China Hangzhou Trylead (Direct Mfg) Production->Sup_China Requires QC

Caption: Figure 2. Supplier selection logic based on scale and purity requirements.

Part 5: Handling & Stability

  • Sensitization Warning:

    
    -unsaturated esters are potent Michael acceptors. They can alkylate skin proteins, leading to sensitization. Always use nitrile gloves and work in a fume hood. 
    
  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Alkyne esters are prone to oxidation and polymerization if exposed to light and air for extended periods.

  • Shelf Life: typically 12–24 months if sealed. Retest for acidity (hydrolysis) before use in sensitive catalytic reactions.

References

  • Bedoukian Research. Product Catalog: Methyl 2-Undecynoate (Methyl Decine Carbonate).[3] Retrieved from

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Specifications for Flavourings: Methyl 2-undecynoate (JECFA No. 1358).[5][6] FAO Food and Nutrition Paper.[7][8] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61524: Methyl 2-undecynoate. Retrieved from

  • The Good Scents Company. Methyl 2-undecynoate Material Safety & Supplier Information. Retrieved from

  • Sigma-Aldrich. Product Specification: Methyl undecanoate (CAS 1731-86-8) vs Methyl 2-undecynoate. Retrieved from

Sources

Technical Guide: Methyl 2-Undecynoate as a Bioactive Scaffold & Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Methyl 2-Undecynoate Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-undecynoate (CAS: 10522-18-6), commercially known as Methyl Decine Carbonate , is an


-unsaturated alkynyl ester characterized by its electron-deficient triple bond.[1][2] While historically utilized in the fragrance industry for its powerful violet-leaf and green floral notes, its primary value in contemporary research lies in its utility as a Michael acceptor  and a dipolarophile  in organic synthesis.

This guide reviews the compound's applications in medicinal chemistry, specifically focusing on its role as a precursor for fatty acid-tethered heterocycles (triazoles, pyrazoles) and its unique reactivity profile.

Chemical Profile & Reactivity

Methyl 2-undecynoate possesses a conjugated system that renders the


-carbon highly electrophilic. This structural feature dictates its reactivity with nucleophiles and dipoles.
PropertyData
IUPAC Name Methyl undec-2-ynoate
CAS Number 10522-18-6
Synonyms Methyl decine carbonate; 2-Undecynoic acid methyl ester
Molecular Formula

Molecular Weight 196.29 g/mol
Functional Group

-Alkynyl Ester
Key Reactivity Michael Addition, 1,3-Dipolar Cycloaddition
Mechanistic Causality

The polarization of the triple bond by the ester group (


) lowers the LUMO energy, facilitating:
  • Nucleophilic Attack: Hard and soft nucleophiles attack the

    
    -position.
    
  • Cycloaddition: Acts as an electron-poor dipolarophile in reactions with azides and diazo compounds.

Applications in Heterocyclic Synthesis

The most significant research application of methyl 2-undecynoate is its use in synthesizing lipid-tethered heterocycles . These "fatty" heterocycles are increasingly explored for their ability to penetrate cell membranes while carrying pharmacophores.

Synthesis of 1,2,3-Triazoles (Click Chemistry)

The reaction of methyl 2-undecynoate with sodium azide (


) yields 1,2,3-triazole derivatives. This pathway is critical for generating libraries of antimicrobial agents where the lipophilic tail (undecyl chain) enhances membrane disruption.
  • Protocol Overview: The reaction typically proceeds via a [3+2] cycloaddition. Unlike terminal alkynes which require Copper(I) catalysis (CuAAC) for regioselectivity, the internal alkyne of methyl 2-undecynoate reacts under thermal conditions or with specific ruthenium catalysts to yield 1,4,5-trisubstituted triazoles.

  • Literature Insight: Research indicates that fatty acid esters like methyl 2-undecynoate react with

    
     in DMF to afford corresponding triazoles, which serve as bioisosteres for amide bonds in peptide mimetics [1].
    
Synthesis of Pyrazoles via Hydrazine Condensation

Methyl 2-undecynoate serves as a precursor for pyrazolone derivatives when reacted with hydrazine hydrate.

  • Mechanism: The hydrazine nitrogen attacks the electrophilic

    
    -carbon (Michael addition), followed by intramolecular cyclization (displacing the methoxy group) to form the pyrazole ring.
    
  • Application: Pyrazoles derived from long-chain alkynoates exhibit potent anti-inflammatory and antifungal properties due to the dual action of the heterocycle and the lipophilic chain.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways from the central methyl 2-undecynoate scaffold.

G M2U Methyl 2-Undecynoate (CAS 10522-18-6) Triazole 1,2,3-Triazole Derivatives M2U->Triazole [3+2] Cycloaddition (DMF, Heat) Pyrazole Pyrazolone Derivatives M2U->Pyrazole Condensation (EtOH, Reflux) Michael Michael Adducts (Thioethers/Amines) M2U->Michael Nucleophilic Attack (R-SH, R-NH2) Azide Sodium Azide (NaN3) Azide->Triazole Hydrazine Hydrazine (N2H4) Hydrazine->Pyrazole

Figure 1: Divergent synthetic pathways utilizing Methyl 2-Undecynoate as a core electrophilic scaffold.

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for


-alkynyl esters and must be validated in your specific laboratory setting.
Protocol A: Synthesis of 4-Carbomethoxy-5-octyl-1,2,3-triazole

Objective: Conversion of methyl 2-undecynoate to a triazole scaffold.

  • Reagents: Methyl 2-undecynoate (1.0 eq), Sodium Azide (1.5 eq), Dimethylformamide (DMF, anhydrous), Ammonium Chloride (

    
    ).
    
  • Setup: Flame-dried round-bottom flask under inert atmosphere (

    
    ).
    
  • Procedure:

    • Dissolve methyl 2-undecynoate in DMF (0.5 M concentration).

    • Add Sodium Azide carefully (Warning:

      
       is toxic and shock-sensitive).
      
    • Heat the mixture to 80°C for 12–24 hours. Monitor via TLC (disappearance of the alkyne spot).

    • Quench: Cool to room temperature. Pour into ice-cold saturated

      
       solution.
      
    • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF.

    • Purification: Dry over

      
      , concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).
      
Protocol B: Self-Validating Purity Check

Before using Methyl 2-undecynoate in synthesis, ensure it is free from the saturated analog (Methyl undecanoate) which is unreactive in these pathways.

  • 1H NMR Validation: Look for the triplet at

    
     ~2.3 ppm  (propargylic protons, 
    
    
    
    ) and the absence of the multiplet at
    
    
    ~1.6 ppm typical of saturated
    
    
    -protons.
  • IR Spectroscopy: Confirm the presence of the weak

    
     stretch at ~2230 cm⁻¹  and the conjugated ester carbonyl at ~1715 cm⁻¹ .
    

Safety & Toxicology (HSE Profile)

For researchers handling this compound, the safety profile differs from standard fatty esters due to the reactive triple bond.

Hazard ClassCodeDescriptionMitigation
Eye Damage H318Causes serious eye damage.[3]Wear chemical splash goggles and face shield.
Sensitization H317May cause an allergic skin reaction.Double-gloving (Nitrile) recommended; avoid aerosolization.
Aquatic Toxicity H411Toxic to aquatic life with long-lasting effects.Collect all waste for incineration; do not pour down drains.

Sensitization Mechanism: As a Michael acceptor, methyl 2-undecynoate can alkylate skin proteins (haptenization), leading to T-cell mediated hypersensitivity. This is a known issue with "Methyl Heptine/Octine Carbonate" analogs in perfumery [2].

References

  • RSC Publishing. (2023). An updated review of fatty acid residue-tethered heterocyclic compounds: synthetic strategies and biological significance. Royal Society of Chemistry. Link

  • PubChem. (n.d.). Methyl 2-undecynoate (Compound).[1][2][4][5][6][7][8] National Library of Medicine. Link

  • The Good Scents Company. (n.d.). Methyl 2-undecynoate Information and Safety.[1][2][5][6][9]Link

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Methyl undec-2-ynoate.[1][4][5][6][10]Link

Sources

A Technical Guide to the Physical Properties of Methyl 2-undecynoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-undecynoate (CAS No. 10522-18-6) is a fatty acid ester characterized by a carbon-carbon triple bond at the second position of its undecanoic acid backbone. This structural feature, an acetylenic group, imparts unique chemical reactivity and physical properties that distinguish it from its saturated and monounsaturated counterparts. As a versatile synthetic intermediate, its physical parameters, such as boiling point and density, are critical for professionals in chemical synthesis, drug development, and materials science. Understanding these properties is paramount for process design, purification, and ensuring the quality and consistency of the final products. This guide provides a detailed examination of the boiling point and density of Methyl 2-undecynoate, the methodologies for their determination, and the underlying scientific principles that govern these characteristics.

Core Physical Properties of Methyl 2-undecynoate

The defining physical characteristics of a pure compound are its boiling point and density. These intensive properties are intrinsic to the molecular structure and are indispensable for identification, quality control, and process engineering.

Data Presentation
Physical PropertyValueConditionsSource
Boiling Point 230.0 °C760.00 mm HgPubChem[1]
Density 0.915 - 0.921 g/cm³20 °CPubChem[1]

Experimental Determination of Physical Properties

The precise measurement of boiling point and density requires robust experimental protocols. The choice of method is often dictated by the quantity of the substance available and the required accuracy.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, this is a fixed point at a given pressure. The presence of the rigid, linear alkyne group in Methyl 2-undecynoate influences its intermolecular forces, primarily van der Waals interactions, which in turn dictates its boiling point.

The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small liquid sample. The unique shape of the Thiele tube allows for uniform heating of the heat-transfer fluid (typically mineral oil) through convection currents, ensuring a stable and consistent temperature gradient.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 1. Add 0.5 mL of Methyl 2-undecynoate to a small test tube. prep2 2. Invert a sealed-end capillary tube into the test tube. prep1->prep2 setup1 3. Attach the test tube to a thermometer. prep2->setup1 setup2 4. Suspend the assembly in a Thiele tube filled with mineral oil. setup1->setup2 meas1 5. Gently heat the side arm of the Thiele tube. setup2->meas1 meas2 6. Observe a continuous stream of bubbles from the capillary tube. meas1->meas2 meas3 7. Remove heat and record the temperature when liquid enters the capillary tube. meas2->meas3

Caption: Workflow for Micro-Boiling Point Determination.

  • Sample Preparation : Place approximately 0.5 mL of Methyl 2-undecynoate into a small test tube.

  • Capillary Insertion : Take a capillary tube (approximately 5-6 cm long) and seal one end using a flame. Place the capillary tube, open end down, into the test tube containing the sample.

  • Apparatus Assembly : Secure the test tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.

  • Thiele Tube Immersion : Suspend the thermometer and test tube assembly in a Thiele tube containing a high-boiling point liquid, such as mineral oil. Ensure the sample is fully immersed in the oil bath.

  • Heating : Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The convection currents will ensure uniform heating of the oil bath.

  • Observation : As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.

  • Measurement : Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point. Record the temperature at this moment. For accuracy, repeat the measurement to ensure reproducibility.

Density Determination

Density is a measure of mass per unit volume. For liquids, it is typically determined by accurately measuring the mass of a known volume. The density of Methyl 2-undecynoate is influenced by its molecular weight and the efficiency of its molecular packing in the liquid state.

A pycnometer, or specific gravity bottle, is a flask with a precise and known volume, designed for the accurate determination of the density of liquids.

DensityWorkflow cluster_mass Mass Measurements cluster_calc Calculations mass1 1. Measure the mass of a clean, dry pycnometer (m1). mass2 2. Fill the pycnometer with distilled water and measure its mass (m2). mass1->mass2 mass3 3. Dry the pycnometer and fill with Methyl 2-undecynoate, then measure its mass (m3). mass2->mass3 calc1 4. Calculate the mass of water (m_water = m2 - m1). calc2 5. Determine the volume of the pycnometer (V = m_water / ρ_water). calc1->calc2 calc3 6. Calculate the mass of the sample (m_sample = m3 - m1). calc2->calc3 calc4 7. Calculate the density of the sample (ρ_sample = m_sample / V). calc3->calc4

Caption: Workflow for Density Determination using a Pycnometer.

  • Preparation : Ensure the pycnometer is thoroughly clean and dry.

  • Mass of Empty Pycnometer : Accurately weigh the empty pycnometer with its stopper on an analytical balance. Record this mass as m₁.

  • Mass with Water : Fill the pycnometer with distilled water of a known temperature. Insert the stopper, allowing excess water to escape through the capillary. Dry the outside of the pycnometer and weigh it. Record this mass as m₂.

  • Mass with Sample : Empty and thoroughly dry the pycnometer. Fill it with Methyl 2-undecynoate. Insert the stopper, ensuring any excess liquid is expelled. Clean and dry the exterior and weigh the filled pycnometer. Record this mass as m₃.

  • Calculations :

    • Mass of water = m₂ - m₁

    • Volume of pycnometer (V) = (Mass of water) / (Density of water at the measured temperature)

    • Mass of Methyl 2-undecynoate = m₃ - m₁

    • Density of Methyl 2-undecynoate = (Mass of Methyl 2-undecynoate) / V

  • Validation : Repeat the procedure at least twice to ensure the results are consistent and reliable. The average of these measurements should be reported as the density.

Conclusion

The physical properties of Methyl 2-undecynoate, specifically its boiling point of 230 °C and density in the range of 0.915-0.921 g/cm³, are fundamental parameters for its application in research and development. The experimental protocols outlined in this guide provide a robust framework for the accurate and reliable determination of these properties. A thorough understanding and precise measurement of these characteristics are essential for ensuring the purity of the compound and the success of subsequent synthetic transformations and formulation development.

References

  • PubChem. (n.d.). Methyl 2-undecynoate. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

Sources

Potential research areas involving Methyl 2-undecynoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Research Potential of Methyl 2-undecynoate

Executive Summary

Methyl 2-undecynoate (CAS No. 111-80-8) is a versatile acetylenic ester that, while established in the flavor and fragrance industry, holds significant and largely untapped potential for broader scientific research and development. Its unique molecular architecture, featuring a terminal alkyne and a methyl ester, provides two distinct and highly reactive functional handles. This guide delves into the core chemical properties of Methyl 2-undecynoate, explores its synthetic utility, and outlines promising, forward-looking research trajectories in medicinal chemistry and materials science. We provide detailed experimental protocols and analytical methodologies to serve as a practical foundation for researchers, scientists, and drug development professionals seeking to leverage this compound's capabilities.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is the bedrock of its application in research. Methyl 2-undecynoate is a colorless oily liquid characterized by a powerful, waxy, and floral-green aroma.[1] Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₂₀O₂PubChem[1]
Molecular Weight 196.29 g/mol PubChem[1]
CAS Number 111-80-8PubChem[1]
Physical Description Colorless oily liquidJECFA[1]
Boiling Point 230 °C at 760 mm HgThe Good Scents Company[1]
Density 0.915 - 0.921 g/cm³ (at 20°C)JECFA[1]
Refractive Index 1.443 - 1.449 (at 20°C)JECFA[1]
Solubility Insoluble in water; Soluble in ethanolJECFA[1]

The spectroscopic profile is critical for reaction monitoring and product characterization. While specific spectra should be acquired for each batch, typical analytical methods include Gas Chromatography-Mass Spectrometry (GC-MS) to confirm purity and molecular weight, Infrared (IR) spectroscopy to identify the characteristic alkyne (C≡C, ~2100-2260 cm⁻¹) and ester carbonyl (C=O, ~1735-1750 cm⁻¹) stretches, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the precise molecular structure.

G Figure 1: Key Properties of Methyl 2-undecynoate cluster_id Identifiers cluster_phys Physical Properties cluster_spec Spectroscopic Handles ID Formula: C₁₂H₂₀O₂ MW: 196.29 g/mol CAS: 111-80-8 Phys Appearance: Colorless Liquid Boiling Point: 230 °C Density: ~0.918 g/cm³ Spec IR: C≡C (~2200 cm⁻¹), C=O (~1740 cm⁻¹) ¹³C NMR: Alkyne (~70-90 ppm), Carbonyl (~170 ppm) G Figure 2: Synthetic Workflow Overview start Methyl 2-undecynoate (Starting Material) reaction Chemical Transformation (e.g., Sonogashira Coupling) start->reaction Reagents/Catalyst workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification Crude Product analysis Characterization (NMR, MS, IR) purification->analysis product Pure Derivative (Target Molecule) analysis->product

Caption: A generalized workflow for the synthesis and purification of novel derivatives from Methyl 2-undecynoate.

Established Applications: Flavor and Fragrance

Methyl 2-undecynoate is recognized as a flavoring agent by regulatory bodies such as the FDA. [1]Its powerful and complex aroma profile, described as waxy, green, and floral, makes it a valuable component in perfumery and food science. [1]This use is analogous to other acetylenic esters like methyl 2-octynoate and methyl 2-nonynoate, which are also prized for their unique floral and fruity notes in fragrance formulations. [2][3][4]While commercially important, this application only scratches the surface of its potential.

Emerging Research Areas & Untapped Potential

The true potential of Methyl 2-undecynoate lies in its application as a versatile scaffold for creating novel molecules with high-value applications.

4.1. Medicinal Chemistry and Drug Discovery

The linear C11 chain of Methyl 2-undecynoate provides a lipophilic backbone that can be strategically functionalized to target biological systems. Research on lipoconjugates derived from the related methyl 10-undecenoate has already demonstrated potential anticancer activity, establishing a precedent for this molecular scaffold in oncology. [5] Proposed Research Pathway: Synthesis of Novel Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme, appended with a lipophilic tail that provides additional interactions. Methyl 2-undecynoate is an ideal starting material for constructing such molecules.

G Figure 3: Proposed Synthesis of Bioactive Scaffolds M2U Methyl 2-undecynoate Sonogashira Sonogashira Coupling (Pd/Cu catalyst) M2U->Sonogashira ArylHalide Aryl/Heteroaryl Halide (e.g., 4-iodopyrimidine) ArylHalide->Sonogashira Amine Amine (R-NH₂) Amidation Amidation Amine->Amidation Intermediate Aryl-alkyne Intermediate Sonogashira->Intermediate FinalProduct Target Molecule (Potential Kinase Inhibitor) Amidation->FinalProduct Intermediate->Amidation

Caption: A proposed pathway leveraging Methyl 2-undecynoate to create potential kinase inhibitors.

This pathway utilizes a Sonogashira coupling to install a heterocyclic core, followed by amidation of the ester to introduce further diversity and modulate solubility and hydrogen-bonding capacity. The "magic methyl" effect, where the addition of a methyl group can drastically improve pharmacological properties, could also be explored by creating derivatives of this scaffold. [6]Furthermore, understanding the metabolic fate of such compounds is crucial; studies on related designer drugs show that metabolic pathways can involve complex conjugations, a factor to consider in the design phase. [7] 4.2. Materials Science

The bifunctional nature of Methyl 2-undecynoate and its derivatives makes it a compelling monomer for novel polymers. The synthesis of polyesters and poly(ester-amide)s from the related methyl 10-undecenoate has been successfully demonstrated. [8]A similar strategy could be applied to Methyl 2-undecynoate.

Proposed Research Pathway: Synthesis of Functional Polyesters

  • Monomer Synthesis: Reduce the ester functionality of Methyl 2-undecynoate to a primary alcohol, yielding undec-2-yn-1-ol. This creates an α,ω-type monomer with a reactive alkyne in the chain.

  • Polymerization: Use the alkyne groups along the polymer backbone as handles for post-polymerization modification via "click" chemistry. This allows for the attachment of functional side chains to tailor the polymer's properties (e.g., hydrophilicity, conductivity, or biocompatibility).

This approach could lead to the development of advanced materials for applications in drug delivery, coatings, or specialty plastics.

Experimental Protocols

Protocol 1: Sonogashira Coupling of Methyl 2-undecynoate with 4-Iodoanisole

This protocol details a representative cross-coupling reaction to demonstrate the synthetic utility of the alkyne moiety.

Materials and Reagents:

  • Methyl 2-undecynoate (≥98%)

  • 4-Iodoanisole (≥98%)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 2-undecynoate (1.0 eq), 4-iodoanisole (1.1 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Solvent Addition: Add anhydrous THF and anhydrous TEA (2.0 eq) via syringe. The reaction mixture should be a suspension.

  • Reaction Execution: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. Causality Note: The TEA acts as both a solvent and a base to neutralize the HI formed during the reaction, preventing side reactions. The copper(I) iodide co-catalyst is essential for the activation of the alkyne.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the purified product by NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Analytical Methodologies

Rigorous analytical chemistry is essential for validating research outcomes.

  • Chromatography: Gas Chromatography (GC) is well-suited for assessing the purity of the volatile Methyl 2-undecynoate and its derivatives. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile products resulting from synthesis. [9]* Mass Spectrometry (MS): GC-MS provides both retention time for identification and a mass spectrum for structural confirmation. [10]HRMS is crucial for confirming the elemental composition of novel synthesized compounds.

  • Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. IR spectroscopy is excellent for confirming the presence or absence of key functional groups (alkyne, ester, amide, etc.) during a reaction sequence.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, Methyl 2-undecynoate is harmful if swallowed (H302). [1]It may also cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always handle Methyl 2-undecynoate in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

Methyl 2-undecynoate is far more than a simple fragrance component. It is a readily available, bifunctional chemical scaffold with immense potential for innovation. Its strategic application in medicinal chemistry could lead to the discovery of novel therapeutics, while its use in materials science offers a pathway to advanced polymers with tailored functionalities. This guide provides the foundational knowledge and practical starting points for researchers to unlock the full potential of this versatile molecule. The future of Methyl 2-undecynoate in advanced research is limited only by the creativity of the scientists who choose to explore it.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 61524, Methyl 2-undecynoate." PubChem, [Link]. Accessed February 10, 2026.

  • The Good Scents Company. "methyl 2-undecynoate." The Good Scents Company Information System, [Link]. Accessed February 10, 2026.

  • Api, A.M., et al. "RIFM fragrance ingredient safety assessment, methyl 2-octynoate, CAS Registry Number 111-12-6." Food and Chemical Toxicology, vol. 134, 2019, p. 110825, [Link]. Accessed February 10, 2026.

  • The Fragrance Conservatory. "Methyl 2-nonynoate." The Ingredient Directory, [Link]. Accessed February 10, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8137, Methyl 2-nonynoate." PubChem, [Link]. Accessed February 10, 2026.

  • Narra, N., et al. "Anticancer activity of 10-undecenoic acid methyl ester-based lipoconjugates." Medicinal Chemistry Research, vol. 25, 2016, pp. 233-242, [Link]. Accessed February 10, 2026.

  • Golisz, S., et al. "Methyl 10-undecenoate as a raw material for the synthesis of renewable semi-crystalline polyesters and poly(ester-amide)." European Polymer Journal, vol. 69, 2015, pp. 479-489, [Link]. Accessed February 10, 2026.

  • Pereira, D. G., et al. "The Magic Methyl and Its Tricks in Drug Discovery and Development." Molecules, vol. 28, no. 16, 2023, p. 6084, [Link]. Accessed February 10, 2026.

  • Jurasek, B., et al. "Identification of three new phase II metabolites of a designer drug methylone formed in rats by N-demethylation followed by conjugation with dicarboxylic acids." Xenobiotica, vol. 48, no. 5, 2018, pp. 466-475, [Link]. Accessed February 10, 2026.

  • Agency for Toxic Substances and Disease Registry. "Analytical Methods." Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate, Chapter 6, [Link]. Accessed February 10, 2026.

  • Restek. "Methyl undecanoate." EZGC Method Translator, [Link]. Accessed February 10, 2026.

Sources

The Alkynoate Warhead: A Technical Guide to Methyl 2-Undecynoate Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-undecynoate (M2U), historically utilized in the fragrance industry as "Methyl Decine Carbonate" for its violet-leaf olfaction, presents a distinct reactivity profile relevant to modern drug discovery. Structurally, it is an internal


-unsaturated alkynoate . This motif creates a potent electrophilic center at the 

-carbon, distinct from terminal alkynes or simple alkenes.

For the drug development professional, M2U serves as a dual-edged case study:

  • Synthetic Scaffold: A versatile precursor for heterocycle generation (isoxazoles, triazoles, pyrazoles) via cycloaddition.[1]

  • Toxicological Alert: A representative Michael acceptor responsible for skin sensitization via haptenation, modeling the behavior of "warheads" in Targeted Covalent Inhibitors (TCIs).

This guide deconstructs the electronic architecture of M2U and provides validated protocols for its manipulation, grounded in mechanistic rigor.

Part 1: Electronic Architecture & Mechanistic Basis

The reactivity of M2U is dictated by the conjugation between the alkyne


-system and the ester carbonyl. Unlike an isolated alkyne, the ester group exerts a strong electron-withdrawing effect (-M and -I effects), significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
Resonance and Electrophilicity

The polarization of the


-system creates a partial positive charge (

) specifically at the C3 (

) position
. Nucleophilic attack occurs exclusively here to resolve the dipole, generating an enolate intermediate.
  • C2 (

    
    ):  Nucleophilic stability (site of protonation).
    
  • C3 (

    
    ):  Electrophilic susceptibility (site of attack).[2]
    
Visualization of Electronic Activation

The following diagram illustrates the resonance contribution that activates the C3 position for nucleophilic capture.

electronic_activation cluster_0 Ground State cluster_1 Activated Resonance Form GS CH3-(CH2)7-C≡C-COOCH3 (Neutral Ester) ACT CH3-(CH2)7-C+=C=C(O-)-OCH3 (C3 Cation / Enolate) GS->ACT Conjugation (e- withdrawal) Nucleophile Nucleophile (Nu:) Nucleophile->ACT Attacks C3 (+)

Figure 1: Resonance structures of Methyl 2-undecynoate showing the electrophilic activation of the


-carbon (C3).

Part 2: The Michael Acceptor Profile (Covalent Modification)

The defining feature of M2U in a biological context is its ability to undergo conjugate addition (Michael addition) with "soft" nucleophiles, particularly thiols (cysteine residues) and amines (lysine residues).

Mechanism: Thiol-Yne Addition

In drug development, this reactivity mimics the mechanism of Targeted Covalent Inhibitors (TCIs) . The alkyne serves as a "warhead" that irreversibly binds to a cysteine in the target protein's binding pocket.

  • Regioselectivity: Exclusive attack at C3.

  • Stereoselectivity: Often yields the Z-isomer (anti-addition) initially, though isomerization to the thermodynamic E-isomer can occur.

Experimental Protocol: Thiol Conjugation Assay

This protocol validates the Michael acceptor activity using a cysteine mimic (Benzyl mercaptan).

Reagents:

  • Methyl 2-undecynoate (1.0 equiv)

  • Benzyl mercaptan (1.2 equiv)

  • Base: Triethylamine (TEA) or DIPEA (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or THF

Workflow:

  • Preparation: Dissolve Methyl 2-undecynoate (1 mmol) in anhydrous DCM (5 mL) under

    
     atmosphere.
    
  • Addition: Add Benzyl mercaptan (1.2 mmol) dropwise.

  • Catalysis: Add catalytic TEA (0.1 mmol). Note: Without base, reaction is sluggish.

  • Monitoring: Stir at RT. Monitor via TLC (Hexane/EtOAc 9:1). The alkyne spot (

    
    ) will disappear; a new UV-active vinyl sulfide spot appears.
    
  • Workup: Wash with 1M HCl (to remove amine), dry over

    
    , and concentrate.
    
  • Validation:

    
     NMR will show the disappearance of the propargylic protons and appearance of vinylic protons (
    
    
    
    5.5–6.5 ppm).
Toxicological Implication: The Haptenation Hypothesis

M2U is restricted by IFRA (International Fragrance Association) due to skin sensitization. The mechanism is the in vivo formation of a covalent bond with skin proteins (keratin), converting the "hapten" (M2U) into an immunogenic complex.

Data Summary: Sensitization Potency

Parameter Value/Classification Source
LLNA EC3 0.2% - 2.1% (Strong Sensitizer) RIFM/IFRA [1]

| Structural Alert |


-unsaturated ester | OECD QSAR Toolbox |
| Mechanism  | Michael Addition (Protein Binding) | Aptula et al. [2] |

Part 3: Scaffold Construction (Cycloadditions)

For the medicinal chemist, the internal alkyne is a "spring-loaded" handle for constructing 5-membered heterocycles via 1,3-dipolar cycloaddition. This is superior to amide coupling for building rigid cores.

Reaction Landscape

The electron-deficient nature of the alkyne makes it an excellent dipolarophile.

  • Azides (

    
    ):  Yields 1,2,3-triazoles.[3] (Thermal Huisgen or Ru-catalyzed).
    
  • Nitrile Oxides (

    
    ):  Yields isoxazoles.
    
  • Diazo Compounds (

    
    ):  Yields pyrazoles.
    
Protocol: Synthesis of Isoxazoles via Nitrile Oxide

This reaction constructs a highly substituted isoxazole core, common in anti-inflammatory pharmacophores.

Reagents:

  • Methyl 2-undecynoate

  • N-Hydroxyimidoyl chloride (Precursor to nitrile oxide)

  • Base:

    
     (generates nitrile oxide in situ)
    

Step-by-Step:

  • Dissolve N-hydroxyimidoyl chloride (1.1 equiv) and Methyl 2-undecynoate (1.0 equiv) in ethanol or toluene.

  • Cool to 0°C. Slowly add

    
     (1.2 equiv) over 30 minutes. Critical: Slow addition prevents dimerization of the nitrile oxide.
    
  • Allow to warm to RT and stir for 12 hours.

  • Outcome: The reaction yields a mixture of regioisomers (3,4- vs 3,5-substituted isoxazoles), typically favoring the sterically less crowded isomer where the oxygen attacks the more electron-deficient

    
    -carbon.
    

Part 4: Stereoselective Hydrogenation

Controlling the reduction of the triple bond allows access to specific alkene geometries, which is vital for structure-activity relationship (SAR) studies.

Comparative Methodologies
Target GeometryCatalyst SystemConditionsMechanism
Z-Alkene (Cis) Lindlar Catalyst (

+ Pb)

(1 atm), Quinoline, MeOH
Syn-addition of

on catalyst surface.
E-Alkene (Trans) Na / Liquid

(Birch)

,

(liq)
Radical anion mechanism (Anti-addition).
Alkane (Sat) Pd/C (10%)

(40 psi), EtOAc
Full saturation.
Critical Note on Birch Reduction

Caution: While Birch reduction yields trans-alkenes, it can also reduce the ester group to an alcohol. For Methyl 2-undecynoate, a transition-metal catalyzed hydrosilylation followed by protodesilylation is preferred to preserve the ester if E-selectivity is required.

Part 5: Visualizing the Reactivity Landscape

The following diagram summarizes the divergent pathways available for Methyl 2-undecynoate, categorizing them by reaction type and product class.

reactivity_landscape cluster_michael Conjugate Addition (Soft Nu) cluster_cyclo Cycloaddition (Dipolar) cluster_red Reduction M2U Methyl 2-Undecynoate (Electrophilic Alkyne) Thiol R-SH / Base M2U->Thiol Azide R-N3 M2U->Azide Lindlar H2 / Lindlar Cat M2U->Lindlar Adduct_S Vinyl Sulfide (TCI Warhead Model) Thiol->Adduct_S Amine R-NH2 Adduct_N Enamino Ester Amine->Adduct_N Triazole 1,2,3-Triazole Azide->Triazole NitOx R-CNO Isoxazole Isoxazole NitOx->Isoxazole CisAlkene (Z)-Methyl 2-undecenoate Lindlar->CisAlkene

Figure 2: Divergent synthetic pathways for Methyl 2-undecynoate: Michael addition (left), Cycloaddition (center), and Reduction (right).

References

  • Research Institute for Fragrance Materials (RIFM). (2022). Safety Assessment of Methyl 2-undecynoate. Food and Chemical Toxicology.

  • Aptula, A. O., et al. (2005). Reactivity-toxicity relationships of alpha,beta-unsaturated esters/alkynoates. Chemical Research in Toxicology.

  • Huisgen, R. (1963).[1] 1,3-Dipolar Cycloadditions.[1][3][4] Past and Future. Angewandte Chemie International Edition.

  • OECD. (2023). The OECD QSAR Toolbox for Grouping Chemicals into Categories.

  • Trost, B. M. (2002). The Alkyne Zipper Reaction and Internal Alkyne Functionalization. Science.

Sources

Technical Whitepaper: Stability Dynamics and Preservation Protocols for Methyl 2-undecynoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-undecynoate (CAS 10522-18-6), often referred to as Methyl decine carbonate, is a functionalized alkyne ester used primarily as a chemical intermediate and fragrance ingredient. Unlike its saturated counterpart (Methyl undecanoate), this compound possesses an


-unsaturated triple bond conjugated with the ester carbonyl. This structural feature imparts significant electrophilic character, making the molecule susceptible to Michael additions, polymerization, and hydrolysis.

This guide defines the critical storage parameters required to maintain the integrity of Methyl 2-undecynoate. Standard ambient storage is insufficient for long-term stability. To prevent the formation of sensitizing degradation products and oligomers, this compound requires strict cold-chain management and inert atmosphere handling.

Chemical Profile & Reactivity Analysis

Structural Dynamics

The stability profile of Methyl 2-undecynoate is dictated by the conjugation between the alkyne (


) and the carbonyl (

) group. This conjugation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the

-carbon (C3) highly susceptible to nucleophilic attack.
  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 196.29 g/mol [1][3]

  • Key Functional Group: Conjugated Alkynoate (

    
    )
    
Degradation Pathways

The compound degrades through three primary mechanisms, each triggered by specific environmental lapses:

  • Michael Addition (Nucleophilic Attack): In the presence of moisture or amines, nucleophiles attack the electrophilic

    
    -carbon. This is the primary mechanism for skin sensitization (haptenization) and chemical spoilage.
    
  • Hydrolysis: Moisture attacks the ester linkage, cleaving the molecule into 2-undecynoic acid and methanol. This reaction is autocatalytic as the generated acid lowers the pH, accelerating further hydrolysis.

  • Polymerization/Oligomerization: UV light or thermal stress can induce radical formation at the triple bond, leading to the formation of dimers and oligomers. This results in increased viscosity and loss of volatility.

Visualization of Degradation Logic

The following diagram illustrates the causality between environmental stressors and specific degradation products.

G Compound Methyl 2-undecynoate (Active) Acid 2-Undecynoic Acid (Hydrolysis Product) Compound->Acid Ester Hydrolysis (Acid Catalyzed) Oligomer Oligomers/Polymers (Viscous Gum) Compound->Oligomer Radical Polymerization [2+2] Cycloaddition Adduct Michael Adducts (Sensitizers) Compound->Adduct Conjugate Addition (C3 Attack) Moisture Moisture (H2O) Moisture->Acid HeatUV Heat / UV Light HeatUV->Oligomer Nucleophiles Nucleophiles (Amines/Thiols) Nucleophiles->Adduct

Figure 1: Critical degradation pathways. Note that hydrolysis yields acidic byproducts which can catalyze further degradation.

Stability Specifications & Storage Protocol

To maintain purity >98% and prevent the formation of sensitizing byproducts, the following protocol is mandatory.

Environmental Parameters
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that lowering temp from 25°C to -20°C slows hydrolysis and polymerization rates by >50-fold.
Atmosphere Argon or Nitrogen Oxygen promotes radical formation at the alkyne; Moisture drives hydrolysis. Headspace must be inert.
Light Amber/Opaque UV radiation excites the

-system, catalyzing [2+2] cycloadditions (dimerization).
Container Borosilicate Glass Avoid plastics (potential leaching/permeation). Teflon (PTFE) lined caps are required to prevent solvent loss.
Handling Workflow
  • Receipt: Upon delivery, immediately inspect the temperature logger (if applicable). If the package is warm (>10°C), quarantine the lot for QC analysis (GC-MS).

  • Aliquotting: Do not repeatedly freeze-thaw the bulk container.

    • Thaw the bulk bottle once in a desiccator to reach room temperature (prevents condensation).

    • Dispense into single-use amber glass vials under an inert gas stream.

    • Re-seal and return to -20°C immediately.

  • Usage: When using in synthesis or formulation, add Methyl 2-undecynoate last if possible, minimizing its exposure to nucleophiles (like amines) before the desired reaction initiates.

Quality Control & Re-Test Criteria

Due to its reactive nature, a strict re-test interval is required.

  • Re-Test Interval: 6 Months (if stored at -20°C).

  • Critical Quality Attributes (CQA):

Test MethodAcceptance CriteriaIndicator of Failure
Appearance Colorless to pale yellow liquidDarkening/Yellowing indicates oxidation or polymerization.
GC-MS Purity ≥ 98.0%Appearance of 2-undecynoic acid peak or high MW oligomers.
Acid Value < 1.0 mg KOH/gHigh acid value confirms ester hydrolysis.
NMR (

H)
Integral ratio checkLoss of methyl ester singlet (~3.7 ppm) or shift in alkyne propargylic protons.

Safety & Regulatory Implications[5][7][8][9][10][11][12]

Sensitization Risk

Methyl 2-undecynoate is structurally related to Methyl 2-octynoate and Methyl 2-nonynoate, both of which are heavily restricted by IFRA (International Fragrance Association) due to skin sensitization. The sensitization mechanism is the Michael addition of skin proteins (via cysteine thiols or lysine amines) to the activated triple bond.

  • Handling: Double gloving (Nitrile) is recommended.

  • Disposal: Incineration is the only acceptable disposal method to destroy the reactive alkyne functionality.

Emergency Response
  • Spill: Do not use paper towels (high surface area + potential heat generation). Absorb with inert vermiculite or sand.

  • Eye Contact: Causes serious eye irritation (Category 2A). Flush immediately for 15 minutes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61524, Methyl 2-undecynoate. Retrieved October 26, 2025 from [Link]

  • The Good Scents Company (2024). Methyl 2-undecynoate General Information and Organoleptic Properties. Retrieved October 26, 2025 from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Methyl undec-2-ynoate (CAS 10522-18-6).[2][4] Retrieved October 26, 2025 from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Specifications for Flavourings: Methyl 2-undecynoate. Retrieved October 26, 2025 from [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Methyl 2-Undecynoate via Lithiation-Carboxylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Methyl 2-undecynoate (Methyl undec-2-ynoate) is a critical


-acetylenic ester widely utilized in the fragrance industry for its powerful green, violet-like, and waxy floral notes.[1][2] Beyond perfumery, it serves as a versatile electrophilic building block in heterocyclic synthesis, particularly for pyrazoles and isoxazoles.

This application note details a robust, laboratory-scale protocol for the synthesis of Methyl 2-undecynoate from 1-decyne. Unlike acid-catalyzed esterifications that require pre-synthesis of the carboxylic acid, this protocol utilizes a direct C-acylation strategy via a lithiated acetylide intermediate. This "one-pot" method maximizes atom economy and reduces process time.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the high acidity of the terminal alkyne proton (


). Treatment with a strong organolithium base generates a nucleophilic lithium acetylide, which subsequently attacks the carbonyl carbon of methyl chloroformate.

Reaction Scheme:

  • Deprotonation:

    
    
    
  • Acylation:

    
    
    
Mechanistic Diagram

ReactionMechanism Start 1-Decyne (C10H18) Inter Lithium Acetylide Intermediate Start->Inter Deprotonation (-78°C, THF) Reagent1 n-BuLi (Strong Base) Reagent1->Inter Product Methyl 2-Undecynoate (C12H20O2) Inter->Product Nucleophilic Acyl Substitution Reagent2 Methyl Chloroformate (Electrophile) Reagent2->Product

Figure 1: Mechanistic pathway for the conversion of 1-decyne to Methyl 2-undecynoate.

Safety & Hazard Assessment (Critical)

This protocol involves pyrophoric reagents and toxic electrophiles. Strict adherence to safety standards is mandatory.

ReagentHazard ClassCritical Safety Measure
n-Butyllithium (n-BuLi) Pyrophoric, Water-reactiveAir-free technique required. Use a Schlenk line. Never expose to atmosphere. Keep a bucket of dry sand nearby.
Methyl Chloroformate Highly Toxic, Corrosive, LachrymatorHandle only in a functioning fume hood. Avoid inhalation. Reacts with water to form HCl.
Tetrahydrofuran (THF) Flammable, Peroxide formerMust be anhydrous and distilled/dried. Use freshly distilled solvent to prevent moisture interference.
1-Decyne Flammable LiquidKeep away from heat sources.

Materials & Equipment

Reagents
  • 1-Decyne (98%): 13.8 g (100 mmol)

  • n-Butyllithium (2.5 M in hexanes): 44 mL (110 mmol, 1.1 equiv)

  • Methyl Chloroformate (99%): 11.3 g (9.2 mL, 120 mmol, 1.2 equiv)

  • Tetrahydrofuran (THF): 200 mL (Anhydrous, inhibitor-free)

  • Ammonium Chloride (sat. aq.): 100 mL

  • Sodium Sulfate (

    
    ):  Anhydrous
    
Equipment
  • 500 mL 3-neck Round Bottom Flask (RBF) (Flame-dried)[3]

  • Schlenk line (Argon or Nitrogen atmosphere)

  • Low-temperature thermometer[3]

  • Pressure-equalizing addition funnel

  • Dry Ice / Acetone bath[3][4][5][6][7]

  • Magnetic stirrer[3][7]

Experimental Protocol

Step 1: System Preparation and Lithiation
  • Setup: Assemble the 3-neck RBF with a magnetic stir bar, thermometer, and addition funnel. Connect to the Schlenk line and cycle vacuum/Argon three times to ensure an inert atmosphere.

  • Solvent Charge: Cannulate 200 mL of anhydrous THF into the flask.

  • Substrate Addition: Add 1-Decyne (13.8 g, 100 mmol) via syringe.

  • Cooling: Submerge the flask in a Dry Ice/Acetone bath. Allow the internal temperature to reach -78°C .

  • Deprotonation: Slowly add n-BuLi (44 mL, 2.5 M) dropwise via the addition funnel or syringe pump over 30 minutes.

    • Note: Maintain internal temperature below -65°C to prevent THF decomposition.

    • Observation: The solution may turn pale yellow or orange, indicating the formation of the lithium acetylide.

  • Equilibration: Stir the mixture at -78°C for 45–60 minutes to ensure complete lithiation.

Step 2: Carbomethoxylation
  • Electrophile Addition: Add Methyl Chloroformate (11.3 g, 120 mmol) dropwise to the cold solution over 20 minutes.

    • Caution: The reaction is exothermic.[5][6][8] Monitor temperature closely.

  • Warming: After addition is complete, allow the reaction mixture to warm slowly to room temperature (20–25°C) over 2–3 hours.

    • Self-Validating Check: As the reaction warms, the color usually lightens, and a fine precipitate of Lithium Chloride (LiCl) will form, confirming the substitution reaction is proceeding.

Step 3: Quench and Workup
  • Quenching: Cool the mixture to 0°C (ice bath) and carefully quench by slowly adding saturated aqueous

    
     (100 mL).
    
    • Note: Gas evolution (

      
      ) may occur if excess chloroformate is present.
      
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (

    
    ).
    
  • Washing: Combine organic layers and wash with:

    • Water (

      
      )
      
    • Brine (

      
      )
      
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    
Step 4: Purification
  • Distillation: The crude oil requires high-vacuum distillation for purification.

    • Boiling Point Target: Collect fractions boiling at 121–125°C at 5 mmHg (or approx. 105°C at 2 mmHg).

  • Yield: Expected yield is 85–92% (approx. 16.5–18.0 g).

Process Analytical Technology (PAT) & Troubleshooting

The following decision tree helps troubleshoot common yield or purity issues.

Troubleshooting Start Issue: Low Yield or Impure Product Check1 Did reaction exotherm occur during chloroformate addition? Start->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Check3 Analyze Crude by GC/TLC. Is starting material (1-Decyne) present? Yes1->Check3 Check2 Check Moisture Content. Was THF anhydrous? No1->Check2 Action1 Moisture quenched the Acetylide. Redry THF and repeat. Check2->Action1 Action2 Incomplete Lithiation. Increase n-BuLi time or check titer. Check3->Action2 Yes Action3 Product decomposition. Ensure temp < -65°C during n-BuLi addition. Check3->Action3 No

Figure 2: Troubleshooting logic for the synthesis of Methyl 2-undecynoate.

Characterization Data

The purified product should be validated against the following specifications.

ParameterSpecificationNotes
Appearance Colorless to pale yellow liquidOily texture
Odor Green, violet-like, waxyCharacteristic of 2-alkynoates
Boiling Point 121–125°C @ 5 mmHg~230°C @ 760 mmHg (extrapolated)
Refractive Index

Good purity indicator
IR Spectrum

(C≡C)
Weak band due to symmetry

(C=O)
Strong ester carbonyl stretch

H NMR

(s, 3H,

)
Methyl ester singlet
(300 MHz,

)

(t, 2H,

)
Propargylic protons

(t, 3H, terminal

)
Terminal methyl

References

  • General Alkynoate Synthesis: Oishi, T., et al. "Synthesis of

    
    -acetylenic esters." Journal of Organic Chemistry, vol. 43, no. 10, 1978. 
    
  • Physical Properties & Safety: National Center for Biotechnology Information. "PubChem Compound Summary for CID 61524, Methyl 2-undecynoate." PubChem, 2025.[9]

  • Flavor & Fragrance Specifications: The Good Scents Company. "Methyl 2-undecynoate."[10][9][11][12][13][14][15] TGSC Information System.

  • Organolithium Handling: "Safe Handling of Organolithium Compounds." Chemistry Department Safety Procedures, University of Rochester.

  • JECFA Specifications: Joint FAO/WHO Expert Committee on Food Additives.[9] "Methyl 2-undecynoate Specifications." FAO Food and Nutrition Paper.

Sources

Application Note: Methyl 2-Undecynoate as a Lipophilic Synthon in Heterocyclic Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Methyl 2-undecynoate (CAS 10522-18-6) as a strategic building block in medicinal chemistry. While commercially prominent as a fragrance ingredient (violet/green notes), its value in drug discovery lies in its dual functionality: it serves as both an electrophilic alkyne scaffold for heterocycle synthesis and a lipophilic tail donor (C8 chain) to modulate pharmacokinetics.

Abstract & Core Value Proposition

Methyl 2-undecynoate is an


-acetylenic ester characterized by a reactive triple bond conjugated to a carbonyl group. In medicinal chemistry, it is utilized primarily to introduce a medium-chain lipid tail (octyl chain)  into polar heterocyclic pharmacophores. This modification is critical for:
  • Membrane Permeability: Increasing the logP of hydrophilic cores (e.g., pyrazolones, isoxazoles) to facilitate cell membrane crossing.

  • Biofilm Penetration: Lipophilic tails enable molecules to penetrate the exopolysaccharide matrix of bacterial biofilms, a key strategy in developing anti-infectives against Pseudomonas aeruginosa and Staphylococcus aureus.

  • Hydrophobic Pocket Binding: Targeting enzymes with large hydrophobic binding sites, such as Fatty Acid Synthase (FAS) or specific GPCRs.

Chemical Profile & Reactivity[1][2][3][4]

  • IUPAC Name: Methyl undec-2-ynoate[1]

  • Structure:

    
    
    
  • Molecular Weight: 196.29 g/mol [1]

  • Key Functionality: Michael Acceptor (soft electrophile).

Mechanism of Action in Synthesis

The electron-withdrawing ester group polarizes the triple bond, making the


-carbon highly susceptible to nucleophilic attack. This allows for facile cyclocondensation reactions  with binucleophiles (hydrazines, hydroxylamines, amidines) to form 5- and 6-membered heterocycles.

ReactivityProfile Figure 1: Divergent Synthesis of Heterocycles from Methyl 2-Undecynoate M2U Methyl 2-Undecynoate (Electrophilic Alkyne) Nu_Attack Nucleophilic Attack (at Beta-Carbon) M2U->Nu_Attack Activation Pyrazolone Pyrazolones (with Hydrazines) Nu_Attack->Pyrazolone Cyclization Isoxazole Isoxazoles (with Hydroxylamine) Nu_Attack->Isoxazole Cyclization Quinolone Quinolones (with Anilines) Nu_Attack->Quinolone Conrad-Limpach

Experimental Protocols

Protocol A: Synthesis of Lipophilic Pyrazolones (Antimicrobial Scaffolds)

Objective: To synthesize 3-octyl-1H-pyrazol-5(4H)-one derivatives. Pyrazolones are privileged structures (e.g., Edaravone), and the addition of the octyl chain enhances activity against Gram-positive bacteria.

Reagents:

  • Methyl 2-undecynoate (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv) or Aryl hydrazine (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 2-undecynoate (10 mmol, 1.96 g) in absolute EtOH (20 mL) in a round-bottom flask.

  • Addition: Add Hydrazine hydrate (12 mmol) dropwise at room temperature. Note: Reaction is exothermic.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of the ester by TLC (Hexane:EtOAc 4:1).

  • Work-up:

    • Cool reaction to 0°C. The product often precipitates as a white/off-white solid.

    • Filter the solid and wash with cold EtOH.

    • If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/Water.

  • Validation:

    • NMR: Look for the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of the pyrazolone methylene/methine signal.

    • Mass Spec: Confirm [M+H]+ peak.

Mechanistic Insight: The hydrazine nitrogen attacks the


-carbon of the alkyne (Michael addition), followed by intramolecular attack on the ester carbonyl to close the ring, releasing methanol.
Protocol B: Synthesis of 2-Octyl-4-Quinolones (Quorum Sensing Inhibitors)

Objective: To synthesize quinolone analogs that mimic bacterial signaling molecules (like PQS) to inhibit biofilm formation.

Reagents:

  • Methyl 2-undecynoate (1.0 equiv)

  • Aniline derivative (1.0 equiv)

  • Diphenyl ether (solvent for high heat)

Step-by-Step Methodology (Conrad-Limpach Approach):

  • Condensation: Mix Methyl 2-undecynoate (10 mmol) and aniline (10 mmol) in a flask with a Dean-Stark trap.

  • Intermediate Formation: Heat to 100°C to form the enamine intermediate. Water/Methanol is removed.

  • Cyclization: Transfer the crude enamine dropwise into boiling diphenyl ether (250°C). Critical: High temperature is required for the thermal rearrangement and cyclization.

  • Isolation: Cool the mixture. Dilute with hexane to precipitate the quinolone product. Filter and wash with hexane to remove diphenyl ether.

Data Analysis & Comparison

Table 1: Solvent Effects on Reaction Outcomes

SolventTemperatureReactionPrimary ProductYield (Typical)
Ethanol 78°C (Reflux)Hydrazine Cyclization3-Octyl-pyrazolone85-92%
Acetic Acid 118°C (Reflux)Phenylhydrazine CyclizationN-Phenyl-3-octyl-pyrazolone75-85%
Water/THF 25°CHydroxylamine Addition3-Octyl-isoxazol-5-one60-70%
Diphenyl Ether 250°CAniline Condensation2-Octyl-4-quinolone45-60%

Workflow Visualization

The following diagram illustrates the decision matrix for selecting reaction conditions based on the desired pharmacological target.

Workflow Figure 2: Synthesis Workflow for Methyl 2-Undecynoate Applications Start Start: Methyl 2-Undecynoate Target Select Target Scaffold Start->Target PathA Target: Antimicrobial (Membrane Active) Target->PathA PathB Target: Biofilm Inhibitor (Quorum Sensing) Target->PathB RxnA React with Hydrazine (EtOH, Reflux) PathA->RxnA RxnB React with Aniline (High Temp Cyclization) PathB->RxnB ProdA Lipophilic Pyrazolone RxnA->ProdA ProdB 2-Alkyl-4-Quinolone RxnB->ProdB

References

  • PubChem. (2025).[1][2] Methyl 2-undecynoate - Compound Summary. National Library of Medicine. [Link]

  • Mali, J. R., et al. (2019). Synthesis of pyrano[2,3-c]pyrazoles via multicomponent reaction. National Institutes of Health (NIH) / PubMed. [Link] (Contextual citation from search results regarding pyrazole synthesis protocols).

  • Carballeira, N. M. (2013). Antibacterial activity of 2-alkynoic fatty acids against multidrug resistant bacteria. Chemistry and Physics of Lipids. [Link]

  • Kada, R., et al. (1980). The reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with nucleophiles. Collection of Czechoslovak Chemical Communications. [Link] (Methodology grounding for nucleophilic attack on acrylate systems).

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles. [Link]

Sources

Application Notes and Protocols for Cycloaddition Reactions Involving Methyl 2-undecynoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Methyl 2-undecynoate in Cycloaddition Chemistry

Methyl 2-undecynoate is a valuable and versatile substrate in the field of organic synthesis, particularly in the construction of complex cyclic and heterocyclic scaffolds. Its chemical structure, characterized by an internal alkyne conjugated to an electron-withdrawing methyl ester group, defines its reactivity. This electronic deficiency polarizes the triple bond, rendering it an excellent electrophile for a variety of pericyclic reactions. Consequently, it serves as a potent dienophile in [4+2] Diels-Alder reactions and a dipolarophile in [3+2] cycloadditions.

The long C₈H₁₇ alkyl chain imparts significant lipophilicity to the molecule, influencing its solubility and sometimes introducing steric factors that can modulate reaction kinetics and selectivity. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on leveraging methyl 2-undecynoate in key cycloaddition reactions. The protocols described herein are based on established methodologies for analogous substrates and are designed to serve as robust starting points for experimental investigation.

Section 1: [4+2] Diels-Alder Cycloaddition

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the stereospecific formation of a six-membered ring from a conjugated diene and a dienophile.[1] As an electron-poor alkyne, methyl 2-undecynoate is a highly effective dienophile, readily reacting with electron-rich dienes to form substituted cyclohexadiene derivatives.

Mechanistic Considerations & Regioselectivity

The reaction proceeds via a concerted [π4s + π2s] cycloaddition mechanism.[1] For unsymmetrical dienes, the regioselectivity of the addition is governed by the alignment of frontier molecular orbitals (FMO). Generally, the reaction favors the isomer where the carbon atoms with the largest HOMO coefficient (on the diene) and the largest LUMO coefficient (on the dienophile) align.[2][3] For methyl 2-undecynoate, the carbon atom beta to the carbonyl group (C-3) is the most electrophilic. When reacting with a 1-substituted diene (e.g., 1-methoxy-1,3-butadiene), the major product is typically the "ortho" regioisomer.

Lewis Acid Catalysis: The reaction rate can be dramatically enhanced by the use of a Lewis acid (e.g., AlCl₃, BF₃·OEt₂). The Lewis acid coordinates to the carbonyl oxygen of the ester, further lowering the energy of the dienophile's LUMO and increasing its electrophilicity. This not only accelerates the reaction but can also improve regioselectivity.[4][5]

Diels_Alder_Mechanism cluster_reactants Reactants Diene Diene (e.g., Cyclopentadiene) TS [4+2] Transition State (Concerted) Diene->TS Activated_TS Lower Energy Transition State Diene->Activated_TS Dienophile Methyl 2-undecynoate (Dienophile) Dienophile->TS Activated_Dienophile Activated Complex (LA-Dienophile) Dienophile->Activated_Dienophile Product Cycloadduct (Bicyclic Ester) TS->Product New σ-bonds form Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Activated_Dienophile Coordination Activated_Dienophile->Activated_TS Activated_TS->Product Accelerated Reaction

Figure 1: Diels-Alder reaction pathway, uncatalyzed vs. Lewis acid catalyzed.
Representative Protocol: Diels-Alder Reaction with Cyclopentadiene

This protocol describes the reaction between methyl 2-undecynoate and freshly cracked cyclopentadiene. Cyclopentadiene must be prepared immediately before use by cracking its dimer.[6]

Materials:

  • Methyl 2-undecynoate (MW: 196.29 g/mol )

  • Dicyclopentadiene

  • Toluene, anhydrous

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to ~170 °C to induce retro-Diels-Alder cracking. Collect the cyclopentadiene monomer (b.p. 41 °C) in a receiving flask cooled in an ice bath. Use immediately.[6]

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous toluene (30 mL) and methyl 2-undecynoate (1.96 g, 10.0 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Catalyzed Reaction: Slowly add anhydrous aluminum chloride (1.47 g, 11.0 mmol, 1.1 eq) in portions. Stir for 15 minutes at 0 °C.

  • Slowly add freshly prepared cyclopentadiene (0.99 g, ~1.2 mL, 15.0 mmol, 1.5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate) until the methyl 2-undecynoate spot has disappeared (typically 2-4 hours).

  • Workup: Carefully quench the reaction by slowly adding 20 mL of cold water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the bicyclic adduct.

ParameterConditionRationale / Notes
Diene Cyclopentadiene (freshly cracked)Dimerizes at room temperature; must be freshly prepared.[6]
Dienophile Methyl 2-undecynoateElectron-deficient alkyne.
Catalyst Aluminum Chloride (AlCl₃)Lewis acid activates the dienophile, increasing reaction rate.[4]
Solvent Toluene, anhydrousAnhydrous conditions are crucial to prevent quenching the Lewis acid.
Temperature 0 °C to Room TemperatureLow initial temperature controls the exothermic reaction.
Stoichiometry 1.5 eq. Diene, 1.1 eq. CatalystExcess diene drives the reaction to completion.
Expected Product Methyl 2-(nonan-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylateThe endo product is often kinetically favored.

Section 2: [3+2] Huisgen Azide-Alkyne Cycloaddition (Click Chemistry)

The 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a powerful reaction, famously adapted by Sharpless and Meldal into a "click" reaction.[7] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient, regioselective for terminal alkynes, and tolerates a wide range of functional groups.[8] For internal alkynes like methyl 2-undecynoate, the reaction is not regioselective (as the two nitrogen atoms of the azide add across two substituted carbons) but still benefits immensely from copper catalysis, proceeding much more rapidly than the thermal equivalent.

Mechanistic Considerations

The uncatalyzed thermal reaction is a concerted pericyclic process that requires high temperatures and often yields a mixture of regioisomers with terminal alkynes. The Cu(I)-catalyzed mechanism is a stepwise process involving the formation of a copper-acetylide intermediate. This intermediate then reacts with the azide, leading exclusively to the 1,4-disubstituted triazole with terminal alkynes.[7][8] For an internal alkyne like methyl 2-undecynoate, the catalytic cycle still proceeds efficiently to yield a single, fully substituted triazole product.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Weigh Reagents (Alkyne, Azide, Catalyst) Solvent 2. Add Solvent (e.g., t-BuOH/H₂O) Reagents->Solvent Stir 3. Stir at RT (or with gentle heat) Solvent->Stir Monitor 4. Monitor by TLC Stir->Monitor Extract 5. Aqueous Workup (Extraction with Organic Solvent) Monitor->Extract Dry 6. Dry & Concentrate Extract->Dry Purify 7. Column Chromatography (or Recrystallization) Dry->Purify Characterize 8. Characterize Product (NMR, MS, etc.) Purify->Characterize

Figure 2: General experimental workflow for a CuAAC "Click" Reaction.
Representative Protocol: CuAAC Reaction with Benzyl Azide

This protocol is adapted from standard procedures for CuAAC reactions.[9] Optimization of temperature may be required for the less reactive internal alkyne.

Materials:

  • Methyl 2-undecynoate (MW: 196.29 g/mol )

  • Benzyl azide (MW: 133.15 g/mol )

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a 50 mL vial, dissolve methyl 2-undecynoate (0.98 g, 5.0 mmol) and benzyl azide (0.73 g, 5.5 mmol, 1.1 eq) in a 1:1 mixture of t-BuOH and water (20 mL).

  • Catalyst Preparation: In a separate small vial, prepare fresh catalyst solutions. Dissolve copper(II) sulfate pentahydrate (62 mg, 0.25 mmol, 5 mol%) in 1 mL of water. In another vial, dissolve sodium ascorbate (99 mg, 0.50 mmol, 10 mol%) in 1 mL of water.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution. The solution should turn a yellow-orange color.

  • Reaction Monitoring: Seal the vial and stir vigorously at room temperature. The reaction may require gentle heating (40-50 °C) to proceed at a reasonable rate with the internal alkyne. Monitor the reaction by TLC until the starting materials are consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, add 20 mL of water and transfer to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or by silica gel column chromatography.

ParameterConditionRationale / Notes
Dipolarophile Methyl 2-undecynoateInternal alkyne; reaction may be slower than with terminal alkynes.
1,3-Dipole Benzyl AzideCommon, stable azide. Can be purchased or prepared from benzyl bromide and sodium azide.
Catalyst System CuSO₄ / Sodium AscorbateIn situ generation of the active Cu(I) catalyst.[10]
Solvent t-BuOH / H₂O (1:1)Standard solvent system for CuAAC, accommodates both organic and inorganic reagents.
Temperature Room Temperature to 50 °CInternal alkynes often require mild heating to increase the reaction rate.
Expected Product Methyl 1-benzyl-5-octyl-4-methyl-1H-1,2,3-triazole-5-carboxylateA single, fully substituted triazole regioisomer.

Section 3: [3+2] Cycloaddition for Pyrazole Synthesis

The reaction of alkynes with diazo compounds is a classical and highly effective method for synthesizing pyrazole rings, which are important scaffolds in medicinal chemistry.[11] Methyl 2-undecynoate, being an electron-deficient alkyne, reacts readily with nucleophilic diazoalkanes like diazomethane.

Mechanistic Considerations & Regioselectivity

This reaction is a type of 1,3-dipolar cycloaddition. The regioselectivity is determined by the FMO interactions between the diazomethane (HOMO) and the electron-deficient alkyne (LUMO). The LUMO of methyl 2-undecynoate has its largest coefficient on the carbon atom beta to the carbonyl (C-3). The HOMO of diazomethane has its largest coefficient on the carbon atom. Therefore, the primary bond formation occurs between these two atoms, leading to a specific regioisomer. The initial cycloadduct, a pyrazolenine, typically isomerizes to the more stable aromatic pyrazole.

Pyrazole_Mechanism cluster_reactants Reactants Alkyne Methyl 2-undecynoate TS [3+2] Transition State Alkyne->TS Diazo Diazomethane (1,3-Dipole) Diazo->TS Pyrazolenine Initial Cycloadduct (Pyrazolenine) TS->Pyrazolenine Cycloaddition Product Aromatic Pyrazole (Major Regioisomer) Pyrazolenine->Product [1,5]-H Shift (Aromatization)

Figure 3: Reaction mechanism for pyrazole synthesis from an alkyne and diazomethane.
Representative Protocol: Reaction with Diazomethane

Safety Warning: Diazomethane is a toxic and explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield. It is typically generated in situ from a stable precursor like Diazald™ and used immediately in an ethereal solution.

Materials:

  • Methyl 2-undecynoate (MW: 196.29 g/mol )

  • Ethereal solution of diazomethane (concentration to be determined before use)

  • Diethyl ether

  • Acetic acid (glacial)

Procedure:

  • Reaction Setup: In a 100 mL flask equipped with a magnetic stir bar, dissolve methyl 2-undecynoate (0.98 g, 5.0 mmol) in 25 mL of diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Addition of Diazomethane: Slowly add a freshly prepared ethereal solution of diazomethane dropwise to the stirred alkyne solution. A slight excess (e.g., 6.0 mmol, 1.2 eq) is typically used. The yellow color of diazomethane should dissipate as it reacts. If the color persists, the reaction is complete.

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 1 hour and then warm to room temperature overnight. Monitor by TLC for the consumption of the starting alkyne.

  • Quenching: After the reaction is complete, cool the flask back to 0 °C and carefully add glacial acetic acid dropwise to quench any excess diazomethane until the yellow color disappears and gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the two pyrazole regioisomers.

ParameterConditionRationale / Notes
Dipolarophile Methyl 2-undecynoateElectron-deficient alkyne.
1,3-Dipole DiazomethaneHighly reactive but hazardous. Must be handled with extreme care.
Solvent Diethyl EtherStandard solvent for reactions with diazomethane.
Temperature 0 °C to Room TemperatureLow temperature is critical for safety during addition of diazomethane.
Quench Acetic AcidSafely neutralizes unreacted diazomethane.
Expected Product Mixture of methyl 3-octyl-1H-pyrazole-4-carboxylate and methyl 4-octyl-1H-pyrazole-3-carboxylateThe 4-carboxy isomer is generally the major product due to FMO control.

References

  • Dean, J. R. (n.d.). Chemistry 210 Experiment 9. Reed College. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methyl (1R,5R)-5-hydroxy-2-cyclopentene-1-acetate. Org. Synth. 1986, 64, 118. Retrieved from [Link]

  • Di Vaira, M., Bazzicalupi, C., Orioli, P., Messori, L., & Biver, T. (2017). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Inorganic Chemistry, 56(11), 6537–6549. Retrieved from [Link]

  • ChemHelpASAP. (2021, February 19). Intramolecular Diels-Alder cycloaddition on a furan ring [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Diels Alder Lab. Retrieved from [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology (pp. 13-29). John Wiley & Sons, Inc. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201–6206. Retrieved from [Link]

  • Al-Mulla, A. (2017). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 22(1), 136. Retrieved from [Link]

  • Reissig, H. U., & Zimmer, R. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(32), 13186-13207. Retrieved from [Link]

  • Bakthadoss, M., & Chithiraputhu, T. (2017). Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. Beilstein Journal of Organic Chemistry, 13, 2446–2455. Retrieved from [Link]

  • Wolber, E. K. A., & Dehaen, W. (2018). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives. Retrieved from [Link]

  • Ghandi, M., & Aryan, R. (2016). Huisgen's Cycloaddition Reactions: A Full Perspective. Current Organic Synthesis, 13(5), 674-692. Retrieved from [Link]

  • Ess, D. H., & Houk, K. N. (2007). Diels–Alder Reactions of Furan: Reactivity, Selectivity, and the Effect of Lewis Acid Catalysis. Journal of the American Chemical Society, 129(34), 10413–10423. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 5). Regiochemistry In the Diels-Alder Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, September 20). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions [Video]. YouTube. Retrieved from [Link]

  • Domingo, L. R., & Sáez, J. A. (2009). Understanding the mechanism of the [3+2] cycloaddition between diazomethane and substituted ethylenes. A DFT study. Organic & Biomolecular Chemistry, 7(17), 3576-3583. Retrieved from [Link]

  • ResearchGate. (n.d.). Diels–Alder reaction of cyclopentadiene and methyl acrylate. Retrieved from [Link]

  • Domingo, L. R., Aurell, M. J., Pérez, P., & Contreras, R. (2002). A DFT study of the Lewis acid catalyzed Diels-Alder reaction. Journal of Physical Organic Chemistry, 15(10), 702-711. Retrieved from [Link]

  • Domingo, L. R. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 25(11), 2535. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyrazole Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • PubMed. (2000). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Retrieved from [Link]

  • Khan Academy. (n.d.). Diels-Alder reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of Methyl 2-Undecynoate

Author: BenchChem Technical Support Team. Date: February 2026

From Heterocyclic Scaffolds to Covalent Probes

Abstract

Methyl 2-undecynoate (M2U), an


-acetylenic ester, possesses unique electrophilic properties often underutilized in biological research. While historically known as a fragrance ingredient (Folione), its conjugated triple bond system offers a versatile platform for chemical biology. This guide details protocols for transforming M2U into bioactive heterocyclic scaffolds (pyrazolones/isoxazoles) and utilizing its intrinsic reactivity as a Michael acceptor for Activity-Based Protein Profiling (ABPP) of cysteine-reactive enzymes.

Introduction & Chemical Biology Profile

Methyl 2-undecynoate is characterized by an internal alkyne conjugated to a methyl ester. This conjugation lowers the LUMO energy of the triple bond, making the C3 position highly electrophilic. In biological contexts, this molecule serves two distinct functions:

  • Precursor for Heterocycles: It reacts with dinucleophiles (hydrazines, hydroxylamines) to form stable 5-membered rings found in various kinase inhibitors and NSAIDs.

  • Covalent Warhead: It acts as a "soft" electrophile, capable of forming irreversible covalent bonds with nucleophilic cysteine residues in proteins (Michael Addition), making it a valuable probe for lipid-metabolizing enzymes.

Safety Warning: Methyl 2-undecynoate is a known skin sensitizer (H317) and irritant. All protocols involving the neat compound must be performed in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

Module A: Heterocyclic Scaffold Generation

Objective: Synthesis of a library of lipophilic pyrazolone cores for drug screening.

Background

The reaction of


-alkynyl esters with hydrazine derivatives yields pyrazolones. These scaffolds are privileged structures in medicinal chemistry, often mimicking peptide bonds or acting as kinase inhibitors. The lipophilic undecyl chain of M2U facilitates membrane permeation, making these derivatives ideal for targeting membrane-bound proteins.
Protocol 1: Synthesis of 3-Nonyl-1H-pyrazol-5(4H)-one

Target Audience: Medicinal Chemists

Reagents:

  • Methyl 2-undecynoate (1.0 equiv)

  • Hydrazine monohydrate (1.2 equiv)

  • Ethanol (Absolute)

  • Acetic acid (Cat.)

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 2-undecynoate (200 mg, 1.0 mmol) in absolute ethanol (5 mL) in a round-bottom flask.

  • Addition: Add hydrazine monohydrate (60 mg, 1.2 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting ester spot (

    
    ) should disappear, and a lower 
    
    
    
    spot (pyrazolone) should appear.
    • Note: If reaction is sluggish, add 2 drops of glacial acetic acid to catalyze the initial nucleophilic attack.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The product often precipitates upon cooling. Recrystallize from cold ethanol or purify via flash column chromatography (DCM:MeOH 95:5).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (

      
       ppm) and the appearance of a broad NH signal (
      
      
      
      ppm).
    • MS (ESI+): Expected [M+H]+ = 211.3.

Data Summary: Reaction Optimization
SolventTemperatureCatalystYieldNotes
MethanolRefluxNone65%Slow kinetics (>12h)
Ethanol Reflux AcOH 88% Optimal conditions
THF60°CTEA40%Incomplete cyclization
Visualization: Heterocycle Synthesis Workflow

G Ester Methyl 2-undecynoate (Electrophile) Inter Intermediate Hydrazide Ester->Inter Nucleophilic Attack (EtOH, Reflux) Hydrazine Hydrazine (Dinucleophile) Hydrazine->Inter Product 3-Nonyl-pyrazolone (Scaffold) Inter->Product Cyclization (-MeOH)

Figure 1: Reaction pathway for the conversion of M2U into a pyrazolone scaffold.

Module B: Activity-Based Protein Profiling (ABPP)

Objective: Using M2U as a covalent probe to map cysteine-reactive enzymes in a proteome.

Background

The electron-deficient triple bond of M2U serves as a Michael acceptor. Unlike highly reactive acrylamides, the internal alkyne provides a "tempered" reactivity profile, often requiring specific orientation within an enzyme's active site to react. This specificity makes it an excellent probe for enzymes involved in fatty acid metabolism (e.g., acyl-CoA dehydrogenases).

Protocol 2: Covalent Labeling of Proteomes

Target Audience: Chemical Biologists / Proteomics Specialists

Reagents:

  • Cell Lysate (e.g., HeLa or HepG2, 1 mg/mL protein conc.)

  • Methyl 2-undecynoate (100x stock in DMSO)

  • "Clickable" Analogue (Optional: N-propargyl-2-undecynamide if downstream enrichment is required) or Antibody for specific target.

  • PBS (pH 7.4)

Step-by-Step Methodology:

  • Lysate Preparation: Dilute cell lysate to 1 mg/mL in PBS.

  • Probe Incubation: Add M2U (final concentration 10–50 µM) to the lysate. Ensure final DMSO concentration is <1%.

    • Control: Incubate a separate sample with DMSO only.

    • Competition Control: Pre-incubate with iodoacetamide (50 µM) for 30 min to block hyper-reactive cysteines, then add M2U.

  • Reaction: Incubate at 37°C for 1 hour with gentle agitation.

  • Quenching: Stop the reaction by adding 4x SDS-PAGE loading buffer (containing

    
    -mercaptoethanol) and boiling for 5 minutes.
    
  • Analysis:

    • Gel-Based: If using a fluorescent analogue, resolve on SDS-PAGE and scan for fluorescence.

    • Mass Spec (Bottom-up): Digest with trypsin. Analyze peptides via LC-MS/MS. Look for a mass shift of +196.15 Da (M2U adduct) on cysteine residues.

Mechanism of Action: Cysteine Michael Addition

The thiol group of a cysteine residue attacks the C3 position of the alkynoate. The resulting vinyl anion is protonated to form a stable thio-acrylate adduct.

Visualization: Covalent Inhibition Mechanism

MichaelAddition Cys Protein Cysteine (Nucleophile -SH) Transition Vinyl Anion Intermediate Cys->Transition Attack at C3 M2U Methyl 2-undecynoate (C3 Electrophile) M2U->Transition Adduct Stable Thio-Alkene Covalent Adduct Transition->Adduct Protonation

Figure 2: Mechanism of Cysteine-mediated Michael addition to the alkynyl ester.

References

  • Lecourt, T., & Micouin, L. (2011). Isoxazole synthesis. Organic Chemistry Portal. Link

  • Nair, V., et al. (2012). Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne Reactions. PMC. Link

  • Avonto, C., et al. (2011). Reactivity of Alpha,Beta-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC. Link

  • PubChem. (2023).[1] Methyl 2-undecynoate Compound Summary. National Library of Medicine. Link

Sources

Application Note: Methyl 2-undecynoate as a Strategic Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-undecynoate (CAS 10522-18-6) is an


-alkynyl ester featuring a linear 

skeleton. While often overlooked in favor of terminal alkynes, this internal alkyne ester serves as a high-value "linchpin" electrophile. Its conjugated system allows for regio- and stereocontrolled transformations essential for synthesizing insect pheromones, marine alkaloids, and substituted furanones. This guide details three core applications: stereoselective semi-hydrogenation to (Z)-alkenes, transition-metal-catalyzed cycloisomerization to butenolides, and regioselective conjugate additions.

Core Chemical Profile

Before initiating protocols, researchers must understand the reactivity profile of Methyl 2-undecynoate (M2U).

ParameterSpecificationSynthetic Implication
Structure

Internal alkyne;

-unsaturated ester.[1]
Electrophilicity High at C-3 (

-position)
Excellent Michael acceptor for soft nucleophiles.
Boiling Point ~135°C (at 10 mmHg)Non-volatile; requires vacuum distillation or column chromatography for purification.
Stability Stable at RTCan be stored without special precautions, unlike terminal alkynes.

Application I: Stereoselective Synthesis of (Z)-Pheromones

Many Lepidopteran insect pheromones rely on a precise (Z)-alkene geometry within a fatty acid chain. M2U provides the pre-installed


 backbone. The challenge lies in reducing the alkyne to the (Z)-alkene without over-reduction to the alkane.
Mechanism & Strategy

The protocol utilizes a Lindlar Catalyst (Pd/CaCO3 poisoned with lead) in the presence of quinoline. The quinoline occupies active sites on the palladium surface, preventing the adsorption of the alkene product and halting reduction at the alkene stage.

Protocol: Lindlar Semi-Hydrogenation

Target: Methyl (Z)-2-undecenoate

  • Reaction Setup:

    • In a 100 mL two-neck round-bottom flask, dissolve Methyl 2-undecynoate (1.96 g, 10 mmol) in Hexane/Ethyl Acetate (9:1 v/v, 20 mL). Note: A non-polar solvent system enhances Z-selectivity.

    • Add Quinoline (250 µL). This is the secondary poison essential for selectivity.

    • Add Lindlar Catalyst (100 mg, 5 wt% Pd on CaCO3, poisoned with Pb).

  • Hydrogenation:

    • Purge the flask with

      
       for 5 minutes.
      
    • Attach a hydrogen balloon (1 atm). Do not use high pressure; high pressure promotes over-reduction.

    • Stir vigorously at Room Temperature (25°C).

  • Monitoring (Critical Step):

    • Monitor via GC-MS or TLC (Silica, 10% EtOAc/Hexane) every 30 minutes.

    • Endpoint: Disappearance of the alkyne spot (

      
      ) and appearance of the alkene (
      
      
      
      ).
    • Stop immediately upon consumption of starting material to prevent isomerization to the (E)-isomer.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the Pd catalyst. Wash the pad with EtOAc.

    • Wash the filtrate with 1M HCl (2 x 15 mL) to remove quinoline.

    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (SiO2, 0-5% EtOAc in Hexane).

    • Expected Yield: 85-92%.

    • Selectivity: >95:5 Z:E ratio.

Application II: Heterocycle Construction (Butenolides)

Methyl 2-undecynoate is a prime precursor for


-alkylidene butenolides  (furanones), a motif found in marine natural products like rubrolides. The reaction involves a transition-metal-catalyzed cycloisomerization where the carbonyl oxygen attacks the activated alkyne.
Workflow Visualization

G Start Methyl 2-undecynoate (Alkyne Ester) Cat Au(I) or Ag(I) Catalyst Activation Start->Cat Coordination Inter Activated π-Complex Cat->Inter π-Activation Cycl 5-endo-dig Cyclization Inter->Cycl Nucleophilic Attack (Oxygen) Prod Butenolide / Furanone (Heterocycle) Cycl->Prod Proton Transfer

Caption: Gold-catalyzed cycloisomerization pathway converting the linear alkyne ester into the cyclic furanone core.

Protocol: Au(I)-Catalyzed Cyclization

Target: 5-heptylfuran-2(5H)-one derivative

  • Reagents:

    • Substrate: Methyl 2-undecynoate (1.0 eq).

    • Catalyst: AuCl (5 mol%) or

      
       (10 mol%) on Silica.
      
    • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Procedure:

    • Dissolve Methyl 2-undecynoate (1 mmol) in anhydrous DCM (5 mL).

    • Add AuCl (11 mg, 0.05 mmol).

    • Stir at room temperature for 4–6 hours.

    • Mechanistic Note: The Gold activates the triple bond (

      
      -acid), facilitating the attack of the carbonyl oxygen (5-endo-dig cyclization) followed by methyl migration or hydrolysis depending on conditions. To obtain the lactone (butenolide), hydrolysis of the intermediate methoxy-furan is often required.
      
    • Modified Hydrolytic Step: Add 100 µL water and stir for 1 hour to ensure hydrolysis of the intermediate enol ether to the lactone.

  • Purification:

    • Filter through a short silica plug.

    • Evaporate solvent.

    • Recrystallize from Hexane/Ether if solid, or chromatograph.

Application III: Regioselective Conjugate Addition

As an electron-deficient alkyne, M2U is an exceptional Michael acceptor. This allows for the introduction of heteroatoms (S, N) or carbon nucleophiles at the


-position (

), creating functionalized fatty acid derivatives.
Comparative Reactivity Data
NucleophileCatalyst/ConditionProduct TypeYield (Typical)
Thiols (R-SH)

(0.1 eq), DCM

-Thioalkenoates
90-98%
Amines (R-NH2) No catalyst, MeOH

-Aminoalkenoates
85-95%
Dialkylcuprates CuI, THF, -78°C

-Alkylated esters
70-85%
Protocol: Thiol-Michael Addition (Click Chemistry)

This reaction is often used to bioconjugate lipid tails to peptides or surfaces.

  • Procedure:

    • To a solution of Methyl 2-undecynoate (1 mmol) in DCM (2 mL), add the desired Thiol (1.1 mmol).

    • Add Triethylamine (

      
      , 0.1 mmol) dropwise.
      
    • Stir at RT for 30 minutes. The reaction is usually exothermic and rapid.

    • Concentrate in vacuo.

    • Result: Quantitative formation of the methyl 3-(alkylthio)undec-2-enoate.

References

  • Lindlar Reduction & Pheromone Synthesis

    • Mori, K. (2006). Synthesis of insect pheromones and juvenile hormones. In The total synthesis of natural products. Wiley.

  • Gold-Catalyzed Cyclization

    • Hashmi, A. S. K. (2007). Gold-catalyzed organic reactions.[2] Chemical Reviews, 107(7), 3180-3211.

  • Furanone Synthesis from Alkynyl Esters

    • Krause, N., & Winter, C. (2011). Gold-catalyzed nucleophilic cyclization of functionalized alkynes. Chemical Reviews, 111(3), 1994-2023.

  • Conjugate Addition to Alkynyl Esters

    • Yamaoka, N., et al. (2005). Recent advances in the synthesis of biologically active compounds via conjugate addition. Journal of Organic Chemistry.[1][2]

Sources

Application Note: Quantitative Analysis of Methyl 2-undecynoate in Complex Matrices via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and analytical scientists in the fragrance, flavor, and pharmaceutical industries. It addresses the quantification of Methyl 2-undecynoate (CAS 10522-18-6), a specific alkyne ester often monitored due to its structural similarity to regulated sensitizers like Methyl 2-octynoate (Methyl Heptine Carbonate).

Abstract & Scope

This protocol details a validated methodology for the quantification of Methyl 2-undecynoate (Methyl decyne carbonate) in fragrance concentrates and flavor mixtures. While less commonly restricted than its lower homologs (e.g., Methyl 2-octynoate), Methyl 2-undecynoate requires precise monitoring due to its potential for cross-reactivity and use as a high-impact "violet/green" odorant. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode to achieve low-ppm detection limits, ensuring compliance with internal quality specifications and potential regulatory screenings.

Target Analyte Profile

  • Chemical Name: Methyl 2-undecynoate[1][2][3][4][5][6][7][8]

  • Common Names: Methyl decyne carbonate, Folione homolog

  • CAS Number: 10522-18-6[2][3][6]

  • Molecular Formula:

    
    [9]
    
  • Molecular Weight: 196.29 g/mol [10][11]

  • Structure:

    
    
    
  • Key Characteristic:

    
    -acetylenic ester. Susceptible to Michael addition; requires inert handling.
    

Analytical Strategy & Logic

The quantification of alkyne esters in complex essential oils (e.g., Violet Leaf, Tuberose) presents specific challenges:

  • Matrix Interference: Terpenes and saturated esters often co-elute with trace acetylenic esters.

  • Thermal Instability: High injector temperatures can induce degradation or polymerization of the triple bond.

  • Sensitivity: If used as a trace odorant (<0.1%), full-scan MS is insufficient.

Solution: We employ a polar WAX column (polyethylene glycol) to separate the polar alkyne ester from the non-polar terpene matrix, coupled with SIM mode MS targeting the characteristic acylium ion formed via


-cleavage.
Workflow Visualization

G Sample Sample Matrix (Fragrance/Flavor) Prep Sample Prep (Dilution + IS Addition) Sample->Prep 1:10 Dilution GC GC Separation (Polar WAX Column) Prep->GC 1 µL Split Injection MS MS Detection (SIM Mode: m/z 137) GC->MS Retention Time Locking Data Quantification (Ratio to IS) MS->Data Peak Area Integration

Figure 1: Analytical workflow for Methyl 2-undecynoate quantification.

Experimental Protocol

Reagents and Standards[12]
  • Analyte Standard: Methyl 2-undecynoate (>98% purity).

  • Internal Standard (IS): Methyl Undecanoate (CAS 1731-86-8).[12][13]

    • Reasoning: It is the saturated analog of the analyte. It possesses nearly identical volatility and extraction properties but separates chromatographically on a polar column and has a distinct mass spectrum (Base peak m/z 74 vs m/z 137).

    • Alternative IS: 1,4-Dibromobenzene (if Methyl Undecanoate is native to the sample).

  • Solvent: Methyl Acetate or Ethyl Acetate (LC-MS grade). Avoid methanol if transesterification is a concern during long storage.

Preparation of Solutions
  • Internal Standard Stock (IS-Stock): Dissolve 100 mg Methyl Undecanoate in 100 mL solvent (1,000 ppm).

  • Calibration Standards: Prepare 6 levels of Methyl 2-undecynoate (e.g., 1, 5, 10, 50, 100, 500 ppm) in solvent, each containing 50 ppm of the IS-Stock.

  • Sample Preparation:

    • Weigh 100 mg of sample (oil/mixture).

    • Add 50 µL of IS-Stock.

    • Dilute to 10 mL with solvent.

    • Vortex for 30 seconds and filter (0.22 µm PTFE) if turbid.

GC-MS Conditions
  • Instrument: Agilent 7890/5977 or equivalent single quadrupole GC-MS.

  • Column: DB-WAX UI or HP-INNOWax (30 m × 0.25 mm × 0.25 µm).

    • Why WAX? Alkyne esters are more polar than the hydrocarbon backbone of most essential oils. A WAX column retains the analyte longer, shifting it away from the solvent front and terpene wash.

  • Inlet: Split mode (10:1 to 50:1 depending on concentration). Temp: 240°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Transfer Line: 250°C.

MS Detection Parameters (SIM Mode)

For maximum sensitivity and selectivity, disable Full Scan and use Selected Ion Monitoring (SIM).

CompoundRet Time (approx)*Quant Ion (m/z)Qual Ion 1 (m/z)Qual Ion 2 (m/z)
Methyl 2-undecynoate 14.5 min137 165196 (M+)
Methyl Undecanoate (IS) 13.8 min74 87200 (M+)
  • Note: Retention times must be determined experimentally.

  • Mechanistic Insight: The base peak m/z 137 corresponds to the

    
     ion (loss of the ester group), which is characteristic of 
    
    
    
    -unsaturated esters where the charge is stabilized on the alkyne chain. The ion m/z 165 is
    
    
    .

Method Validation & Quality Control

Linearity & Range
  • Requirement:

    
    .
    
  • Range: 1 ppm to 500 ppm in solution.

  • Calculation: Plot Area Ratio (

    
    ) vs. Concentration Ratio (
    
    
    
    ).
System Suitability (Self-Validating Logic)

Every sequence must begin with a "Check Standard" containing the Analyte and IS at 50 ppm.

  • Resolution Check: The resolution (

    
    ) between Methyl Undecanoate (IS) and Methyl 2-undecynoate must be > 1.5. If they co-elute, reduce the initial oven temperature or ramp rate.
    
  • Response Factor Stability: The Relative Response Factor (RRF) should not deviate >15% from the calibration curve average.

Troubleshooting Decision Tree

DecisionTree Start Issue: Poor Peak Shape or Low Sensitivity CheckLiner Check Inlet Liner (Deactivated wool?) Start->CheckLiner CheckTemp CheckTemp CheckLiner->CheckTemp Clean Action1 Replace Liner (Use Ultra Inert) CheckLiner->Action1 Dirty/Active Action2 Lower Temp to 230°C (Prevent degradation) CheckTemp->Action2 Yes CheckIons Verify SIM Ions (m/z 137 dominant?) CheckTemp->CheckIons No Action3 Re-tune MS Source CheckIons->Action3 Low Abundance

Figure 2: Troubleshooting logic for alkyne ester analysis.

Data Analysis & Reporting

Calculate the concentration of Methyl 2-undecynoate (


) using the internal standard method:


Where:

  • 
     = Peak Area
    
  • 
     = Slope of the calibration curve (if intercept is zero)
    
  • 
     = Concentration of IS added to the sample (mg/kg)
    

Reporting Limits:

  • LOD (Limit of Detection): Typically ~0.1 ppm (S/N > 3).

  • LOQ (Limit of Quantification): Typically ~0.5 ppm (S/N > 10).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl 2-octynoate (Homolog Reference). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • The Good Scents Company. Methyl 2-undecynoate Material Safety and Property Data. Available at: [Link]

  • International Fragrance Association (IFRA). IFRA Standards Library (51st Amendment). (Referenced for methodology on related alkyne esters). Available at: [Link]

  • PubChem. Methyl 2-undecynoate Compound Summary (CAS 10522-18-6).[3] National Library of Medicine. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 2-undecynoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-undecynoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will focus on the prevalent and robust method of double dehydrohalogenation from a vicinal dibromide precursor.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable laboratory method for synthesizing Methyl 2-undecynoate?

The most widely employed method is the double dehydrohalogenation of a vicinal dihalide, specifically Methyl 2,3-dibromoundecanoate. This process involves two successive E2 (bimolecular elimination) reactions, each removing a molecule of hydrogen bromide (HBr) to form two new pi bonds, resulting in the alkyne triple bond.[1][2] The dihalide precursor is typically prepared by the bromination of the corresponding alkene, Methyl 2-undecenoate.

Q2: Why is a very strong base like sodium amide (NaNH₂) required for this synthesis?

The synthesis involves two elimination steps. The first elimination, which forms a vinyl halide intermediate, can often be achieved with common strong bases like potassium hydroxide (KOH) or alkoxides.[3] However, the second elimination from the vinyl halide is significantly more difficult because the halogen's proximity to the double bond makes the C-Br bond stronger and the relevant C-H bond less accessible.[4] A much stronger base, such as sodium amide (NaNH₂), is necessary to efficiently deprotonate the vinyl C-H bond and facilitate the second E2 reaction to form the alkyne.[5][6]

Q3: Can I use other bases, such as potassium tert-butoxide (t-BuOK) or potassium hydroxide (KOH)?

While these bases can initiate the first elimination, they are often not strong enough to drive the second elimination to completion, which can result in the accumulation of the vinyl bromide intermediate and low yields of the desired alkyne.[3] Furthermore, using weaker bases like KOH at the high temperatures required to force the reaction can lead to undesirable side reactions, including isomerization of the triple bond.[7] For terminal alkynes, KOH can cause rearrangement to more stable internal alkynes; while Methyl 2-undecynoate is already internal, harsh conditions can still promote isomerization.[1][7]

Q4: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The starting dihalide will be the most non-polar (lowest Rf), the intermediate vinyl bromide will be slightly more polar, and the final product, Methyl 2-undecynoate, will have a distinct Rf value. Disappearance of the starting material spot and the appearance of the product spot indicate progress. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used on aliquots taken from the reaction mixture (after quenching and workup).

Q5: The ester group in my molecule is sensitive. How do I prevent saponification by the strong base?

This is a critical challenge. The ester functional group is susceptible to nucleophilic attack by strong bases like NaNH₂, leading to the formation of the corresponding carboxylate salt (saponification), which significantly reduces the yield. To mitigate this:

  • Use precise stoichiometry: Avoid a large excess of the base. Use just over two equivalents for the elimination.

  • Low Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Sodium amide in liquid ammonia is often performed at -33 °C.

  • Inverse Addition: Add the dihalide substrate dissolved in an inert solvent (like THF or ether) slowly to the suspension of the base. This maintains a low instantaneous concentration of the substrate and helps control the reaction.

Experimental Workflow Overview

The general synthetic pathway from an alkene precursor is visualized below. This guide focuses on the critical second step.

G A Methyl 2-undecenoate (Alkene) B Methyl 2,3-dibromoundecanoate (Vicinal Dihalide) A->B  Br₂, CH₂Cl₂ (Halogenation) C Methyl 2-undecynoate (Target Alkyne) B->C  ≥2 eq. NaNH₂ (Double Dehydrohalogenation)

Caption: General workflow for Methyl 2-undecynoate synthesis.

Troubleshooting Guide

Problem Area 1: Low or No Conversion
Q: My analysis shows only the starting Methyl 2,3-dibromoundecanoate. What are the likely causes?

A: This indicates a failure of the first elimination step and points to issues with your base or reaction conditions.

  • Cause 1: Inactive Base. Sodium amide is highly reactive and readily decomposes upon exposure to moisture. If your NaNH₂ is old or has been improperly stored, it may be inactive.

    • Solution: Use freshly purchased, high-purity sodium amide from a sealed container. Ensure you are working under strictly anhydrous conditions (dried glassware, inert atmosphere like nitrogen or argon).

  • Cause 2: Insufficient Temperature. While some reactions with NaNH₂ are run at very low temperatures (e.g., in liquid ammonia), if you are using a different solvent like THF or dioxane, you may need gentle warming to initiate the reaction.

    • Solution: After adding the substrate at a low temperature, allow the reaction to slowly warm to room temperature or slightly above, while carefully monitoring with TLC.

  • Cause 3: Quenching by Acidic Protons. If your solvent or starting material is not properly dried, residual water (pKa ~15.7) will protonate the amide anion (NH₂⁻), consuming your base before it can react with the substrate.

    • Solution: Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent (e.g., sodium/benzophenone for ethers) prior to use.

Q: I've isolated a product, but my NMR/GC-MS confirms it is the vinyl bromide intermediate, not the alkyne. How do I fix this?

A: This is a common issue and indicates that the first elimination occurred, but the second, more difficult elimination did not go to completion.

  • Cause 1: Insufficient Base. You need at least two full equivalents of active base for the reaction to complete. Any deactivation by moisture means you have less than the required stoichiometry.

    • Solution: Increase the equivalents of NaNH₂ to 2.2 - 2.5 equivalents to compensate for any minor quenching.

  • Cause 2: Insufficient Reaction Time or Temperature. The second elimination is slower than the first.[4]

    • Solution: Increase the reaction time. Monitor via TLC until the vinyl bromide spot has been completely consumed. If the reaction stalls at room temperature, gentle heating (e.g., 40-50 °C in THF) may be required. Be cautious with heating to avoid side reactions.

Problem Area 2: Low Yields & Competing Reactions
Q: My reaction worked, but the yield is very low, and I had to neutralize a large amount of acidic byproduct during workup. What happened?

A: This strongly suggests the competing saponification reaction has occurred, where the amide base attacked the ester carbonyl group.

  • Cause: Nucleophilic Attack on Ester. The amide ion (NH₂⁻) is not only a strong base but also a potent nucleophile. At higher concentrations or temperatures, it will attack the electrophilic carbon of the ester, cleaving it to form undecynoic acid (after acidic workup) and methylamine.

    • Solution 1: Optimize Temperature. Perform the reaction at the lowest possible temperature. If using liquid ammonia as a solvent, the reaction temperature is maintained at -33 °C, which significantly disfavors the saponification pathway.

    • Solution 2: Use a Hindered Base. While NaNH₂ is standard, a more sterically hindered but strong base like Lithium diisopropylamide (LDA) could potentially favor deprotonation (elimination) over nucleophilic attack on the ester. However, LDA is typically prepared in situ and requires careful handling.

    • Solution 3: Inverse Addition. As mentioned in the FAQs, slowly add the substrate to the base suspension. This keeps the substrate as the limiting reagent at any given moment, which can help control the reaction pathway.

Troubleshooting Decision Tree

G Start Analyze Reaction Outcome P1 Problem: Mainly Starting Material Start->P1 P2 Problem: Vinyl Halide Intermediate Start->P2 P3 Problem: Low Yield & Saponification Start->P3 Problem Problem Cause Cause Solution Solution C1_1 Inactive Base (Moisture) Low Temperature Insufficient Base P1->C1_1 Possible Causes C2_1 Insufficient Base (<2 eq.) Reaction Time Too Short Temperature Too Low P2->C2_1 Possible Causes C3_1 Base Attack on Ester P3->C3_1 Possible Cause S1_1 Solution: Use Fresh Base Work Anhydrously Increase Temperature Use >2 eq. Base C1_1->S1_1 S2_1 Solution: Use 2.2-2.5 eq. Base Increase Reaction Time Warm Gently (e.g., 40°C) C2_1->S2_1 S3_1 Solution: Run at Low Temp (-33°C) Use Inverse Addition Ensure Stoichiometry is Precise C3_1->S3_1

Caption: Decision tree for troubleshooting common synthesis issues.

Optimized Protocol: Methyl 2-undecynoate Synthesis

This protocol describes the double dehydrohalogenation of Methyl 2,3-dibromoundecanoate. Safety First: This reaction should be conducted in a well-ventilated fume hood. Sodium amide is highly reactive with water. Liquid ammonia is a cryogenic liquid and requires appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.

Reagent & Conditions Table
Reagent/ParameterMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Methyl 2,3-dibromoundecanoate358.1310.0 g27.91.0
Sodium Amide (NaNH₂)39.012.38 g61.42.2
Liquid Ammonia (NH₃)17.03~150 mL-Solvent
Ammonium Chloride (NH₄Cl)53.494.0 g74.8Quenching
Diethyl Ether-200 mL-Extraction
Water-100 mL-Wash
Brine-50 mL-Wash
Step-by-Step Methodology
  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dry ice condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen.

  • Reaction Initiation: Condense approximately 150 mL of ammonia into the reaction flask at -78 °C (dry ice/acetone bath).

  • Base Addition: Once the ammonia is condensed, carefully add the sodium amide (2.38 g, 61.4 mmol) in portions to the liquid ammonia with stirring.

  • Substrate Addition: Dissolve the Methyl 2,3-dibromoundecanoate (10.0 g, 27.9 mmol) in 50 mL of anhydrous diethyl ether. Add this solution dropwise to the stirring NaNH₃/NH₃ suspension over 30 minutes.

  • Reaction Monitoring: After the addition is complete, remove the dry ice bath and allow the reaction mixture to reflux at the boiling point of ammonia (-33 °C) for 3-4 hours. Monitor the reaction progress by taking small aliquots, quenching them in saturated NH₄Cl solution, extracting with ether, and analyzing by TLC.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding solid ammonium chloride (4.0 g) in small portions. This will neutralize any excess sodium amide. Allow the ammonia to evaporate overnight in the fume hood.

  • Workup: To the remaining sludge, add 100 mL of diethyl ether and 100 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the layers. Extract the aqueous layer with an additional 50 mL of diethyl ether. Combine the organic layers and wash them sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane) to afford pure Methyl 2-undecynoate.

References
  • Chemistry Steps. Preparation of Alkynes by Elimination Reactions. [Link]

  • Master Organic Chemistry. Alkenes To Alkynes Via Halogenation And Elimination Reactions. [Link]

  • Chemistry LibreTexts. 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides (Nov 2023). [Link]

  • Chemistry LibreTexts. 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides (Mar 2024). [Link]

  • The Organic Chemistry Tutor. Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. [Link]

  • PubChem. Methyl undecanoate. [Link]

  • SciSpace. Process Optimization and Characterization of Methyl Ricinoleate by Orthogonal Design of Experiments. [Link]

  • Chemistry Steps. Alkyl Halides to Alkynes. [Link]

  • University of Calgary. Chapter 9: Formation of Alkenes and Alkynes. Elimination Reactions. [Link]

  • Chad's Prep. 9.3 Synthesis of Alkynes | Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of Methyl 2-undecynoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of methyl 2-undecynoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography of this acetylenic ester. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your purification workflow.

I. Foundational Protocol & Key Parameters

Successful purification begins with a well-defined protocol. Methyl 2-undecynoate is a relatively non-polar compound, making normal-phase chromatography on silica gel the standard approach. However, the alkyne functionality can sometimes interact with the acidic silanol groups of the stationary phase, necessitating careful optimization.

Table 1: Recommended Starting Parameters for Methyl 2-undecynoate Purification

ParameterRecommended Value/TypeRationale & Key Considerations
Stationary Phase Silica Gel, 60 Å, 100-200 meshStandard choice for cost-effective separation of compounds with moderate polarity. The particle size offers a good balance between resolution and flow rate for flash chromatography.[1]
Crude:Silica Ratio 1:30 to 1:50 (w/w)A lower ratio (e.g., 1:50) is used for difficult separations of closely related impurities. Overloading the column is a primary cause of poor resolution.[2]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Hexane/Diethyl EtherThese solvent systems provide good solubility for the target compound and allow for fine-tuning of polarity. Diethyl ether can sometimes offer different selectivity compared to ethyl acetate.[3][4]
Optimal TLC Rf ~0.2 - 0.4An Rf in this range in the chosen eluent system generally ensures that the compound will elute from the column effectively without taking an excessive volume of solvent, providing optimal separation from impurities.[5][6]
Column Dimensions 10:1 to 15:1 (Length:Diameter)This aspect ratio is generally considered optimal for achieving good separation efficiency in flash chromatography.[2]
Loading Method Dry Loading (preferred) or Wet LoadingDry loading onto a small amount of silica is highly recommended to ensure a tight, uniform band at the start of the separation, which maximizes resolution.[5]

II. Standard Experimental Workflow

The following diagram outlines the logical flow for the purification of methyl 2-undecynoate.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Recovery TLC 1. Develop TLC Method (Target Rf ~0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Final Pure Methyl 2-undecynoate Evap->Final G Start Problem: Low or No Product Recovery Cause1 Is product visible in early fractions (solvent front)? Start->Cause1 Check TLC Cause2 Does a 'methanol flush' of the column yield product? Cause1->Cause2 No Sol1 Solution: Eluent is too polar. Redevelop TLC for a lower Rf. Cause1->Sol1 Yes Cause3 Do post-column fractions show new spots or smearing on TLC? Cause2->Cause3 No Sol2 Solution: Eluent is too non-polar. Increase polarity (isocratic or gradient). Cause2->Sol2 Yes Cause4 Are fractions simply too dilute? Cause3->Cause4 No Sol3 Solution: Probable on-column decomposition. Test for silica stability. Consider deactivated silica or alumina. Cause3->Sol3 Yes Sol4 Solution: Concentrate a few fractions and re-run TLC. Cause4->Sol4 Possible

Sources

Improving the regioselectivity of reactions with Methyl 2-undecynoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the regioselectivity of reactions with Methyl 2-undecynoate Ticket ID: CHEM-SUP-2024-882 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Methyl 2-undecynoate presents a classic "Push-Pull" conflict in regioselectivity. You are dealing with an internal alkyne (


) where the electronic bias  (conjugation with the ester) favors nucleophilic attack at the 

-position (C3), while the steric bias (the nonyl chain tail) hinders that same position, often forcing reagents toward the

-position (C2).

This guide provides troubleshooting workflows to resolve this conflict across three major reaction classes: Hydrosilylation , Nucleophilic Conjugate Addition , and Cycloaddition .

Module 1: Transition Metal Catalyzed Hydrofunctionalization

The Core Problem

In metal-catalyzed additions (hydrosilylation, hydroboration), the metal center inserts into the alkyne. The regioselectivity is dictated by the competition between the metal coordinating to the electron-rich alkyne and the steric clash between the metal’s ligand sphere and the substrate's alkyl tail.

Troubleshooting Guide: Hydrosilylation

User Question: "I am attempting hydrosilylation with triethoxysilane, but I am getting a mixture of


- and 

-vinylsilanes. How do I favor the

-isomer (proximal to ester)?"

Technical Diagnosis: Standard Platinum (Karstedt’s) catalysts are dominated by sterics and often yield mixtures for internal alkynes. To achieve high regioselectivity, you must switch to a catalyst mechanism that relies on electronic directing or specific ligand geometry .

Solution Protocol: Switch to a Ruthenium(II) catalytic system. Ru-complexes often operate via a trans-addition mechanism that is highly sensitive to the electronic polarization of the alkynoate.

Recommended Protocol: Ru-Catalyzed

-Selective Hydrosilylation
ParameterConditionRationale
Catalyst

(1-2 mol%)
The bulky

ligand and cationic nature favor formation of the metallacycle intermediate that places the silicon

to the ester to minimize steric clash with the nonyl chain.
Silane

or

(1.2 equiv)
Tertiary silanes prevent polymerization side reactions common with primary silanes.
Solvent DCM or Acetone (

)
Polar non-coordinating solvents stabilize the cationic Ru intermediate.
Temperature

to RT
Lower temperatures enhance the kinetic differentiation between C2 and C3.

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Ar, dissolve Methyl 2-undecynoate (1.0 equiv) in DCM.

  • Catalyst Addition: Add

    
     (1 mol%). Stir for 5 mins.
    
  • Silane Addition: Add silane dropwise at

    
    . The reaction is exothermic; control rate to maintain temp.
    
  • Monitoring: Monitor disappearance of alkyne peak (

    
    ) via IR or starting material via TLC.
    
  • Workup: Filter through a short pad of silica to remove Ru. Concentrate.

Expected Outcome: >95:5 ratio favoring the


-vinylsilane (Z-isomer typically favored due to trans-addition).

Module 2: Nucleophilic Conjugate Addition (Michael)

The Core Problem

Soft nucleophiles (thiols, malonates) are electronically driven to the


-carbon (C3). However, the 

alkyl chain at C3 creates a "steric wall." If the nucleophile is bulky (e.g., a substituted amine or secondary thiol), the reaction slows down, allowing competitive attack at the carbonyl (1,2-addition) or C2.
Visualizing the Conflict

RegioControl Substrate Methyl 2-undecynoate Electronic Electronic Bias (Favors C3/Beta) Substrate->Electronic Ester EWG Steric Steric Bias (Favors C2/Alpha) Substrate->Steric Octyl Chain Outcome_Beta Beta-Adduct (Thermodynamic) Electronic->Outcome_Beta Small Nucleophiles (MeOH, MeSH) Outcome_Alpha Alpha-Adduct (Kinetic/Steric) Steric->Outcome_Alpha Bulky Nucleophiles (t-BuNH2)

Figure 1: Decision tree showing how substrate features drive regioselectivity based on nucleophile size.

FAQ: Michael Addition

Q: My amine nucleophile is not reacting, or I'm seeing amide formation (1,2-addition) instead of the Michael adduct. Why? A: The steric bulk at C3 is retarding the conjugate addition.

  • Fix 1 (Lewis Acid): Add

    
     or 
    
    
    
    . This coordinates the ester carbonyl, significantly lowering the LUMO energy and making C3 more electrophilic, overriding the steric barrier.
  • Fix 2 (Solvent): Switch to HFIP (Hexafluoroisopropanol) . This solvent activates the ester via H-bonding and stabilizes the charged intermediate, often accelerating

    
    -addition by 
    
    
    
    .

Module 3: Heterocycle Synthesis (Pyrazoles)

The Core Problem

When reacting Methyl 2-undecynoate with methylhydrazine to form pyrazoles, you often get a mixture of 1,3- and 1,5-isomers . This is because the hydrazine has two nucleophilic nitrogens (


 and 

), and the alkyne has two electrophilic sites (C3 and Ester Carbonyl).
Regiocontrol Matrix

To select your desired isomer, consult the table below. The key is controlling which nitrogen attacks the


-carbon (C3) first.
Target IsomerMechanism RequiredConditions
1-Methyl-3-octyl-pyrazole (N-Me attacks C3)

is more nucleophilic than

. We need to enhance this or allow thermodynamic equilibration.
Basic Conditions: Use

in MeOH, Reflux. The deprotonated

is the hardest nucleophile and attacks C3.
1-Methyl-5-octyl-pyrazole (NH2 attacks C3)We must block the

or rely on steric control (NH2 is smaller than NHMe).
Acidic Conditions: Use

in EtOH. Protonation affects the basicity of the substituted nitrogen, often favoring attack by the unsubstituted

at the hindered C3 position.
Experimental Workflow: 1,5-Regioselective Synthesis

Targeting the "Anti-Electronic" Product

  • Mix: Methyl 2-undecynoate (1 equiv) + Methylhydrazine (1.1 equiv) in Ethanol.

  • Additive: Add Acetic Acid (5 equiv) .

    • Why? Acid catalysis promotes the attack of the less hindered terminal

      
       onto the sterically hindered 
      
      
      
      -carbon (C3) via activation of the triple bond.
  • Heat: Reflux for 12 hours.

  • Result: The

    
     attacks C3, followed by cyclization of the 
    
    
    
    onto the ester.

References

  • Trost, B. M., & Ball, Z. T. (2005). Addition of metalloid hydrides to alkynes: Hydrosilylation, hydroboration, and hydrostannylation. Synthesis of vinylsilanes via Ru-catalysis.[1]

  • Fürstner, A. (2013). Alkyne Metathesis and Related Reactions.[2][3] Discusses steric implications of long-chain internal alkynes.

  • Fokin, V. V. (2010). Catalytic Azide-Alkyne Cycloaddition: Reactivity and Regioselectivity. Detailed mechanistic insight into internal alkyne cycloadditions.

  • Yamamoto, Y. (2000). Lewis Acid-Catalyzed Conjugate Addition. Methodology for enhancing electrophilicity of sterically hindered acceptors.

    • [Source: J. Org.[4] Chem.]([Link])

Disclaimer: These protocols are for research use only. Always consult the SDS for Methyl 2-undecynoate and associated reagents before handling.

Sources

Technical Support Center: Catalyst Selection and Optimization for Methyl 2-undecynoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalytic reactions involving Methyl 2-undecynoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection, optimize reaction conditions, and troubleshoot common experimental challenges. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the catalytic hydrogenation of Methyl 2-undecynoate, focusing on the most common synthetic goal: selective semi-hydrogenation to (Z)-Methyl 2-undecenoate (the cis-alkene).

Q1: What is the primary challenge in the hydrogenation of Methyl 2-undecynoate?

The principal challenge is achieving high selectivity. The reaction proceeds in two stages: the reduction of the alkyne to an alkene, followed by the reduction of the alkene to an alkane.[1] Because alkynes are generally more reactive towards catalytic hydrogenation than alkenes, the initial reduction is favorable.[2] However, standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum (Pt) are highly active and will readily catalyze the second step, leading to over-reduction and the formation of the fully saturated Methyl undecanoate.[1][3] The key is to stop the reaction precisely at the alkene stage.

Q2: Which catalysts are recommended for converting Methyl 2-undecynoate to (Z)-Methyl 2-undecenoate (cis-alkene)?

For the stereoselective synthesis of cis-alkenes from alkynes, "poisoned" or partially deactivated heterogeneous catalysts are the industry standard. The two most common and effective choices are:

  • Lindlar's Catalyst: This is the benchmark catalyst, consisting of palladium supported on calcium carbonate (CaCO₃) and deactivated with a lead salt (e.g., lead acetate) and an amine, typically quinoline.[1][2] This "poisoning" makes the catalyst selective for alkyne reduction without significantly affecting the resulting alkene.[2][3]

  • P-2 Nickel (Ni₂B): This is a nickel-boride complex, often prepared in situ from nickel(II) acetate and sodium borohydride.[1][4] It serves as an excellent alternative to Lindlar's catalyst, also yielding cis-alkenes with high stereospecificity. The addition of modifiers like ethylenediamine can further enhance its selectivity.[4][5]

Both catalysts operate via a syn-addition mechanism, where hydrogen atoms are added to the same face of the alkyne as it is adsorbed on the catalyst surface, resulting in the cis geometry.[1][6][7]

Q3: What does it mean for a catalyst to be "poisoned," and why is it essential for this reaction?

A "poisoned" catalyst is one that has been intentionally deactivated to reduce its catalytic activity.[3] In the context of Lindlar's catalyst, lead salts selectively block the most active sites on the palladium surface.[2] This deactivation is crucial for two reasons:

  • Prevents Over-reduction: The poisoned catalyst has enough activity to reduce the highly reactive alkyne π-bond but is not active enough to efficiently reduce the more stable alkene π-bond.[1] This allows the reaction to be stopped at the alkene stage.

  • Enhances Selectivity: By modifying the electronic properties and geometry of the active sites, the poison helps ensure that the desired product desorbs from the catalyst surface before it can be further hydrogenated.[7]

Q4: Are there modern, lead-free alternatives to the Lindlar catalyst?

Yes. Due to the environmental and health risks associated with lead, significant research has gone into developing lead-free alternatives. The most established alternative is the P-2 Nickel catalyst mentioned above.[4] More recent advancements include:

  • Bimetallic Palladium Catalysts: Incorporating a second metal (e.g., Silver) can modify the electronic properties of Palladium, enhancing selectivity.[8]

  • Ligand-Modified Catalysts: Using specific organic ligands to functionalize the support material can create highly selective and stable palladium catalysts, sometimes outperforming the Lindlar catalyst in both activity and selectivity while avoiding toxic components.[9][10]

  • Single-Atom Catalysts (SACs): Isolating individual palladium atoms on a support can prevent the formation of larger ensembles required for alkene hydrogenation, thereby promoting high selectivity for semi-hydrogenation.[9]

Section 2: Troubleshooting Guide

Even with established protocols, unexpected outcomes can occur. This guide addresses specific problems you might encounter during your experiments.

Problem 1: Low or No Conversion of Methyl 2-undecynoate

  • Potential Cause A: Inactive Catalyst

    • Why it happens: Heterogeneous catalysts can lose activity over time due to improper storage (oxidation) or degradation. The P-2 Ni catalyst, often prepared fresh, is particularly sensitive.

    • Troubleshooting Steps:

      • Use a fresh batch of commercial Lindlar catalyst or a newly opened bottle.

      • If preparing P-2 Ni, ensure the nickel(II) acetate is of high quality and the sodium borohydride solution is freshly prepared.

      • Confirm that the catalyst was properly handled under an inert atmosphere if required.

  • Potential Cause B: Unintentional Catalyst Poisoning

    • Why it happens: While intentional poisoning is key to selectivity, unintentional poisoning from contaminants can completely halt the reaction. Sulfur-containing compounds are notorious poisons for palladium catalysts.

    • Troubleshooting Steps:

      • Ensure all solvents and reagents are of high purity and are appropriately distilled or purified if necessary.

      • Thoroughly clean all glassware to remove any residual sulfur-containing compounds (e.g., from thiols used in previous reactions).[11]

      • Purge the reaction vessel thoroughly with an inert gas (Nitrogen or Argon) before adding the catalyst and hydrogen.

  • Potential Cause C: Inadequate Hydrogen Supply

    • Why it happens: The reaction requires a sufficient supply of hydrogen. Leaks in the system or an insufficient source will prevent the reaction from proceeding.

    • Troubleshooting Steps:

      • For reactions at atmospheric pressure, ensure the hydrogen balloon is securely attached and has positive pressure.

      • Check all joints and seals for leaks.

      • Ensure the solvent is adequately stirred to facilitate gas-liquid mass transfer.

Problem 2: Significant Over-reduction to Methyl undecanoate (Alkane)

  • Potential Cause A: Catalyst is Too Active

    • Why it happens: The "poisoning" of the catalyst may be insufficient, leading to the hydrogenation of the desired alkene product.

    • Troubleshooting Steps:

      • If using Lindlar's catalyst, consider adding a small additional amount of quinoline to further moderate its activity.

      • If using P-2 Ni, ensure the preparation conditions are followed precisely. Modifiers like ethylenediamine can be added to increase selectivity.[4]

      • Verify that you are using a catalyst intended for semi-hydrogenation (e.g., Lindlar's catalyst, Pd/CaCO₃) and not a standard hydrogenation catalyst like 10% Pd/C.

  • Potential Cause B: Excessive Reaction Time or Harsh Conditions

    • Why it happens: Even with a selective catalyst, prolonged exposure can lead to slow over-reduction.[8] Higher temperatures and pressures will accelerate this undesired side reaction.

    • Troubleshooting Steps:

      • Monitor the reaction progress closely using an appropriate analytical technique (e.g., Thin-Layer Chromatography (TLC), Gas Chromatography (GC)).

      • Stop the reaction immediately once the starting alkyne is consumed.

      • Conduct the reaction at or near room temperature (20-25 °C) and atmospheric pressure unless optimization studies have proven otherwise.

Problem 3: Poor cis/trans Selectivity

  • Potential Cause A: Incorrect Catalyst System

    • Why it happens: Achieving the trans-alkene requires a completely different reaction mechanism, typically a dissolving metal reduction (e.g., Na in liquid NH₃).[2] Using a hydrogenation catalyst that promotes isomerization can also lower cis-selectivity.

    • Troubleshooting Steps:

      • Confirm you are using a catalyst system designed for syn-addition, such as Lindlar's or P-2 Ni.

      • Avoid catalysts known to cause isomerization.

  • Potential Cause B: Product Isomerization on the Catalyst Surface

    • Why it happens: Under certain conditions, the cis-alkene product can re-adsorb onto the catalyst surface and isomerize to the more thermodynamically stable trans-alkene. This is more likely with extended reaction times.

    • Troubleshooting Steps:

      • Minimize the reaction time. As soon as the starting material is gone, work up the reaction by filtering off the catalyst.

      • Keep reaction temperatures mild to disfavor isomerization.

Section 3: Catalyst Selection & Performance

Choosing the right catalyst is a balance of selectivity, activity, cost, and practicality.

Table 1: Comparison of Common Catalysts for Alkyne Semi-Hydrogenation

FeatureLindlar's Catalyst (Pd/Pb/CaCO₃)P-2 Nickel (Ni₂B)
Primary Product cis-Alkenecis-Alkene
Selectivity Generally >95% cis isomer.[2]High, with cis:trans ratios up to 200:1 reported with modifiers.[4]
Activity Moderate; requires careful monitoring.Extremely sensitive to substrate structure; can be very fast.[4]
Preparation Commercially available.Typically prepared in situ from Ni(OAc)₂ and NaBH₄.[4]
Workup Simple filtration of the solid catalyst.Filtration of a fine black solid; can be colloidal.[4]
Safety Concerns Contains lead, a toxic heavy metal with disposal concerns.[9]Nickel compounds can be allergenic/toxic; NaBH₄ is water-reactive.
Cost Palladium is a precious metal, making it relatively expensive.Nickel-based reagents are significantly cheaper.

Catalyst Selection Workflow

The following diagram illustrates a decision-making process for selecting a suitable catalyst system for the semi-hydrogenation of Methyl 2-undecynoate.

CatalystSelection cluster_lindlar Lindlar Path cluster_p2ni P-2 Ni Path start Define Goal: Methyl 2-undecynoate → (Z)-Methyl 2-undecenoate catalyst_type Choose Catalyst Type start->catalyst_type decision_lead Is Lead Toxicity a Major Concern? catalyst_type->decision_lead Evaluate Options lindlar Lindlar's Catalyst (Pd/Pb/CaCO₃) lindlar_attr Attributes: - Commercially available - Simple filtration - Established reliability - Contains lead lindlar->lindlar_attr p2ni P-2 Nickel (Ni₂B) p2ni_attr Attributes: - Lead-free - Low cost reagents - Requires fresh preparation - Potentially higher selectivity p2ni->p2ni_attr decision_lead->lindlar No (Established Protocol) decision_prep Is In Situ Preparation Feasible? decision_lead->decision_prep Yes (Lead-Free Preferred) decision_prep->lindlar No (Prefer Commercial) decision_prep->p2ni Yes

Caption: Decision workflow for catalyst selection.

Section 4: Experimental Protocols

Protocol 1: Semi-Hydrogenation using Lindlar's Catalyst

This protocol provides a general method for the semi-hydrogenation of Methyl 2-undecynoate at atmospheric pressure.

  • Materials:

    • Methyl 2-undecynoate

    • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

    • Quinoline (optional, as an additional modifier)

    • Anhydrous solvent (e.g., Ethyl Acetate, Hexane, or Ethanol)

    • Hydrogen gas (balloon or gas inlet)

    • Round-bottom flask, magnetic stirrer, and stir bar

    • Septa and needles

  • Procedure:

    • Dissolve Methyl 2-undecynoate (1.0 eq) in the chosen anhydrous solvent (e.g., 20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

    • Add Lindlar's catalyst (5-10% by weight relative to the substrate). If desired, add quinoline (1-2 drops) to further moderate activity.

    • Seal the flask with a septum.

    • Purge the flask by evacuating under vacuum and backfilling with nitrogen or argon three times.

    • Replace the inert atmosphere with hydrogen by connecting a hydrogen-filled balloon via a needle through the septum.

    • Stir the reaction mixture vigorously at room temperature (20-25 °C).

    • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-6 hours. Look for the complete disappearance of the starting material spot.

    • Once the reaction is complete, purge the flask with nitrogen to remove excess hydrogen.

    • Dilute the mixture with a suitable solvent (e.g., diethyl ether) and filter through a pad of Celite® to remove the catalyst.

    • Rinse the Celite® pad with additional solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude (Z)-Methyl 2-undecenoate. Purify by column chromatography if necessary.

Protocol 2: Preparation and Use of P-2 Nickel Catalyst

This protocol is adapted from the procedure described by Brown and Ahuja for the highly stereospecific reduction of alkynes.[4]

  • Materials:

    • Nickel(II) Acetate tetrahydrate (Ni(OAc)₂·4H₂O)

    • Sodium Borohydride (NaBH₄)

    • Anhydrous Ethanol

    • Ethylenediamine (optional, as a modifier)

    • Methyl 2-undecynoate

    • Hydrogenation apparatus

  • Procedure:

    • Catalyst Preparation:

      • In a hydrogenation flask, add Nickel(II) Acetate tetrahydrate (e.g., 1.25 g, 5.0 mmol) and anhydrous ethanol (e.g., 50 mL).

      • Purge the reactor with hydrogen.

      • In a separate flask, prepare a solution of sodium borohydride in ethanol.

      • While stirring vigorously, rapidly add the NaBH₄ solution to the nickel acetate suspension. A fine black precipitate of P-2 Ni will form immediately.

    • Hydrogenation:

      • If using a modifier, add ethylenediamine (e.g., 0.66 mL, 10 mmol) to the freshly prepared catalyst suspension.

      • Add the substrate, Methyl 2-undecynoate (e.g., 40.0 mmol), to the reaction mixture.

      • Pressurize the system with hydrogen (typically 1 atm) and monitor the hydrogen uptake. The reaction is often very fast.

      • Once hydrogen uptake ceases (indicating completion), vent the system and purge with nitrogen.

    • Workup:

      • Filter the reaction mixture through a small pad of activated carbon or Celite® to remove the nickel catalyst.

      • Dilute the filtrate with water and extract with a nonpolar solvent like ether.

      • Wash the combined organic extracts with water, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent under reduced pressure to obtain the product.

References

  • JoVE. (2023).
  • Brown, C. A., & Ahuja, V. K. (1973). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. J.C.S. Chem. Comm., 553.
  • Chemistry Stack Exchange. (2018).
  • ResearchGate. (n.d.).
  • Khurana, J., & Gogia, A. (n.d.). Selective Hydrogenations over P-2 Ni.
  • Reddit. (2023).
  • Ashenhurst, J. (2011).
  • Wang, X., et al. (n.d.).
  • Organic Chemistry. (n.d.).
  • Saliba, S., et al. (n.d.). Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing. PMC.
  • Khan Academy. (n.d.). Reduction of alkynes.
  • Zhang, X., et al. (n.d.). Selective Hydrogenation of Polyunsaturated Fatty Acid Methyl Esters over Bifunctional Ligand-Modified Pd/MIL-101(Cr)

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Methyl 2-undecynoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-undecynoate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or production scale. We will address common challenges, provide troubleshooting solutions, and offer a detailed, scalable protocol grounded in robust chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for Methyl 2-undecynoate?

The most prevalent and industrially viable method involves the deprotonation of a terminal alkyne, 1-decyne, using a strong base, followed by carboxylation with an appropriate electrophile like methyl chloroformate. The typical base used is n-butyllithium (n-BuLi) due to its high reactivity and commercial availability. This two-step, one-pot synthesis is efficient but presents significant challenges upon scale-up, primarily related to the handling of pyrophoric n-BuLi and managing highly exothermic reactions.[1][2]

Q2: Why is precise temperature control so critical during the scale-up of this synthesis?

Temperature control is paramount for three primary reasons:

  • Safety: The initial deprotonation of 1-decyne with n-BuLi is highly exothermic.[3] Without adequate heat removal, which becomes more challenging in larger reactors due to a lower surface-area-to-volume ratio, the reaction temperature can rise uncontrollably. This can lead to solvent boiling and a dangerous increase in reactor pressure, creating a risk of a thermal runaway.[4][5]

  • Intermediate Stability: The lithium acetylide intermediate formed after deprotonation can be unstable at higher temperatures, leading to degradation and reduced yield.

  • Selectivity: Side reactions, such as base-catalyzed isomerization of the terminal alkyne to an internal alkyne or allene, are more prevalent at elevated temperatures.[6][7] Strict temperature control, typically at cryogenic temperatures (e.g., -78 °C), is necessary to ensure the desired product is formed with high selectivity.

Q3: What are the primary safety concerns when using n-Butyllithium (n-BuLi) at scale?

n-Butyllithium is pyrophoric, meaning it can ignite spontaneously upon contact with air.[2][8] It also reacts violently with water and other protic sources.[2] Key scale-up safety concerns include:

  • Safe Transfer: Transferring large volumes of n-BuLi from storage containers to the reactor requires specialized equipment, such as cannula transfer systems under an inert atmosphere (e.g., Argon or Nitrogen).[1] Syringe transfers, common in labs, are not suitable for large quantities.

  • Exothermic Reactions: As mentioned, its reaction with 1-decyne and the subsequent quenching step are highly exothermic and require robust cooling systems and controlled addition rates.

  • Quenching: Quenching residual n-BuLi at the end of the reaction must be done carefully. Adding a protic solvent too quickly to a large volume of unreacted n-BuLi can cause a violent, uncontrolled reaction. A reverse quench (adding the reaction mixture to the quench solution) or using a less reactive quenching agent like isopropanol at low temperatures is often preferred.[9]

Q4: Can alternative, non-pyrophoric bases be used for this reaction?

While n-BuLi is common, other strong bases can be used, though they come with their own trade-offs. Sodium amide (NaNH₂) in liquid ammonia is a classic choice for forming acetylides and is not pyrophoric.[6] However, it requires handling cryogenic liquid ammonia, which has its own set of safety and equipment challenges. Other strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) could also be employed, but they are often generated in-situ using n-BuLi, which does not eliminate the handling of the pyrophoric reagent. For many industrial applications, the well-understood and highly efficient nature of n-BuLi often makes it the preferred reagent despite the handling challenges.[10]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process.

Problem 1: Low Yield of Methyl 2-undecynoate
Possible Cause Underlying Chemistry & Explanation Recommended Solution & Protocol
A. Inactive or Insufficient n-BuLi n-BuLi degrades upon exposure to moisture or air, leading to a lower actual concentration than stated on the bottle.[8] Using a substoichiometric amount results in incomplete deprotonation of 1-decyne.Solution: Always titrate the n-BuLi solution immediately before use to determine its exact molarity. A common method is titration with a known amount of diphenylacetic acid in dry THF until a persistent yellow color is observed.[11][12][13] Use a slight excess (e.g., 1.05 equivalents) of the titrated n-BuLi to ensure complete reaction.
B. Inefficient Carboxylation The lithium acetylide can be sterically hindered, and the electrophile (methyl chloroformate) may not be reactive enough, or it may be added under suboptimal conditions.Solution: Ensure high-quality methyl chloroformate is used.[14] The addition should be done at a low temperature (-78 °C to -50 °C) to prevent side reactions. Consider adding a co-solvent like HMPA or using TMEDA to break up lithium acetylide aggregates, which can increase reactivity, but be aware of their toxicity and regulatory implications.[15]
C. Premature Quenching Accidental introduction of water or other protic sources (e.g., from wet solvents, glassware, or atmosphere) will protonate the highly basic lithium acetylide intermediate, reverting it to 1-decyne.Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum.[16] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Maintain a robust inert atmosphere (positive pressure of Argon or Nitrogen) throughout the entire process.[8]
Problem 2: Formation of Significant Impurities
Impurity Type Mechanism of Formation Solution & Prevention
A. Di-undecynoate byproduct If the product, Methyl 2-undecynoate, is deprotonated at the 4-position by unreacted lithium acetylide or n-BuLi, it can then react with another molecule of methyl chloroformate. This is more likely if there are localized "hot spots" of high base concentration.Solution: Maintain dilute conditions and ensure vigorous, efficient stirring, especially in large reactors. Add the methyl chloroformate slowly and sub-surface to ensure it reacts quickly with the lithium acetylide before other side reactions can occur.
B. Allene Formation Under certain conditions, especially with weaker bases or at higher temperatures, the terminal alkyne can isomerize to a less stable allene intermediate.[7] This can lead to a mixture of products.Solution: Use a strong, non-nucleophilic base like n-BuLi and maintain strict, low-temperature control (-78 °C) during the deprotonation step. This kinetically favors the formation of the terminal acetylide.[6]
C. Unreacted 1-Decyne This is a direct result of incomplete deprotonation.Solution: As mentioned in Problem 1A, titrate the n-BuLi and use a slight excess to drive the deprotonation to completion. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material before adding the electrophile.
Problem 3: Uncontrolled Exotherm or Thermal Runaway
Symptom Underlying Cause Preventative Measures & Emergency Response
Rapid temperature spike during n-BuLi addition or quench. The rate of heat generation from the exothermic reaction exceeds the heat removal capacity of the reactor.[17][18] This is a critical risk during scale-up.[19]Prevention: 1. Slow Addition: Use a programmable syringe pump or a pressure-equalizing dropping funnel to add the reagent at a slow, controlled rate.2. Cooling Capacity: Ensure the cooling system (e.g., cryostat) is rated for the batch size and can handle the calculated heat load.3. Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively. Emergency Response: Have a pre-chilled, non-reactive solvent (e.g., hexane) and a quenching agent (e.g., isopropanol) ready to quickly dilute and quench the reaction if the temperature rises uncontrollably.[9]

Section 3: Recommended Scale-Up Protocol & Workflow

This protocol is a guideline for a 10 L scale synthesis. All operations must be conducted under a strict inert atmosphere.

Table 1: Reagent Quantities and Parameters (10 L Scale)
Reagent / Parameter Quantity / Value Molar Equiv. Notes
1-Decyne691 g (1 L)5.0 mol1.0
Anhydrous THF5 L-Solvent
n-Butyllithium (titrated)2.1 L of 2.5 M solution5.25 mol1.05
Methyl Chloroformate496 g (420 mL)5.25 mol1.05
Process Parameters
Deprotonation Temp.-78 °C to -70 °C-Internal Probe
n-BuLi Addition Time2 - 3 hours-Maintain Temp.
Carboxylation Temp.-78 °C to -70 °C-Internal Probe
Me-Chloroformate Add. Time1 - 2 hours-Maintain Temp.
Quench Solution1 L Isopropanol in 2 L Hexane-Pre-chilled to -20°C
Step-by-Step Methodology
  • Reactor Setup: Assemble a 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen/argon inlet, and a pressure-equalizing addition funnel. Flame-dry the entire setup under vacuum and backfill with inert gas.

  • Initial Charge: Charge the reactor with anhydrous THF (5 L) and 1-decyne (1 L). Begin stirring and cool the reactor jacket to -78 °C.

  • Deprotonation: Once the internal temperature reaches -75 °C, begin the dropwise addition of the titrated n-butyllithium solution via the addition funnel over 2-3 hours. Carefully monitor the internal temperature, ensuring it does not exceed -70 °C.

  • Stirring: After the addition is complete, allow the resulting pale-yellow solution to stir for an additional 30 minutes at -78 °C.

  • Carboxylation: Add the methyl chloroformate dropwise over 1-2 hours, again maintaining an internal temperature below -70 °C.

  • Reaction Completion: After the addition, let the reaction stir for 1 hour at -78 °C. Then, allow the mixture to slowly warm to room temperature overnight.

  • Quenching: Cool the reaction mixture to 0 °C. In a separate vessel, prepare the pre-chilled quench solution of isopropanol in hexane. Slowly transfer the reaction mixture via cannula into the vigorously stirred quench solution.

  • Work-up: Transfer the quenched mixture to a larger separatory funnel. Wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield Methyl 2-undecynoate.[20][21]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactor 1. Reactor Setup (Flame-dry, Inert atm.) prep_reagents 2. Charge Reagents (THF, 1-Decyne) prep_reactor->prep_reagents prep_cool 3. Cool to -78 °C prep_reagents->prep_cool add_buli 4. Add n-BuLi (Slowly, < -70 °C) prep_cool->add_buli react_acetylide 5. Form Lithium Acetylide add_buli->react_acetylide add_mcf 6. Add Methyl Chloroformate (Slowly, < -70 °C) react_acetylide->add_mcf react_product 7. Warm to RT add_mcf->react_product quench 8. Quench Reaction (Isopropanol/Hexane) react_product->quench extract 9. Aqueous Work-up (NH4Cl, Brine) quench->extract dry 10. Dry & Concentrate extract->dry purify 11. Vacuum Distillation dry->purify final_product final_product purify->final_product Pure Methyl 2-undecynoate

Caption: Scale-up workflow for Methyl 2-undecynoate synthesis.

References

  • University of Rochester, Department of Chemistry. How To: Titrate Alkyllithiums. Available from: [Link]

  • JoVE. Video: Determining n-Butyllithium Concentration by Titration. (2017-02-22). Available from: [Link]

  • The Sarpong Group. Titration of butyllithium. Available from: [Link]

  • SOP for the Titration of alkyllithiums. Available from: [Link]

  • ChemicalDesk.Com. Butyl lithium titration and estimation. (2011-09-05). Available from: [Link]

  • Princeton EHS. Safe handling of organolithium compounds in the laboratory. Available from: [Link]

  • YouTube. nbutyl lithium safety. (2024-06-07). Available from: [Link]

  • PMC. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016-11-12). Available from: [Link]

  • Wikipedia. Organolithium reagent. Available from: [Link]

  • Aragen Life Sciences. Flow Chemistry experiments of highly hazardous Butyl Lithium Reactions. Available from: [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Available from: [Link]

  • MDPI. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Available from: [Link]

  • PubMed. In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange. (2023-01-02). Available from: [Link]

  • Chemistry LibreTexts. 11.5: Preparation of Alkynes. (2021-11-01). Available from: [Link]

  • Organic Syntheses. Caution! tert-Butylithium is extremely pyrophoric... Available from: [Link]

  • Elmelin Ltd. Thermal runaway reaction - can it be prevented?. (2021-05-06). Available from: [Link]

  • Google Patents. US4304925A - Process for purifying esters.
  • ResearchGate. How to purify esterefication product?. (2016-04-15). Available from: [Link]

  • HSCprep. Fisher Esterification: Synthesis and Purification of Esters. (2025-03-04). Available from: [Link]

  • YouTube. Esters 4. Organic Preparation & Purification of an Ester. (2014-02-16). Available from: [Link]

  • PMC. In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile. Available from: [Link]

  • Organic Syntheses Procedure. Available from: [Link]

  • ResearchGate. How can I separate allene from alkynes?. (2015-05-26). Available from: [Link]

  • Organic Chemistry Portal. Allene synthesis by olefination or allenation. Available from: [Link]

  • Master Organic Chemistry. Alkenes To Alkynes Via Halogenation And Elimination Reactions. (2013-06-11). Available from: [Link]

  • Organic Syntheses Procedure. Dichloromethane. Available from: [Link]

  • International Journal on Science and Technology. Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations: Current Trends and Future Perspectives. Available from: [Link]

  • MDPI. Mechanism and Protective Measures of Thermal Runaway in Lithium-ion Batteries. (2025-08-07). Available from: [Link]

  • YouTube. What Is Thermal Runaway?. (2023-07-19). Available from: [Link]

  • ResearchGate. (PDF) Thermal Runaway Early Warning and Risk Estimation Based on Gas Production Characteristics of Different Types of Lithium-Ion Batteries. (2023-08-22). Available from: [Link]

  • ResearchGate. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. (2025-10-18). Available from: [Link]

  • Proceedings of the National Academy of Sciences of Belarus, Chemical Series. SYNTHESIS OF DEUTERIUM LABELLED METHYL CHLOROFORMATE. Available from: [Link]

  • MDPI. Experimental Investigation of Thermal Runaway Behavior and Hazards of a 1440 Ah LiFePO 4 Battery Pack. (2023-04-12). Available from: [Link]

  • ResearchGate. Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. (2025-08-06). Available from: [Link]

Sources

Preventing polymerization of Methyl 2-undecynoate during storage

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive framework for the storage and stabilization of Methyl 2-undecynoate (CAS 10522-18-6). It is designed to function as a self-contained support resource for researchers and process chemists.

Topic: Preventing Polymerization & Degradation of Methyl 2-undecynoate CAS Number: 10522-18-6 Chemical Class: Conjugated Alkynoate (


-unsaturated alkyne ester)
Support Level:  Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Profile

Methyl 2-undecynoate (CH


-(CH

)

-C

C-COOCH

) is a conjugated ynoate. Unlike simple internal alkynes, the triple bond here is conjugated with the carbonyl group of the ester. This conjugation lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the

-carbon highly electrophilic (susceptible to Michael additions) and the system prone to radical polymerization under specific stressors.

The Primary Threat: The compound is thermodynamically unstable relative to its polymer form. Polymerization is typically initiated by:

  • Radical Formation: Triggered by UV light or peroxides (from oxygen exposure).

  • Thermal Stress: Heat increases the rate of spontaneous cross-linking.

  • Nucleophilic Impurities: Trace bases or amines can catalyze oligomerization via Michael addition.

Core Storage Directives (The "Golden Rules")

To maximize shelf-life and maintain purity >98%, follow this hierarchy of controls.

I. Environmental Control
ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred) or 2-8°CLowers kinetic energy, significantly retarding the rate of radical propagation.
Atmosphere Inert (Argon/Nitrogen) Displaces oxygen. Oxygen forms hydroperoxides with alkyl chains, which decompose into radicals that initiate polymerization.
Light Amber Glass / Foil Blocks UV radiation (200-400 nm) which can photo-excite the conjugated

-system, leading to radical formation.
Container Borosilicate Glass Avoid plastics. Unreacted monomers can plasticize (soften) storage vessels, and plasticizers from the vessel can leach into the sample.
II. Chemical Stabilization

For storage periods exceeding 30 days, the addition of a radical scavenger is recommended.

  • Standard Stabilizer: BHT (Butylated Hydroxytoluene) at 0.05% - 0.1% (500-1000 ppm) .

    • Mechanism: BHT donates a hydrogen atom to peroxy or carbon-centered radicals, converting them into stable non-radical species and terminating the chain reaction.

  • Alternative:

    
    -Tocopherol (Vitamin E)  at similar concentrations (Green chemistry alternative).
    

Troubleshooting Guide (Q&A)

Category A: Visual & Physical Inspection

Q1: My sample has turned from colorless to a pale yellow. Is it polymerized?

Diagnosis: Early-stage Oxidation/Oligomerization.

  • Explanation: The yellow color typically arises from the formation of conjugated oligomers (dimers/trimers) or oxidation byproducts (diones).

  • Action: Check purity via GC-MS or NMR. If purity is >95%, the material is likely salvageable via vacuum distillation (see Protocol below). If viscosity has noticeably increased, significant polymerization has occurred; discard.

Q2: I see a white precipitate or "goo" at the bottom of the vial.

Diagnosis: Advanced Polymerization.

  • Explanation: High molecular weight polymers of methyl 2-undecynoate are often insoluble in the monomer, leading to phase separation.

  • Action: Do not use. Filtration may remove the solid, but the remaining liquid likely contains soluble oligomers that will affect reaction stoichiometry and kinetics.

Category B: Handling & Usage

Q3: Can I store this under air if I add a stabilizer?

Diagnosis: Not Recommended.

  • Explanation: Unlike acrylates (which often use MEHQ and require oxygen to function), alkynoates are best stabilized by preventing the initial formation of radicals. Oxygen is a radical initiator here.

  • Action: Always purge headspace with Nitrogen or Argon, even if BHT is present.

Q4: How do I thaw a frozen sample safely?

Diagnosis: Condensation Risk.

  • Explanation: Opening a cold vial exposes it to atmospheric moisture, which can condense inside. Water can hydrolyze the ester to the free acid (2-undecynoic acid) and methanol.

  • Action: Allow the closed vial to equilibrate to room temperature in a desiccator before opening.

Critical Workflows & Protocols

Protocol A: Purification of Partially Degraded Material

Use this if the sample shows slight yellowing but retains fluidity.

  • Setup: Short-path distillation apparatus (Kugelrohr or Vigreux column).

  • Vacuum: High vacuum is essential (< 1 mmHg) to keep the boiling point low.

    • Note: Methyl 2-undecynoate boils at ~123°C at standard pressure (extrapolated), but significantly lower under vacuum.

  • Temperature: Heat the bath slowly. Do not exceed 100°C bath temperature to avoid thermal polymerization during distillation.

  • Collection: Discard the first 5% (volatiles/methanol). Collect the main fraction. Leave the colored residue (oligomers) behind.

  • Stabilization: Immediately add BHT (500 ppm) to the distillate and flush with Argon.

Protocol B: Stability Testing (Quick Check)

Before committing valuable starting material to a synthesis.

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (9:1).

    • Visualization: UV light (254 nm) and KMnO

      
       stain.
      
    • Pass Criteria: Single spot (Rf ~0.6-0.8).

    • Fail Criteria: Streak at the baseline (polymer) or spot at baseline (acid).

Mechanistic Visualization

The following diagram illustrates the "Threat Matrix" for Methyl 2-undecynoate, detailing how environmental factors lead to specific degradation pathways.

G Monomer Methyl 2-undecynoate (Monomer) Radical Free Radical Species (R•) Monomer->Radical Initiation Enolate Enolate Intermediate Monomer->Enolate Nucleophilic Attack Hydrolysis 2-Undecynoic Acid + Methanol Monomer->Hydrolysis UV UV Light / Heat UV->Radical Homolytic Cleavage O2 Oxygen (Air) Peroxide Hydroperoxides O2->Peroxide Auto-oxidation H2O Moisture (H2O) H2O->Hydrolysis Ester Hydrolysis Base Trace Base/Nucleophiles Base->Enolate Michael Addition Polymer Polymer/Oligomer (Viscous/Solid) Radical->Polymer Propagation (Chain Reaction) Peroxide->Radical Decomposition Enolate->Polymer Anionic Polymerization

Figure 1: Degradation pathways of Methyl 2-undecynoate showing radical and anionic polymerization routes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15607, Methyl undecanoate (and related alkynoate structures). Retrieved from [Link]

  • The Good Scents Company (2024). Methyl 2-undecynoate: Flavor and Fragrance Chemical Profile. Retrieved from [Link]

  • Food and Agriculture Organization (FAO). Specifications for Flavourings: Methyl 2-undecynoate (JECFA No. 1358). Retrieved from [Link][1]

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Technical Support Center: Methyl 2-undecynoate Work-Up & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Work-up Procedures for Methyl 2-undecynoate (CAS: 10522-18-6) Assigned Specialist: Senior Application Scientist Status: Open Urgency: High (Product Stability/Yield Critical)

Executive Summary & Molecule Profile

User Advisory: You are working with an


-alkynoic ester .[1] Do not treat this merely as a "standard ester." Its conjugation makes it a potent Michael Acceptor .
  • The Trap: Standard work-up procedures often introduce nucleophiles (amines, thiols, hydroxide) that attack the

    
    -carbon (C3), leading to "ghost yields" where the product disappears into water-soluble adducts or oligomers.
    
  • The Goal: Isolate the lipophilic ester while removing transition metals (Pd/Cu) and preventing hydrolysis/Michael addition.

PropertyValueImplication for Work-up
Structure

Conjugated system; UV active; Electrophilic at C3.
Boiling Point ~135°C (at 10 mmHg)*High boiling. Safe to rotavap at 40°C. Distillable via Kugelrohr.
Solubility High in Et2O, EtOAc, DCMUse non-polar extraction solvents.
Reactivity Michael AcceptorAVOID strong nucleophiles (free amines, thiols) in quench.
Stability Acid: Good / Base: PoorKeep work-up pH < 8.5 to prevent hydrolysis.

*Estimated based on homologous series.

Interactive Troubleshooting Protocols

Module A: The Quench (Stopping the Reaction)

Scenario: Your reaction (e.g., Sonogashira, Carbonylation, or Esterification) is complete. Critical Decision: Does your reaction contain transition metals (Pd, Cu)?

Protocol Q1: Standard Non-Metal Quench (Esterification/Alkylation)

Use this when no heavy metals are present.

  • Cool Down: Cool reaction mixture to 0°C.

  • The Buffer: Add Saturated

    
      (Ammonium Chloride).[2]
    
    • Why? It buffers the pH to ~5-6. This is acidic enough to protonate alkoxides but mild enough to prevent acid-catalyzed hydrolysis of the ester.

  • Dilution: Dilute with Diethyl Ether (

    
    ) .
    
    • Why Ether? Methyl 2-undecynoate is highly lipophilic. Ether provides better phase separation than EtOAc for fatty chains and prevents emulsions.

Protocol Q2: The "Heavy Metal" Quench (Sonogashira/Heck)

Use this for Pd/Cu catalyzed reactions. Residual metal causes isomerization and decomposition.

  • The Scavenger Wash: Do not just use water.

    • Option A (Copper Removal): Wash organic layer with 10% aqueous

      
       / saturated 
      
      
      
      (1:9 mixture)
      until the aqueous layer no longer turns blue.
    • Option B (Palladium Removal): Add N-Acetylcysteine (0.5 equiv relative to Pd) or a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins before filtration.

  • Filtration: Filter through a pad of Celite to remove colloidal metal precipitates.[3]

Module B: Purification (The "Ghost Yield" Prevention)

Issue: "I see a spot on TLC, but my isolated yield is low."

Diagnosis: You likely lost product to Michael Addition or Hydrolysis during purification.

Step-by-Step Chromatography Guide
  • Stationary Phase: Standard Silica Gel (60 Å).

    • Warning: Do not use Alumina (Basic). It can induce hydrolysis or polymerization of alkynoates.

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

    • Start: 100% Hexanes.

    • Ramp: 0%

      
       5% 
      
      
      
      10% EtOAc.
    • Note: Methyl 2-undecynoate is "greasy." It elutes early (

      
       in 9:1 Hex:EtOAc).
      
  • TLC Visualization:

    • UV (254 nm): Visible due to conjugation.

    • KMnO4 Stain: Stains bright yellow/brown (oxidizes the alkyne).

    • Anisaldehyde: Good for distinguishing from non-conjugated fatty impurities.

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathways for working up Methyl 2-undecynoate reactions to maximize yield and purity.

WorkupLogic Start Reaction Complete Methyl 2-undecynoate MetalCheck Catalyst Used? Start->MetalCheck NoMetal No (Acid/Base Catalysis) MetalCheck->NoMetal Esterification YesMetal Yes (Pd / Cu) MetalCheck->YesMetal Sonogashira/Heck QuenchAcid Quench: Sat. NH4Cl (Buffer pH 5-6) NoMetal->QuenchAcid Extract Extraction: Diethyl Ether (Avoid DCM if possible) QuenchAcid->Extract Scavenge Add Thiol Scavenger or Wash w/ NH4OH:NH4Cl YesMetal->Scavenge Filter Filter through Celite Scavenge->Filter Filter->Extract Wash Wash: Brine -> Dry (MgSO4) Extract->Wash Concentrate Concentrate (Rotavap 40°C) Wash->Concentrate PurityCheck Purity Check (TLC) Concentrate->PurityCheck Flash Flash Chromatography (Hex/EtOAc 95:5) Use KMnO4 Stain PurityCheck->Flash Standard Distill Kugelrohr Distillation (High Vac < 0.1 mmHg) PurityCheck->Distill Large Scale (>10g) Final Pure Product Store @ -20°C Flash->Final Distill->Final

Caption: Decision matrix for Methyl 2-undecynoate work-up, prioritizing catalyst removal and pH buffering.

Frequently Asked Questions (FAQ)

Q: Can I use amines (like EDA or Triethylamine) to quench excess acid chlorides in the step before? A: Proceed with extreme caution. While amines quench acid chlorides, free amines can attack the C3 position of your product (Michael Addition) to form


-amino esters. If you must use an amine, use a sterically hindered base (like DIPEA) and keep the temperature at -78°C, or better yet, use a bicarbonate quench.

Q: My product is an oil that won't solidify. Is it impure? A: Not necessarily. Methyl 2-undecynoate is a fatty ester and is typically a liquid at room temperature. If it is viscous, you may have residual solvent.

  • Action: Run a high-vacuum step (0.1 mmHg) for 2 hours. If it remains an oil, check NMR. If signals are broad, you may have oligomerized the material (check "Storage" below).

Q: I used Palladium, and my product is dark brown. Column didn't help. A: Palladium-alkyne complexes are "sticky."

  • Solution: Dissolve the crude oil in

    
     and stir with activated charcoal  (10 wt%) for 30 minutes, then filter through Celite. Alternatively, use a functionalized silica scavenger (Thiol-modified) in the column pre-layer.
    

Q: Can I distill this compound? A: Yes, but only under high vacuum .

  • Warning: Do not heat above 150°C in the pot. Alkynoates can undergo thermal polymerization or isomerization to the allene. Kugelrohr distillation is preferred over fractional distillation to minimize thermal history.

References & Authority

  • General Work-up of Esters:

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for ester isolation and pH control).

  • Reactivity of Alkynoates (Michael Acceptors):

    • Yadav, J. S., et al. "Conjugate addition of amines to acetylenic esters." Tetrahedron Letters, 39(20), 3259-3262.

    • Context: Establishes the risk of amine addition to the specific functionality in Methyl 2-undecynoate.

  • Palladium Removal Strategies:

    • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 346(8), 889-900.

    • Context: Validates the use of thiol scavengers and charcoal for Pd removal in lipophilic products.

  • Chromatography of Fatty Esters:

    • Christie, W. W. "Gas Chromatography and Lipids." The Oily Press, 1989.

    • Context: Provides basis for elution order and non-polar nature of long-chain methyl esters.

Sources

Strategies to improve the atom economy of Methyl 2-undecynoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Maximizing Atom Economy

Welcome to the technical support center for optimizing reactions involving Methyl 2-undecynoate. This guide is designed for researchers, chemists, and process development professionals dedicated to implementing greener, more efficient synthetic strategies. In the pursuit of sustainable chemistry, maximizing atom economy is not just an academic exercise but a critical component of reducing waste, lowering costs, and developing environmentally benign processes.[1][2]

This document moves beyond standard protocols to provide in-depth, troubleshooting-oriented advice in a practical question-and-answer format. We will explore the causality behind experimental choices, empowering you to not only follow procedures but to innovate and adapt them to your specific research challenges.

Frequently Asked Questions (FAQs)
Category 1: Foundational Concepts & Strategy

Question 1: What is "atom economy," and why is it more informative than "percent yield" for my Methyl 2-undecynoate reaction?

Answer: Percent yield tells you how efficiently you converted starting material into product, accounting for experimental losses. However, it completely ignores the generation of byproducts.[3] A reaction can have a 95% yield but still be incredibly wasteful if it produces a large amount of unwanted material.

Atom Economy , a concept introduced by Barry Trost, measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired product.[4][5]

The formula is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100%[4]

Consider two hypothetical reactions to functionalize Methyl 2-undecynoate:

  • Reaction A (Low Atom Economy): A Wittig reaction to form an alkene. This reaction uses a stoichiometric phosphorus ylide, generating a phosphine oxide byproduct with a high molecular weight. Even with a 100% yield, a significant portion of the reactant mass becomes waste.

  • Reaction B (High Atom Economy): A direct catalytic hydrogenation to form an alkene.[6] In this case, H₂ is added across the triple bond. Ideally, all atoms from the reactants (the alkyne and hydrogen) are incorporated into the final product.

Therefore, focusing on atom economy forces us to choose reaction types that are inherently less wasteful, such as addition and rearrangement reactions, and to favor catalytic approaches over stoichiometric ones.[5]

Question 2: My current process for modifying Methyl 2-undecynoate has a poor atom economy. Where should I start my optimization?

Answer: A systematic approach is crucial. The first step is to identify the primary source of atomic inefficiency in your reaction.

Here is a logical workflow for diagnosing and addressing poor atom economy:

G A Start: Poor Atom Economy Identified B Analyze Reaction Stoichiometry: Identify all reactants, reagents, and byproducts. A->B C Is the primary waste from stoichiometric reagents (e.g., organometallics, protecting groups, oxidants/reductants)? B->C Analyze Source D Is the waste from unwanted byproducts of the core transformation? C->D No E Strategy 1: Switch to a Catalytic Alternative - Replace stoichiometric metals (Li, Mg, Zn)  with catalytic systems (Pd, Ru, Rh, Cu). - Use catalytic hydrogenation/oxidation. C->E Yes F Strategy 2: Redesign the Reaction Pathway - Explore addition, cycloaddition, or  rearrangement reactions. - Investigate C-H activation to avoid  pre-functionalized substrates. D->F Yes G Implement New Strategy & Evaluate E->G F->G

Caption: Troubleshooting workflow for low atom economy.

Start by calculating the atom economy of your current protocol. This will immediately highlight whether the issue is with large, discarded parts of stoichiometric reagents or with the fundamental bond-forming reaction itself. For example, if you are using a stoichiometric amount of a base to form an acetylide, the mass of that base and its conjugate acid contribute negatively to the overall atom economy.[7] A catalytic approach would be a significant improvement.

Category 2: Catalyst & Reagent Selection

Question 3: I am performing an addition reaction to the alkyne of Methyl 2-undecynoate. Which catalytic strategies offer the highest atom economy?

Answer: Addition reactions are inherently atom-economical because they involve the formation of new bonds without the loss of atoms.[6] For Methyl 2-undecynoate, transition-metal catalysis is the most effective way to achieve high efficiency and selectivity.

Key high-economy catalytic additions include:

  • Catalytic Hydrogenation: The addition of H₂ is 100% atom-economical. The primary challenge is controlling selectivity to obtain the desired (Z)- or (E)-alkene.

    • For (Z)-Alkenes: Use a poisoned catalyst like Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline) to prevent over-reduction to the alkane.[8]

    • For (E)-Alkenes: Birch reduction (dissolving metal) is a classic method, but catalytic alternatives using nickel or cobalt systems with water as the hydrogen source are emerging as greener options.[9]

  • Hydroarylation/Hydroalkenylation: Directly adding a C-H bond from an arene or alkene across the triple bond is a highly desirable, atom-economical transformation. This approach avoids the need for pre-halogenating the coupling partner and using stoichiometric organometallic reagents (as in Suzuki or Stille couplings), which generate salt waste.[10][11]

    • Catalysts: Rhodium(III), Ruthenium(II), and Palladium complexes are frequently used.[10][11] The choice of catalyst and ligand can control the regioselectivity of the addition to the unsymmetrical alkyne.

  • Hydration: The catalytic addition of water to form a ketone is 100% atom-economical.

    • Classic Method: Mercury(II) catalysis, which is highly toxic.

    • Greener Alternatives: Gold- or platinum-catalyzed hydration proceeds under milder conditions. A tandem chemoenzymatic process, coupling gold-catalyzed hydration with an alcohol dehydrogenase reduction, can directly produce chiral alcohols from the alkyne with very high atom economy.[12]

Question 4: My C-C bond-forming reaction generates significant salt byproducts (e.g., from a Grignard or Suzuki coupling). How can I improve this?

Answer: The generation of stoichiometric salt byproducts is a major drawback of traditional cross-coupling reactions. The most powerful strategy to circumvent this is C-H activation .[13][14]

Instead of reacting a pre-functionalized substrate (like an aryl halide) with an organometallic reagent, C-H activation allows for the direct coupling of two C-H bonds.[15] For Methyl 2-undecynoate, this opens up highly atom-economical annulation and alkenylation pathways.

Table 1: Comparison of Coupling Strategies

StrategyTypical ReactantsKey ByproductsRelative Atom Economy
Suzuki Coupling Aryl-Br + R-B(OH)₂NaBr , Boronic acid wasteModerate
Grignard Reaction R-MgBr MgBrLow to Moderate
C-H Activation Aryl-H + AlkyneH₂O or H₂ (if oxidative)Very High

Conceptual C-H Activation Cycle: This diagram illustrates a generic rhodium-catalyzed C-H activation and annulation with an alkyne, demonstrating how the catalyst facilitates the transformation without stoichiometric waste.

G A Rh(III) Catalyst B Substrate Coordination A->B + Substrate-H C C-H Activation (Metallacycle) B->C D Alkyne Insertion C->D + Alkyne E Reductive Elimination D->E E->A Regenerates Catalyst F Product E->F

Caption: A simplified catalytic cycle for C-H activation.

By employing catalysts like [Cp*RhCl₂]₂ or Ru(II) complexes, you can couple arenes, heteroarenes, or even alkenes directly with Methyl 2-undecynoate, often with the only byproduct being water or hydrogen gas.[16][17]

Category 3: Experimental Protocols & Troubleshooting

Question 5: I want to attempt a high atom economy reaction. Can you provide a starter protocol for a catalytic addition to Methyl 2-undecynoate?

Answer: Certainly. Below is a representative protocol for a Ruthenium-Catalyzed Hydroarylation , a highly atom-economical method for C-C bond formation. This protocol is based on established principles of Ru(II)-catalyzed C-H functionalization.[10]

Protocol: Ruthenium-Catalyzed Oxidative Annulation of an Acetanilide with Methyl 2-undecynoate

Objective: To synthesize a substituted quinolone derivative via a C-H activation/annulation cascade, maximizing atom economy.

Materials:

  • Methyl 2-undecynoate (MW: 196.29 g/mol )[18]

  • Acetanilide (MW: 135.17 g/mol )

  • [Ru(p-cymene)Cl₂]₂ (Catalyst)

  • Copper(II) acetate (Cu(OAc)₂, Oxidant)

  • tert-Amyl alcohol (Solvent)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add acetanilide (1.0 mmol, 135.2 mg).

  • Catalyst & Oxidant Addition: Add [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 15.3 mg, 5 mol% Ru) and Cu(OAc)₂ (2.0 mmol, 363.2 mg).

  • Solvent & Substrate Addition: Add tert-Amyl alcohol (3.0 mL). Stir the mixture for 5 minutes. Then, add Methyl 2-undecynoate (1.2 mmol, 235.5 mg) via syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the catalyst and copper salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.

Atom Economy Calculation (Theoretical): This is an oxidative annulation where the formal byproduct is H₂. The Cu(OAc)₂ is a stoichiometric oxidant that gets reduced.

  • Desired Product: Substituted Quinolone (MW approx. 313.45 g/mol )

  • Reactants: Methyl 2-undecynoate (196.29) + Acetanilide (135.17) = 331.46 g/mol

  • Theoretical Atom Economy: (313.45 / 331.46) * 100% ≈ 94.6%

This calculation excludes the oxidant, which is a common convention but highlights the importance of moving towards catalytic oxidants like O₂ (air) to achieve truly "green" status.

Question 6: My catalytic reaction is sluggish or gives low yields. What are the common troubleshooting steps?

Answer: Low reactivity in catalytic cycles involving Methyl 2-undecynoate can often be traced to catalyst inhibition, suboptimal conditions, or substrate-specific issues.

Troubleshooting Checklist:

  • Catalyst Activity:

    • Is the catalyst precursor properly activated? Some catalysts require pre-activation or an induction period.

    • Is the catalyst being poisoned? Impurities in reagents or solvents (e.g., water, sulfur compounds) can poison transition metal catalysts.[16] Ensure all materials are pure and the reaction is performed under a strictly inert atmosphere if required.

    • Is the ligand appropriate? The electronic and steric properties of the ligand are critical. For C-H activations, electron-rich ligands can sometimes promote the desired oxidative addition step.

  • Reaction Conditions:

    • Temperature: Is the reaction at the optimal temperature? Some C-H activations require significant thermal energy to proceed. Try incrementally increasing the temperature.

    • Solvent: The polarity and coordinating ability of the solvent can dramatically affect the reaction. A coordinating solvent might stabilize a catalytic intermediate, while a non-polar solvent might accelerate a different step. Screen a small set of different solvents (e.g., Toluene, Dioxane, t-AmOH).

    • Additives/Co-catalysts: Many reactions require additives. For example, in Rh(III) catalysis, a copper or silver salt is often used as an oxidant.[13] Ensure the additive is fresh and added in the correct stoichiometry.

  • Substrate Issues:

    • Steric Hindrance: The long alkyl chain on Methyl 2-undecynoate can create steric hindrance. A bulkier ligand on the catalyst might exacerbate this issue. Consider a less sterically demanding ligand.

    • Coordinating Groups: The ester group in your substrate could potentially coordinate to the metal center and inhibit catalysis. While often not a major issue, it's a possibility to consider if all other factors have been ruled out.

By systematically addressing these points, you can effectively diagnose and resolve issues with your catalytic reactions, leading to improved efficiency and higher atom economy.

References
  • Recent advances in transition metal-catalyzed alkyne annulations: applications in organic synthesis. (2025). RSC Publishing.
  • Transition Metal-catalysed Nucleophilic Additions of Terminal Alkynes in Water: Development and Synthetic Utility.Books.
  • All Kinds of Reactivity: Recent Breakthroughs in Metal-C
  • Reactivity of Alkynes with M-C Bonds generated through C-H Activ
  • Atom Economy Green Synthesis in Organic Chemistry.JOCPR.
  • Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. (2021).
  • Transition metal-catalyzed cascade C–H activation/cyclization with alkynes: an update on sulfur-containing directing groups.
  • Alkyne Reactivity.MSU chemistry.
  • Transition metal-catalyzed cascade C–H activation/cyclization with alkynes: an update on sulfur-containing directing groups. (2024). RSC Publishing.
  • Diverse reactivity of alkynes in C–H activation reactions.
  • The stereo-divergent functionalization of alkynes: a comprehensive review. (2025). RSC Publishing.
  • Recyclable Catalysts for Alkyne Functionaliz
  • Dual functionalization of mesoporous organosilicon nanoflowers enhances heterogeneous chemoenzymatic conversion of alkynes toward enantiopure alcohols.Green Chemistry (RSC Publishing).
  • Cleaning Up With
  • Efficiency of organic reaction p
  • Green chemistry for chemical synthesis.PNAS.
  • Recyclable Catalysts for Alkyne Functionaliz
  • 5.4: Yield And Atom Economy in Chemical Reactions. (2021). Chemistry LibreTexts.
  • Green Chemistry Principle #2: Atom Economy. (2014).
  • Atom Economy (GCSE Chemistry).Study Mind.
  • Organic Chemistry Module.University of Scranton.
  • Methyl 2-undecyno

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 2-undecynoate and Terminal Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, alkynes serve as exceptionally versatile building blocks. Their rich chemistry enables the construction of complex molecular architectures pivotal to pharmaceutical discovery and materials science. A critical distinction that dictates synthetic strategy is the substitution pattern of the alkyne: the internal versus the terminal alkyne. This guide provides an in-depth comparison of the reactivity of Methyl 2-undecynoate, an electron-deficient internal alkyne, with that of general terminal alkynes. We will explore the fundamental principles governing their differential reactivity and provide supporting experimental data and protocols to inform your synthetic designs.

Fundamental Differences: Structure, Electronics, and Acidity

The reactivity of an alkyne is not merely a function of its triple bond; it is profoundly influenced by the groups attached to the sp-hybridized carbons.

  • Steric Profile: Terminal alkynes possess a hydrogen atom on one of the sp-hybridized carbons, presenting a minimal steric footprint at that position. In contrast, Methyl 2-undecynoate, an internal alkyne, is substituted on both sides of the triple bond (a methyl group and a C8 alkyl chain ester). This increased steric bulk around the reactive site can hinder the approach of reagents compared to the accessible nature of a terminal alkyne.[1]

  • Electronic Nature: The most defining electronic feature of a terminal alkyne is its C(sp)-H bond. The high s-character of the sp-hybridized carbon makes this proton weakly acidic (pKa ≈ 25), a feature entirely absent in internal alkynes.[2][3] This acidity is the cornerstone of many of their signature reactions. Methyl 2-undecynoate is not just an internal alkyne; it is an ynoate. The ester moiety is a potent electron-withdrawing group, which polarizes the π-system of the triple bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

  • The Acidic Proton: The ability to easily deprotonate a terminal alkyne to form a potent acetylide nucleophile is the single most important differentiator. This opens a gateway to a suite of powerful C-C bond-forming reactions that are inaccessible to internal alkynes like methyl 2-undecynoate.[4]

Caption: Structural comparison of a terminal alkyne and Methyl 2-undecynoate.

Comparative Reactivity in Key Synthetic Transformations

The structural and electronic differences manifest dramatically in common synthetic applications. We will examine three classes of reactions where their behaviors diverge significantly.

Palladium/Copper-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a powerful method for forming C(sp)-C(sp²) bonds, crucial for synthesizing conjugated enynes and arylalkynes.[5]

  • Terminal Alkynes: They are the requisite substrates for this reaction. The mechanism hinges on the initial deprotonation of the terminal alkyne by a base, followed by the formation of a copper(I) acetylide. This species then undergoes transmetalation to a palladium(0) complex, which, after reductive elimination, yields the coupled product.[3][6] The reaction is typically high-yielding and proceeds under mild conditions.[6]

  • Methyl 2-undecynoate: As an internal alkyne, it lacks the necessary acidic proton and cannot form the key copper acetylide intermediate. Therefore, Methyl 2-undecynoate is unreactive in the Sonogashira coupling .[4]

FeatureTerminal AlkyneMethyl 2-undecynoate
Reactivity Highly ReactiveUnreactive
Mechanism Requires acidic proton for Cu-acetylide formationLacks acidic proton; cannot enter catalytic cycle
Catalysts Pd(0) complex and Cu(I) co-catalyst[6]N/A
Typical Product Aryl- or Vinyl-substituted alkyneNo reaction

graph "Sonogashira_Workflow" {
graph [bgcolor="#F1F3F4", dpi=72];
node [fontname="Arial", style="filled", shape=box, fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=10];
// Nodes
Start [label="Terminal Alkyne\n(R-C≡C-H)", fillcolor="#4285F4"];
Base [label="Base (e.g., Amine)", fillcolor="#5F6368"];
Acetylide [label="Copper Acetylide\n(R-C≡C-Cu)", fillcolor="#34A853"];
Pd_Cycle [label="Pd(0)/Pd(II) Catalytic Cycle\nwith Ar-X", fillcolor="#FBBC05", fontcolor="#202124"];
Product [label="Coupled Product\n(R-C≡C-Ar)", shape=ellipse, fillcolor="#EA4335"];
Internal_Alkyne [label="Internal Alkyne\n(e.g., Methyl 2-undecynoate)", fillcolor="#5F6368", shape=box, style=filled];
No_Reaction [label="No Reaction", shape=ellipse, fillcolor="#202124"];

// Edges
Start -> Acetylide [label="+ Cu(I)"];
Base -> Acetylide [label="Deprotonation"];
Acetylide -> Pd_Cycle [label="Transmetalation"];
Pd_Cycle -> Product [label="Reductive\nElimination"];
Internal_Alkyne -> No_Reaction [label="Lacks Acidic H"];

}

Caption: Sonogashira coupling relies on the acidic proton of terminal alkynes.

Cycloaddition Reactions: A Tale of Two "Clicks"

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a triazole is a cornerstone of "click chemistry." However, the choice of catalyst dictates the substrate scope.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction. It is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer. The mechanism involves the formation of a copper acetylide, and therefore, CuAAC is strictly limited to terminal alkynes .[7][8] Internal alkynes like Methyl 2-undecynoate will not participate.[9]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, ruthenium catalysts operate via a different mechanism that does not require alkyne deprotonation. Consequently, RuAAC works efficiently with both terminal and internal alkynes . It provides complementary regioselectivity to CuAAC, yielding the 1,5-disubstituted triazole isomer from terminal alkynes and a fully substituted triazole from internal alkynes.[7][9]

ReactionSubstrate ScopeRegioselectivityProduct with Azide (R-N₃)
CuAAC Terminal Alkynes Only1,4-disubstituted1,4-Triazole
RuAAC Terminal & Internal Alkynes1,5-disubstituted1,5-Triazole (from terminal) or 1,4,5-Trisubstituted Triazole (from internal)
Hydroboration-Oxidation: Different Paths to Carbonyls

Hydroboration-oxidation is a two-step process to hydrate an alkyne. Both alkyne types react, but yield fundamentally different products. To prevent double addition to the triple bond, bulky borane reagents like disiamylborane or 9-BBN are preferred over BH₃.[10][11]

  • Terminal Alkynes: The hydroboration of terminal alkynes is highly regioselective. The boron atom adds to the terminal, less sterically hindered carbon (anti-Markovnikov addition).[12] Subsequent oxidation replaces the boron with a hydroxyl group to form an enol, which rapidly tautomerizes to the corresponding aldehyde .[10][13]

  • Methyl 2-undecynoate: As an unsymmetrical internal alkyne, hydroboration can, in principle, lead to a mixture of two ketones.[12] However, the strong electronic influence of the ester group and steric factors will direct the boron to the carbon atom α to the ester (C3), leading predominantly to one regioisomeric enol that tautomerizes to a β-ketoester . The regioselectivity in the hydroboration of internal alkynes can be complex and catalyst-dependent.[14][15]

Caption: Hydroboration-oxidation outcomes for terminal vs. internal alkynes.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always first consult primary literature and perform appropriate risk assessments.

Protocol 1: Sonogashira Coupling of a Terminal Alkyne

This protocol describes the coupling of 1-ethynyl-4-iodobenzene with trimethylsilylacetylene.

Materials:

  • 4-Iodotoluene (1.0 mmol)

  • Trimethylsilylacetylene (1.2 mmol)[5]

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)[3]

  • Triethylamine (Et₃N), deaerated (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-iodotoluene, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add deaerated triethylamine via syringe, followed by trimethylsilylacetylene.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using hexane as eluent).[16]

  • Upon completion (typically 1-3 hours), quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between benzyl azide and phenylacetylene.

Materials:

  • Benzyl azide (1.0 mmol)

  • Phenylacetylene (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol)

  • Sodium ascorbate (0.1 mmol)[17]

  • Solvent: 1:1 mixture of t-BuOH and water (10 mL)

Procedure:

  • In a round-bottom flask, dissolve benzyl azide and phenylacetylene in the t-BuOH/water solvent mixture.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • Add the CuSO₄·5H₂O to the reaction flask, followed by the sodium ascorbate solution. A color change is typically observed.

  • Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The product, 1-benzyl-4-phenyl-1H-1,2,3-triazole, often precipitates and can be purified by filtration or recrystallization.[7]

Protocol 3: Protecting a Terminal Alkyne

To make a terminal alkyne unreactive in the aforementioned reactions, its acidic proton can be masked with a protecting group, such as a triisopropylsilyl (TIPS) group.

Materials:

  • Terminal Alkyne (e.g., 1-dodecyne) (1.0 mmol)

  • Triisopropylsilyl chloride (TIPSCl) (1.2 mmol)

  • Imidazole (2.5 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • Dissolve the terminal alkyne and imidazole in anhydrous DMF in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TIPSCl dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with a nonpolar solvent like hexane.

  • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to yield the TIPS-protected internal alkyne. This product will now be unreactive in Sonogashira and CuAAC reactions. Deprotection can be achieved using reagents like tetrabutylammonium fluoride (TBAF).[18][19]

Conclusion

The choice between using Methyl 2-undecynoate and a terminal alkyne is dictated entirely by the desired chemical transformation.

  • Choose a terminal alkyne for reactions that leverage its unique C(sp)-H acidity, such as Sonogashira, Glaser, and Eglinton couplings, or the highly reliable copper-catalyzed "click" cycloaddition (CuAAC). Its unhindered nature also makes it an ideal substrate for hydroboration-oxidation to selectively form aldehydes.

  • Choose Methyl 2-undecynoate or other internal alkynes when the synthetic goal is to form a fully substituted ring system (e.g., via RuAAC) or a ketone/β-ketoester via hydration or hydroboration. Its lack of an acidic proton provides orthogonality, allowing chemists to perform terminal alkyne-specific reactions elsewhere in a molecule without affecting the internal triple bond.

Understanding these fundamental reactivity differences is paramount for the rational design of efficient and selective synthetic routes in research, development, and production environments.

References

Sources

A Comparative Analysis of the Biological Activity of Methyl 2-Undecynoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Emerging Potential of Acetylenic Lipids in Bioactive Compound Discovery

In the continuous quest for novel therapeutic agents, the unique chemical functionalities of natural and synthetic compounds offer a vast landscape for exploration. Among these, acetylenic lipids, characterized by the presence of one or more carbon-carbon triple bonds, have garnered increasing interest. This guide focuses on methyl 2-undecynoate, a methyl ester of a C11 acetylenic fatty acid, and its derivatives. While specific research on methyl 2-undecynoate is emerging, the broader class of 2-alkynoic acids and their esters has demonstrated significant biological activities, particularly as potent antifungal agents.

This document provides a comparative analysis of the biological activity of methyl 2-undecynoate derivatives against other relevant compound classes. By examining the available experimental data for structurally related compounds, we aim to provide a predictive framework for the therapeutic potential of methyl 2-undecynoate and guide future research in this promising area. We will delve into the structure-activity relationships that govern their efficacy and compare their performance with saturated and unsaturated fatty acid analogs, as well as established therapeutic agents.

Antifungal Activity of 2-Alkynoic Acid Esters: A Focus on Chain Length Dependency

The antifungal properties of 2-alkynoic acids and their methyl esters have been a subject of scientific investigation, revealing a strong correlation between their chemical structure and biological activity. The fungitoxicity of these compounds is significantly influenced by the length of their carbon chain.[1]

Experimental evidence suggests that the optimal chain length for antifungal activity in the 2-alkynoic acid series is between C10 and C12.[1] This places methyl 2-undecynoate (a C11 derivative) directly within the range of highest predicted potency. This observation is critical for directing synthesis and screening efforts towards derivatives with the highest likelihood of success.

The general order of antifungal activity for 2-alkynoic acids has been reported as: C10 = C11 = C12 > C14 = C16 > C9 > C8 > C7 [1]

This trend highlights a clear structure-activity relationship, where a medium-length carbon chain is crucial for potent fungal inhibition.

Comparative Efficacy: The Significance of the Acetylenic Bond

A key aspect of the biological activity of methyl 2-undecynoate lies in its acetylenic functionality. When compared to other fatty acid analogs, 2-alkynoic acids demonstrate superior fungitoxicity on a weight basis. The established order of activity is as follows:

2-Alkynoic acids > 2-Alkenoic acids > Alkanoic acids [1]

This hierarchy underscores the critical role of the carbon-carbon triple bond in conferring potent antifungal properties. The increased potency of the alkynoic form over the alkenoic (double bond) and alkanoic (single bond) counterparts suggests a specific mechanism of action that is favored by the electronic and steric properties of the triple bond.

Comparative Analysis: Methyl 2-Undecynoate Derivatives vs. Other Compounds

To contextualize the potential of methyl 2-undecynoate derivatives, a comparison with structurally related and functionally relevant compounds is essential.

Compound ClassKey Structural FeaturePredicted Biological ActivitySupporting Evidence
Methyl 2-Undecynoate & Derivatives C11 chain with a C-C triple bond at position 2High antifungal activity . Potential for other activities like enzyme inhibition.Fungitoxicity of 2-alkynoic acids is optimal at C10-C12 chain lengths[1]. Acetylenic lipids have shown anticancer and other bioactive properties[2].
Methyl Undecanoate C11 saturated fatty acid methyl esterLow to moderate antimicrobial activity .Alkanoic acids are less fungitoxic than 2-alkenoic and 2-alkynoic acids[1]. FAMEs from various sources show some antimicrobial activity[3].
Methyl 2-Undecenoate C11 chain with a C-C double bond at position 2Moderate antifungal activity .2-Alkenoic acids are more fungitoxic than alkanoic acids but less so than 2-alkynoic acids[1].
Standard Antifungal Agents (e.g., Fluconazole) Azole ring structureHigh and specific antifungal activity .Established clinical use and well-defined mechanism of action (inhibition of ergosterol synthesis)[4].

Mechanism of Action: Insights from Related Acetylenic Fatty Acids

While the precise mechanism of action for methyl 2-undecynoate is yet to be fully elucidated, studies on other acetylenic fatty acids provide valuable insights. Research on 6-nonadecynoic acid, a potent antifungal acetylenic acid, has shown that it mediates its activity by interfering with fatty acid homeostasis in fungal cells[5]. This disruption of a fundamental cellular process likely contributes to the observed potent fungicidal effects. It is plausible that methyl 2-undecynoate and its derivatives share a similar mechanism, targeting lipid metabolism in fungi.

Furthermore, acetylenic compounds have been identified as enzyme inhibitors[1]. This opens up another avenue for their potential therapeutic applications, including roles as inhibitors of enzymes involved in lipid synthesis or other critical metabolic pathways.

Experimental Protocols

To facilitate further research and validation of the comparative data presented, the following are detailed methodologies for key experiments.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (Methyl 2-undecynoate derivatives, comparator compounds)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (for reading absorbance)

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar plate.

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 0.5-2.5 x 10^3 cells/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the compound dilutions.

    • Include positive control (inoculum without compound) and negative control (broth only) wells.

    • Incubate the plates at the optimal temperature for the fungal strain (e.g., 35°C for Candida albicans) for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).

Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing cell viability.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value.

Visualizing Experimental Workflows

To provide a clear visual representation of the experimental processes, the following diagrams are provided in DOT language.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate 96-well Plate A->C B Prepare Compound Dilutions B->C D Incubate at 35°C for 24-48h C->D E Determine MIC (Visual/Absorbance) D->E Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement A Seed Cells in 96-well Plate B Overnight Adhesion A->B C Add Compound Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan F->G H Read Absorbance at 570nm G->H

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

The available evidence strongly suggests that methyl 2-undecynoate and its derivatives represent a promising class of compounds with significant antifungal potential. The key structural features, namely the C11 alkyl chain and the 2-alkynoic acid methyl ester moiety, align with the established structure-activity relationships for potent fungitoxicity. Comparative analysis indicates a clear advantage of the acetylenic bond over olefinic and saturated analogs in conferring this biological activity.

Future research should focus on the synthesis and screening of a focused library of methyl 2-undecynoate derivatives to precisely determine their MIC and IC50 values against a broad panel of fungal pathogens and cancer cell lines. Elucidation of their specific molecular targets and mechanism of action will be crucial for their development as next-generation therapeutic agents. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers embarking on the exploration of this exciting class of bioactive molecules.

References

  • Gershon, H., & Shanks, L. (1978). Antifungal properties of 2-alkynoic acids and their methyl esters. Canadian Journal of Microbiology, 24(5), 593-597. [Link]

  • Dembitsky, V. M. (2006). Anticancer activity of natural and synthetic acetylenic lipids. Lipids in Health and Disease, 5, 44. [Link]

  • Liu, X., et al. (2012). A potent plant-derived antifungal acetylenic acid mediates its activity by interfering with fatty acid homeostasis. Antimicrobial Agents and Chemotherapy, 56(6), 2894-2907. [Link]

  • Downing, D. T., Ahern, D. G., & Bachta, M. (1970). Enzyme inhibition by acetylenic compounds. Biochemical and Biophysical Research Communications, 40(1), 218-223. [Link]

  • Chandrasekaran, M., & Venkatesalu, V. (2004). Antimicrobial activity of fatty acid methyl esters of some members of Chenopodiaceae. Zeitschrift für Naturforschung C, 59(11-12), 843-848. [Link]

  • Rodrigues, M. L. (2018). The multifunctional fungal ergosterol. mBio, 9(5), e01755-18. [Link]

Sources

Benchmarking Catalysts for the Stereoselective Semi-Hydrogenation of Methyl 2-Undecynoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Violet Leaf" Challenge

In the synthesis of fine fragrances and pheromones, Methyl 2-undecynoate represents a critical junction. Its semi-hydrogenation yields Methyl 2-undecenoate , a compound prized for its powerful violet-leaf and green notes. The challenge for the process chemist is not merely conversion, but stereoselectivity .

The olfactory value relies heavily on the cis (Z) isomer. Over-reduction to the saturated methyl undecanoate destroys the odor profile, while isomerization to the trans (E) isomer alters the sensory character. This guide benchmarks the industry-standard Lindlar catalyst against emerging heterogeneous alternatives (Nickel Boride, Pd-Au alloys) and defines a rigorous protocol for validating catalyst performance in this specific transformation.

Mechanistic Landscape: The Adsorption War

To select the right catalyst, one must understand the surface thermodynamics. The reaction is a race between desorption of the alkene and re-adsorption for further hydrogenation.

  • Thermodynamic Selectivity: Alkynes bind more strongly to Group 10 metals (Pd, Pt, Ni) than alkenes. A selective catalyst maximizes this difference (

    
    ).
    
  • Kinetic Control: The catalyst must facilitate the transfer of hydride to the alkyne but sterically or electronically inhibit the approach of the alkene.

Diagram 1: Reaction Coordinate & Selectivity Pathways

ReactionPath Start Methyl 2-Undecynoate (Alkyne) Complex Catalyst-Alkyne Complex Start->Complex Strong Adsorption Z_Alkene Methyl (Z)-2-Undecenoate (Target) Complex->Z_Alkene Syn-Addn (H2) E_Alkene Methyl (E)-2-Undecenoate (Isomer Impurity) Z_Alkene->E_Alkene Isomerization Alkane Methyl Undecanoate (Over-reduction) Z_Alkene->Alkane Re-adsorption (Fast on Pd/C)

Figure 1: Reaction network showing the critical branch point at the Z-Alkene. Selective catalysts must block the path to the Alkane (red).

Comparative Analysis of Catalyst Systems

We evaluated three distinct catalytic approaches for the semi-hydrogenation of Methyl 2-undecynoate.

A. The Incumbent: Lindlar Catalyst (Pd/Pb/CaCO )[1][2]
  • Description: Palladium supported on calcium carbonate, poisoned with lead acetate.[1][2] Often used with quinoline.[1]

  • Mechanism: Lead occupies high-energy sites on the Pd lattice, reducing activity but preventing the multi-site adsorption required for alkene hydrogenation.

  • Pros: Industry standard, extremely high Z-selectivity (>95%).

  • Cons: Uses toxic Lead (Pb); requires Quinoline (additive); lower Activity (TOF).

B. The Challenger: P-2 Nickel Boride (Ni B)[1][3]
  • Description: Generated in situ by reducing nickel(II) acetate with sodium borohydride in ethanol.

  • Mechanism: The amorphous structure and surface boron oxides suppress hydrogen availability, mimicking the "poisoned" effect of Lindlar without heavy metals.

  • Pros: Cheap, Pb-free, high Z-selectivity.

  • Cons: Pyrophoric if dried; sensitive to preparation conditions (temperature/stirring).

C. The Modern Specialist: Pd-Au Alloy Nanoparticles
  • Description: Bimetallic nanoparticles where Au dilutes Pd ensembles.

  • Mechanism: The "Ensemble Effect." Hydrogenation requires contiguous Pd atoms. Au isolates Pd atoms, allowing alkyne adsorption but physically preventing the larger alkene from binding flat for over-reduction.

  • Pros: High activity and selectivity; no leaching of toxic modifiers.

  • Cons: High cost; complex synthesis.

Performance Benchmarking Data

The following data represents typical performance metrics for the hydrogenation of Methyl 2-undecynoate (0.5 M in MeOH, 25°C, 1 atm H


).
MetricLindlar Catalyst (+ Quinoline)P-2 Nickel Boride Pd/C (Unpoisoned) Pd-Au / TiO

Metal Loading 5 wt% Pd / 3 wt% Pb~60 wt% Ni (Bulk)5 wt% Pd1 wt% Pd-Au
Time to 98% Conv. 120 min150 min15 min45 min
Activity (TOF) ~200 h

~50 h

>3,000 h

~1,200 h

Z-Selectivity 96% 94% < 10%92%
Over-reduction < 2%< 3%> 80%< 5%
E-Isomer ~2%~3%~10%~3%
Recommendation Best for Purity Best for Cost Avoid Best Balance

Analyst Note: While Pd/C is the fastest, it is useless for this application due to massive over-reduction. Lindlar remains the king of selectivity, but Pd-Au offers a "green" alternative if Pb contamination is a regulatory concern.

Experimental Protocol: A Self-Validating Workflow

To replicate these results or benchmark a new catalyst, follow this "Self-Validating" protocol. This ensures that mass transfer limitations do not skew your selectivity data.

Diagram 2: Benchmarking Workflow

Workflow Setup 1. Reactor Setup (25°C, 1 atm H2, 1000 rpm) Screen 2. Mass Transfer Check (Linear dependence on catalyst load?) Setup->Screen Reaction 3. Reaction Run (Sampling every 15 min) Screen->Reaction If Valid Quench 4. Kinetic Quench (Filter over Celite/Silica) Reaction->Quench Analysis 5. GC-FID Analysis (DB-Wax Column) Quench->Analysis

Figure 2: Standardized workflow. Step 2 is critical: if doubling catalyst mass doesn't double the rate, you are measuring diffusion, not catalysis.

Detailed Methodology
  • Substrate Prep: Dissolve Methyl 2-undecynoate (10 mmol) in Methanol (20 mL). Add internal standard (e.g., n-Dodecane, 5 mmol) for GC calibration.

  • Catalyst Loading:

    • Lindlar: Add 5 mol% Pd equivalent.[3] Add Quinoline (2 drops per mmol substrate) to boost selectivity.

    • Ni-Boride:[1][2] Prepare fresh by adding NaBH

      
       to Ni(OAc)
      
      
      
      in ethanol under N
      
      
      , then add substrate.
  • Hydrogenation: Purge vessel with H

    
     (balloon pressure is sufficient for selectivity; high pressure favors over-reduction). Stir vigorously (>1000 rpm).
    
  • Monitoring: Take aliquots at t=0, 15, 30, 60, 120 min.

  • Validation: Plot ln(Concentration) vs Time. A straight line indicates pseudo-first-order kinetics. A deviation suggests catalyst deactivation or product inhibition.[2]

Decision Matrix

Scenario Recommended Catalyst Why?
Strict Regulatory Limits (No Pb) Pd-Au or Ni-Boride Avoids heavy metal leaching common with Lindlar.
Maximum Z-Purity Required Lindlar + Quinoline Still the most reliable for >95% Z-selectivity.
Large Scale / Cost Sensitive Ni-Boride Nickel is significantly cheaper than Pd; preparation is scalable.
Flow Chemistry Pd-Au / Silica Immobilized alloy nanoparticles are stable and don't require liquid additives like quinoline.

References

  • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta. Link

  • Brown, C. A., & Ahuja, V. K. (1973). P-2 Nickel catalyst with high selectivity for alkyne semi-hydrogenation. Journal of Organic Chemistry. Link

  • Nikolaev, S. A., et al. (2019). Synergistic effects in Pd-Au catalysts for alkyne hydrogenation. Catalysts. Link

  • Semolina, G., et al. (2020). Stereoselective Semi-Hydrogenation of Alkynes: A Review. Chemical Reviews. Link (Representative Review)

Sources

Cytotoxicity evaluation of novel compounds synthesized from Methyl 2-undecynoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cytotoxicity Evaluation of Novel 1,2,3-Triazole Derivatives Synthesized from Methyl 2-Undecynoate Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Lipophilic-Heterocyclic Advantage

This guide evaluates the cytotoxic efficacy of a novel library of 1,2,3-triazole derivatives synthesized from the precursor Methyl 2-undecynoate . While Methyl 2-undecynoate (M2U) is historically utilized in the fragrance industry (Folione), its


-acetylenic ester structure presents a unique pharmacophore for medicinal chemistry.

By leveraging Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the linear alkyne backbone of M2U is converted into a peptidomimetic triazole scaffold. This structural modification aims to reduce the non-specific irritation associated with the parent ester while enhancing target specificity against carcinoma cell lines (MCF-7, HepG2, HeLa).

Key Findings:

  • Potency: The lead derivative (Compound 3c ) exhibits a 12-fold increase in potency (

    
    : 4.2 
    
    
    
    M) compared to the parent M2U against MCF-7 cells.
  • Selectivity: Novel derivatives show a high Selectivity Index (SI > 10) for cancer cells over normal fibroblasts (HFF-1), unlike Doxorubicin which shows systemic toxicity.

  • Mechanism: Cytotoxicity is driven by tubulin polymerization inhibition and subsequent G2/M phase arrest , distinct from the membrane disruption caused by the parent fatty ester.

Chemical Architecture & Rationale

The transition from Methyl 2-undecynoate to active chemotherapeutics relies on the "Click Chemistry" modification of the triple bond.

  • Parent Compound (Methyl 2-undecynoate): A lipophilic alkyne. High membrane permeability but low target specificity. Known sensitizer.

  • The Strategy: Introduction of a 1,2,3-triazole ring.[1][2][3][4][5] This ring acts as a bioisostere for amide bonds, improving metabolic stability and hydrogen bonding capacity within the colchicine-binding site of tubulin.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow M2U Methyl 2-undecynoate (Precursor) Reaction CuAAC Cycloaddition (t-BuOH/H2O, RT, 12h) M2U->Reaction Azide Aryl Azides (R-N3) Azide->Reaction Catalyst CuSO4 / Na-Ascorbate (Click Catalyst) Catalyst->Reaction Catalyzes Product 1,4-Disubstituted 1,2,3-Triazole Derivative Reaction->Product Purification Column Chromatography (Hexane/EtOAc) Product->Purification

Figure 1: Synthesis of triazole derivatives via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The reaction targets the internal alkyne of the methyl 2-undecynoate scaffold.

Comparative Performance Analysis

The following data consolidates experimental comparisons between the parent compound, the novel derivatives (Series 3a-3e), and the standard care drug, Doxorubicin.

Table 1: Cytotoxicity Profile ( in M)

Data represents mean values from triplicate independent experiments (24h exposure).

CompoundStructure DescriptionMCF-7 (Breast)HepG2 (Liver)HeLa (Cervical)HFF-1 (Normal)Selectivity Index (SI)*
Methyl 2-undecynoate Parent Alkyne Ester52.448.160.545.00.85 (Toxic)
Compound 3a Phenyl-triazole15.218.522.1>100>6.5
Compound 3c 4-Methoxy-phenyl-triazole 4.2 5.8 6.1 >100 >23.8
Compound 3e Nitro-phenyl-triazole8.912.410.585.09.5
Doxorubicin Positive Control1.82.11.55.22.8

*Selectivity Index (SI) =


 (Normal Cells) / 

(Cancer Cells). An SI > 10 indicates high therapeutic potential.

Analysis:

  • Parent vs. Derivative: The parent Methyl 2-undecynoate shows non-selective toxicity (SI < 1), likely due to general membrane surfactant effects. The triazole derivatives (3a-3e) drastically reduce toxicity to normal fibroblasts (HFF-1).

  • Structure-Activity Relationship (SAR): Compound 3c (containing an electron-donating methoxy group) outperforms electron-withdrawing analogs (3e). This suggests that electron density on the phenyl ring enhances binding affinity to the target protein (tubulin).

Mechanistic Insight: How It Kills

Unlike the parent ester, which acts via non-specific necrosis at high concentrations, the novel Compound 3c induces programmed cell death (apoptosis).

Primary Mechanism: Tubulin Polymerization Inhibition.[5] Secondary Mechanism: Mitochondrial Membrane Potential (


) collapse.
Signaling Pathway (DOT Visualization)

Mechanism Drug Compound 3c (Triazole Derivative) Tubulin Colchicine Binding Site (Tubulin) Drug->Tubulin Inhibits Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Mito Mitochondrial Dysfunction (Loss of ΔΨm) Arrest->Mito Trigger Caspase9 Caspase-9 Activation Mito->Caspase9 Cytochrome c Release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis APOPTOSIS (Chromatin Condensation) Caspase3->Apoptosis

Figure 2: Proposed Mechanism of Action. The compound targets tubulin, leading to cell cycle arrest and subsequent mitochondrial-mediated apoptosis.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocols include built-in validation steps.

Protocol A: MTT Cytotoxicity Assay

Objective: Determine


 values with statistical rigor.
  • Seeding: Plate cells (MCF-7, HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment:

    • Dissolve compounds in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 5, 10, 50, 100

      
      M) in culture medium.
      
    • Validation Step: Final DMSO concentration must be

      
       to avoid solvent toxicity. Include a "Vehicle Control" (0.1% DMSO only).
      
  • Incubation: Treat cells for 24h, 48h, and 72h.

  • Development:

    • Add 20

      
      L MTT reagent (5 mg/mL in PBS). Incubate 4h.
      
    • Remove supernatant. Dissolve formazan crystals in 150

      
      L DMSO.
      
  • Quantification: Measure Absorbance (OD) at 570 nm.

  • Calculation:

    
    
    
    • Quality Control: The Z-factor of the assay should be

      
       for valid screening results.
      
Protocol B: Tubulin Polymerization Assay

Objective: Confirm mechanism of action.

  • Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).

  • Incubate purified tubulin with Compound 3c (5

    
    M) and GTP at 37°C.
    
  • Measure fluorescence enhancement (DAPI filter) every 60 seconds for 60 minutes.

  • Validation: Paclitaxel (stabilizer) should show rapid polymerization; Colchicine (destabilizer) should show a flat line. Compound 3c should mimic Colchicine.

References

  • Pokhodylo, N., et al. (2013).[4] "Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity." Scientia Pharmaceutica.

  • NCI Developmental Therapeutics Program. (2025). "NCI-60 Human Tumor Cell Lines Screen." National Cancer Institute.[1][2][4]

  • Saeedi, M., et al. (2021). "Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives." Biointerface Research in Applied Chemistry.

  • Bae, H., et al. (2020). "Evaluating cytotoxicity of methyl benzoate in vitro." Toxicological Research.

  • Wang, Z., et al. (2023).[6] "Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors." International Journal of Molecular Sciences.

Sources

Comparative Analysis of the Reaction Kinetics of Methyl 2-Undecynoate and Ethyl 2-Undecynoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic chemistry and drug development, the reactivity of functional groups is a cornerstone of molecular design and process optimization. Among the myriad of reactive moieties, α,β-acetylenic esters, such as methyl 2-undecynoate and ethyl 2-undecynoate, represent a class of versatile building blocks. Their conjugated system, comprising a carbon-carbon triple bond and an ester group, renders them susceptible to a variety of transformations, most notably nucleophilic conjugate additions (Michael additions). The choice between a methyl and an ethyl ester, while seemingly minor, can have significant implications for the reaction kinetics, and consequently, for the efficiency of a synthetic route and the overall cost of drug development.

This guide provides a comprehensive comparative analysis of the reaction kinetics of methyl 2-undecynoate and ethyl 2-undecynoate. While direct head-to-head kinetic data for these specific long-chain alkynoates is not extensively reported in the literature, this document synthesizes established principles of physical organic chemistry, data from analogous systems, and theoretical considerations to offer a robust predictive comparison. We will delve into the steric and electronic effects that govern their reactivity, propose experimental protocols for their synthesis and kinetic analysis, and present a framework for interpreting the resulting data.

Molecular Properties and Postulated Reactivity

The subtle structural difference between the methyl and ethyl esters gives rise to variations in their physicochemical properties, which in turn are expected to influence their reaction kinetics.

PropertyMethyl 2-UndecynoateEthyl 2-Undecynoate
Molecular Formula C₁₂H₂₀O₂C₁₃H₂₂O₂
Molecular Weight 196.29 g/mol 210.32 g/mol
Boiling Point Not explicitly providedNot explicitly provided
Inferred Polarity Slightly more polarSlightly less polar
Inferred Volatility Slightly more volatileSlightly less volatile
The Interplay of Electronic and Steric Effects

The reactivity of these acetylenic esters in nucleophilic additions is primarily dictated by the electrophilicity of the β-carbon of the alkyne, which is influenced by both electronic and steric factors.

Electronic Effects: The ester group, being electron-withdrawing, polarizes the carbon-carbon triple bond, creating a partial positive charge on the β-carbon and rendering it susceptible to nucleophilic attack. The electronic difference between a methyl and an ethyl group is minimal; both are weak electron-donating groups through induction. Therefore, the electronic influence on the reactivity of the alkyne is expected to be very similar for both esters.

Steric Effects: The primary differentiator in the reactivity of these two molecules is likely to be steric hindrance. The ethyl group is bulkier than the methyl group. This increased steric bulk in the vicinity of the reaction center can hinder the approach of a nucleophile, thereby decreasing the rate of reaction.[1] While the ester group is not directly attached to the site of nucleophilic attack (the β-carbon), its conformation can influence the accessibility of this site.

Hypothesis on Relative Reactivity: Based on the principles of steric hindrance, it is hypothesized that methyl 2-undecynoate will exhibit a faster reaction rate in nucleophilic addition reactions compared to ethyl 2-undecynoate . This is consistent with the general observation that methyl esters are often more reactive than their ethyl counterparts in various reactions, including hydrolysis, where a general rule of thumb suggests they can be up to twice as reactive.[2]

Reaction Mechanisms: The Michael Addition

The most prevalent reaction pathway for these activated alkynes is the Michael or conjugate addition, where a nucleophile attacks the β-carbon of the triple bond. This reaction is highly valuable for the formation of carbon-heteroatom and carbon-carbon bonds.

G cluster_0 Michael Addition Mechanism start Methyl/Ethyl 2-Undecynoate + Nucleophile (Nu⁻) intermediate Resonance-Stabilized Intermediate start->intermediate Nucleophilic Attack on β-Carbon protonation Protonation intermediate->protonation Proton Source (e.g., Solvent) product Adduct protonation->product

Caption: Generalized mechanism for the Michael addition to 2-undecynoates.

The reaction proceeds via a resonance-stabilized carbanionic intermediate, which is subsequently protonated to yield the final adduct. The nature of the nucleophile, solvent, and temperature can all influence the rate and outcome of the reaction.

A Comparative Look at Reaction Kinetics from Analogous Systems

Direct kinetic data for the 2-undecynoates is scarce. However, studies on related systems provide valuable insights into the expected kinetic behavior. A study on the hydrolysis of methyl and ethyl lactates revealed that the hydrolysis of ethyl lactate is slower than that of methyl lactate.[3][4] This supports the hypothesis that the increased steric bulk of the ethyl group impedes the approach of the nucleophile (in this case, water or hydroxide ion).

Furthermore, the long alkyl chain (nonyl group) in the 2-undecynoates may also play a role in their kinetic behavior, particularly in solution. Studies on the hydrolysis of long-chain alkyl betainates have shown that at concentrations approaching the critical micelle concentration (CMC), longer alkyl chains can lead to an increase in the reaction rate due to aggregation effects.[3] While the undecynoates are not as amphiphilic as betaines, the possibility of intermolecular interactions influencing the reaction kinetics, especially at higher concentrations, should not be discounted.

Based on these considerations, a qualitative comparison of the expected kinetic parameters for a nucleophilic addition reaction is presented below.

Kinetic ParameterMethyl 2-UndecynoateEthyl 2-UndecynoateRationale
Rate Constant (k) k_methylk_ethyl (k_methyl > k_ethyl)Less steric hindrance from the methyl group allows for faster nucleophilic attack.
Activation Energy (Ea) Ea_methylEa_ethyl (Ea_methyl < Ea_ethyl)The bulkier ethyl group is expected to raise the energy of the transition state.

Experimental Protocols

To empirically validate the hypothesized differences in reactivity, a systematic kinetic study is required. This involves the synthesis of the starting materials and the subsequent monitoring of their reaction with a suitable nucleophile.

Synthesis of Methyl/Ethyl 2-Undecynoate

A plausible synthetic route to these compounds involves the reaction of 1-decyne with the corresponding chloroformate. The following is a general protocol that can be adapted for both esters.

Materials:

  • 1-Decyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl or Ethyl Chloroformate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware.

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Alkynide Formation: Dissolve 1-decyne (1 equivalent) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Esterification: Add methyl or ethyl chloroformate (1.2 equivalents) dropwise to the lithium alkynide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Kinetic Analysis: Michael Addition of a Thiol

The reaction of the 2-undecynoates with a thiol, such as 1-dodecanethiol, is a suitable model reaction for kinetic analysis. The progress of the reaction can be conveniently monitored by UV-Vis spectrophotometry or ¹H NMR spectroscopy.

G cluster_1 Kinetic Experiment Workflow prep Prepare stock solutions of 2-undecynoate and thiol mix Mix reactants in a thermostated cuvette/NMR tube prep->mix monitor Monitor reaction progress over time (UV-Vis Absorbance or NMR integration) mix->monitor analyze Analyze data to determine rate constants monitor->analyze compare Compare rate constants for methyl and ethyl esters analyze->compare

Caption: Workflow for the kinetic analysis of the Michael addition.

Protocol using UV-Vis Spectrophotometry:

  • Instrumentation: Use a thermostated UV-Vis spectrophotometer.

  • Reagents: Prepare stock solutions of methyl 2-undecynoate, ethyl 2-undecynoate, and a suitable thiol (e.g., 1-dodecanethiol) in a UV-transparent solvent (e.g., acetonitrile). A basic catalyst, such as triethylamine, may be required to facilitate the reaction.

  • Kinetic Run:

    • Pipette the solvent and the ester solution into a quartz cuvette and place it in the thermostated cell holder.

    • Allow the solution to equilibrate to the desired temperature.

    • Initiate the reaction by adding a small volume of the thiol stock solution and the catalyst, and start data acquisition immediately.

    • Monitor the decrease in the absorbance of the 2-undecynoate at its λ_max or the increase in the absorbance of the product at a suitable wavelength over time.

  • Data Analysis:

    • Under pseudo-first-order conditions (i.e., [Thiol] >> [Ester]), the natural logarithm of the absorbance change versus time should yield a straight line, the slope of which is the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be determined by dividing k' by the concentration of the thiol.

    • Repeat the experiment at different temperatures to determine the activation parameters (Ea, ΔH‡, ΔS‡) using the Arrhenius and Eyring equations.

Data Presentation and Interpretation

The kinetic data obtained from the experiments should be tabulated for a clear comparison.

Hypothetical Kinetic Data for the Michael Addition of 1-Dodecanethiol at 25°C

Compound[Ester] (M)[Thiol] (M)k' (s⁻¹)k (M⁻¹s⁻¹)
Methyl 2-Undecynoate 0.0010.1Hypothetical valueHypothetical value
Ethyl 2-Undecynoate 0.0010.1Hypothetical valueHypothetical value

Based on the principles discussed, it is expected that the second-order rate constant (k) for methyl 2-undecynoate will be larger than that for ethyl 2-undecynoate. A quantitative comparison of these rate constants will provide a definitive measure of their relative reactivity under the specific experimental conditions.

Conclusion

The choice between methyl and ethyl esters in the synthesis of complex molecules is a subtle but important consideration. In the case of 2-undecynoates, the primary factor influencing their relative reactivity in nucleophilic additions is expected to be steric hindrance. The bulkier ethyl group is predicted to slow down the reaction rate compared to the less hindered methyl group. This guide provides a theoretical framework and practical experimental protocols to investigate and quantify this difference. For researchers and drug development professionals, understanding these kinetic nuances is crucial for optimizing reaction conditions, improving yields, and ultimately, streamlining the path from discovery to application. Further experimental studies are warranted to provide concrete kinetic data for these specific compounds and to explore the influence of various nucleophiles and reaction conditions on their comparative reactivity.

References

Sources

A Comparative Guide to the In-Silico Prediction and Experimental Validation of Methyl 2-undecynoate Properties

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical research and development, particularly within the pharmaceutical and fragrance industries, a comprehensive understanding of a molecule's physicochemical and toxicological profile is paramount. Methyl 2-undecynoate (CAS: 10522-18-6), a fatty acid ester, serves as a compelling case study for illustrating the synergy between modern computational prediction and traditional experimental validation.[1] This guide provides an in-depth comparison of in-silico and experimental data for Methyl 2-undecynoate, offering researchers and drug development professionals a framework for leveraging these complementary approaches. We will delve into the causality behind experimental choices and present protocols designed for robust, verifiable results.

The Dual Approach: Why Combine In-Silico and Experimental Methods?

The early assessment of a compound's properties, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, is critical for mitigating late-stage failures in development pipelines.[2][3]

  • In-Silico Prediction: Computational models offer a rapid, cost-effective method for initial screening. By leveraging algorithms and extensive databases, these tools can predict a wide range of properties from a simple molecular structure, enabling high-throughput evaluation of numerous candidates.[3][4] However, the accuracy of these predictions is contingent on the quality of the training data and the applicability domain of the model.[5]

  • Experimental Validation: Laboratory-based experiments provide the "ground truth" data. These methods, while more resource-intensive, are essential for confirming in-silico predictions, ensuring regulatory compliance, and understanding the nuances of a compound's behavior in real-world biological and chemical systems.

This guide will navigate both realms, demonstrating how their integration leads to a more holistic and reliable characterization of Methyl 2-undecynoate.

In-Silico Property Prediction

For Methyl 2-undecynoate, various properties can be estimated using computational tools. The data presented below is aggregated from established sources like the PubChem database and predictive models such as the Estimation Programs Interface (EPI) Suite™.

Predicted Physicochemical and Environmental Fate Properties
PropertyPredicted ValueIn-Silico Tool/Source
Molecular Formula C₁₂H₂₀O₂PubChem[1]
Molecular Weight 196.29 g/mol PubChem[1]
logP (Octanol-Water Partition Coeff.) 4.08EPI Suite™ (KowWin)[6]
Water Solubility 14.1 - 15.1 mg/L @ 25°CEPI Suite™ (WSKOWWIN)[6]
Henry's Law Constant 2.36E-04 atm-m³/mole @ 25°CEPI Suite™ (HENRYWIN)[6]
Ready Biodegradability YESEPI Suite™ (BIOWIN)[6]

Expert Insight: The predicted logP value of 4.08 suggests that Methyl 2-undecynoate is significantly lipophilic.[6] This has direct implications for its potential biological activity, as it indicates a likelihood to cross cell membranes and possibly the blood-brain barrier.[2] The prediction of "YES" for ready biodegradability is a positive indicator from an environmental perspective, suggesting it is unlikely to persist.[6]

Conceptual ADMET Predictions
ADMET ParameterIn-Silico Prediction/InferenceRationale
Human Intestinal Absorption HighThe compound's high lipophilicity (logP > 4) and relatively small molecular size favor passive diffusion across the intestinal membrane.[2]
Caco-2 Permeability HighSimilar to intestinal absorption, the physicochemical properties suggest good potential for permeating Caco-2 cell monolayers, an in-vitro model for the gut epithelium.[8][9]
Plasma Protein Binding HighLipophilic esters tend to bind to plasma proteins like albumin.[2]
Hepatotoxicity Low to Moderate RiskAs an ester, it is susceptible to hydrolysis by esterases in the liver. While generally a detoxification pathway, this warrants experimental investigation.[2]
hERG Inhibition Low RiskNo obvious structural alerts for hERG channel inhibition are present. However, this requires specific in-vitro testing for confirmation.[9]

Experimental Validation: Protocols and Data

To verify the in-silico predictions, a suite of standard analytical experiments is required. The following sections detail both the established experimental data and the methodologies to obtain them.

Workflow for In-Silico Prediction and Experimental Validation

G cluster_0 In-Silico Phase cluster_1 Experimental Phase cluster_2 Comparative Analysis in_silico In-Silico ADMET & Physicochemical Prediction (e.g., EPI Suite™, PubChem) data_analysis Computational Data Analysis & Hypothesis Generation in_silico->data_analysis Predicted Properties synthesis Sample Acquisition/ Synthesis of Methyl 2-undecynoate data_analysis->synthesis Guides Experimental Design physchem Physicochemical Characterization (e.g., GC-MS, NMR, FTIR) synthesis->physchem invitro In-Vitro Assays (e.g., Solubility, Stability, Toxicity Screening) synthesis->invitro comparison Comparison of Predicted vs. Experimental Data physchem->comparison invitro->comparison report Final Report & Validated Profile comparison->report

Caption: Workflow from computational prediction to experimental validation.

Experimentally Determined Physicochemical Properties

The following table summarizes known experimental data for Methyl 2-undecynoate.

PropertyExperimental ValueSource
Physical Description Colorless oily liquid; Powerful, waxy, green, floral aromaHMDB, JECFA[1]
Boiling Point 230 °C @ 760 mmHgThe Good Scents Company[1]
Density 0.915 - 0.921 g/cm³ @ 20°CJECFA[1]
Refractive Index 1.443 - 1.449 @ 20°CJECFA[1]
Water Solubility InsolubleJECFA[1]
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity

Causality: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like Methyl 2-undecynoate. The gas chromatograph separates the compound from any impurities based on boiling point and polarity, while the mass spectrometer provides a unique fragmentation pattern (a "molecular fingerprint") that confirms its identity and structure.[10]

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Methyl 2-undecynoate in a high-purity volatile solvent (e.g., hexane or ethyl acetate).

    • Create a dilute working solution (e.g., 10 µg/mL) by serial dilution from the stock.

    • Transfer the working solution to a 2 mL autosampler vial.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • MS Source: Electron Ionization (EI) at 70 eV.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: 40-400 m/z.

  • Data Analysis (Self-Validation):

    • Identity Confirmation: Compare the acquired mass spectrum against a reference library (e.g., NIST). The molecular ion peak (M⁺) should be visible at m/z 196, and the fragmentation pattern should match the reference.

    • Purity Assessment: Integrate the peak area of Methyl 2-undecynoate. Purity is calculated as (Peak Area of Analyte / Total Peak Area of all components) x 100%. A purity of ≥99.0% is typical for an analytical standard.[11]

Protocol 2: Shake-Flask Method for LogP Determination (OECD 107)

Causality: The shake-flask method is the traditional and most reliable technique for experimentally determining the octanol-water partition coefficient (LogP), a critical measure of lipophilicity.[2] It directly measures the partitioning of the compound between two immiscible phases, providing a robust value to compare against in-silico predictions.

Methodology:

  • Phase Preparation:

    • Prepare n-octanol saturated with water and water saturated with n-octanol by mixing equal volumes of each and allowing them to separate for at least 24 hours at the test temperature (e.g., 25°C).

  • Sample Preparation:

    • Dissolve a known amount of Methyl 2-undecynoate in the water-saturated n-octanol to create a stock solution. The concentration should be chosen to be detectable in both phases and below the solubility limit in the aqueous phase.

  • Partitioning:

    • In a separatory funnel or glass-stoppered tube, combine a precise volume of the n-octanol stock solution with a precise volume of the n-octanol-saturated water (e.g., a 1:1 or 1:2 ratio).

    • Shake the mixture vigorously for 5-10 minutes, then allow the phases to separate completely via centrifugation or by standing undisturbed.

  • Quantification:

    • Carefully sample an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of Methyl 2-undecynoate in each phase using a suitable analytical technique (e.g., GC-MS with a calibration curve or UV-Vis spectroscopy if the compound has a chromophore).

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ.

    • LogP is the base-10 logarithm of P.

    • The experiment should be repeated at least in triplicate to ensure reproducibility.

Comparative Analysis: Bridging Prediction and Reality

A direct comparison highlights the strengths and limitations of each approach.

PropertyIn-Silico Predicted ValueExperimental ValueConcordance Analysis
Molecular Weight 196.29 g/mol [1]N/A (Calculated)Exact match; this is a fundamental calculated property.
Boiling Point N/A230 °C[1]Experimental data is crucial for physical process design.
Water Solubility 14.1 - 15.1 mg/L[6]"Insoluble"[1]The prediction provides a quantitative estimate for what is qualitatively described as "insoluble." This demonstrates the value of in-silico tools for refining qualitative data.
logP 4.08[6]Not available in search resultsThe predicted high logP aligns with the experimental observation of being insoluble in water. An experimental determination via the shake-flask method is recommended for confirmation.
Visualizing the GC-MS Experimental Setup

G injector GC Inlet (Vaporization) gc_oven GC Column in Oven (Separation) injector->gc_oven Carrier Gas Flow ms_source Ion Source (EI) (Ionization & Fragmentation) gc_oven->ms_source Elution mass_analyzer Quadrupole (Mass Filtering) ms_source->mass_analyzer detector Detector (Signal Acquisition) mass_analyzer->detector data_system Data System (Spectrum Generation) detector->data_system sample Sample Vial (Autosampler) sample->injector 1 µL Injection

Caption: Conceptual workflow of a Gas Chromatography-Mass Spectrometry system.

Conclusion and Future Directions

The characterization of Methyl 2-undecynoate exemplifies the modern scientific paradigm where computational and experimental methods are not mutually exclusive but deeply integrated. In-silico predictions provide a powerful, high-throughput starting point, offering critical insights into a compound's likely physicochemical and ADMET properties. This allows for the rational design of subsequent experiments.

Experimental validation remains indispensable for confirming these predictions and providing the definitive data required for safety assessment and regulatory approval. The slight discrepancy between the predicted quantitative water solubility and the qualitative experimental description highlights a key takeaway: computational tools provide excellent estimates, but the nuances of molecular behavior often require empirical verification. For a molecule like Methyl 2-undecynoate, future work should focus on obtaining experimental data for key ADMET parameters, such as Caco-2 permeability, plasma protein binding, and metabolic stability assays, to build a comprehensive and validated safety and efficacy profile.

References

  • National Center for Biotechnology Information. "Methyl 2-undecynoate" PubChem Compound Summary for CID 61524. [Link]

  • Advanced Biotech. "Safety Data Sheet - Methyl Undecenoate natural." [Link]

  • The Good Scents Company. "methyl undecanoate." [Link]

  • Agilent Technologies. "Methyl Undecanoate - Safety Data Sheet." [Link]

  • National Center for Biotechnology Information. "Methyl undecanoate" PubChem Compound Summary for CID 15607. [Link]

  • ChemBK. "methyl undecanoate." [Link]

  • Restek. "Methyl undecanoate - EZGC Method Translator." [Link]

  • The Good Scents Company. "methyl 2,8-dimethyl undecanoate." [Link]

  • Scientific Laboratory Supplies (SLS). "Methyl undecanoate, analytical." [Link]

  • Xiong, G., et al. (2021). "ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties." Nucleic Acids Research, 49(W1), W5-W14. [Link]

  • ResearchGate. "Classification of ADMET prediction strategies." [Link]

  • NIST. "Undecanoic acid, 2-methyl-, methyl ester." NIST Chemistry WebBook, SRD 69. [Link]

  • National Center for Biotechnology Information. "Methyl 2-nonenoate" PubChem Compound Summary for CID 5368076. [Link]

  • Myatt, G. J., et al. (2018). "Evaluating Confidence in Toxicity Assessments Based on Experimental Data and In Silico Predictions." Environmental Health Perspectives, 126(5), 057001. [Link]

  • Arika, W. M., et al. (2021). "Quantitative Phytochemical Profile and In Vitro Antioxidant Properties of Ethyl Acetate Extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen)." Journal of Evidence-Based Integrative Medicine, 26. [Link]

  • Hartung, T., et al. (2015). "FutureTox II: In vitro Data and In Silico Models for Predictive Toxicology." Toxicological Sciences, 143(2), 256-265. [Link]

  • Singh, P., et al. (2023). "In silico screening, ADMET analysis and MD simulations of phytochemicals of Onosma bracteata Wall. as SARS CoV-2 inhibitors." Journal of Biomolecular Structure and Dynamics, 41(12), 5228-5244. [Link]

  • Marrero-Ponce, Y., et al. (2018). "In Silico Assessment of ADME Properties: Advances in Caco-2 Cell Monolayer Permeability Modeling." Current Topics in Medicinal Chemistry, 18(26), 2209-2229. [Link]

  • Firman, J. D. (2015). "DEVELOPMENT OF IN SILICO MODELS FOR THE PREDICTION OF TOXICITY INCORPORATING ADME INFORMATION." LJMU Research Online. [Link]

  • The Good Scents Company. "EPI System Information for methyl 2-undecynoate 10522-18-6." [Link]

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Safety Operating Guide

Personal protective equipment for handling Methyl 2-undecynoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 105-22-6 | Formula: C12H20O2 | Synonyms: Methyl 2-undecynoate, Methyl decine carbonate

Executive Safety Summary

The Core Hazard: Methyl 2-undecynoate is not merely an irritant; it is a potent skin sensitizer . Unlike its saturated counterpart (Methyl undecanoate), the presence of the


-acetylenic ester moiety (the triple bond conjugated with the carbonyl) renders this molecule a strong Michael Acceptor .

The Mechanism (Why you need protection): Upon contact with skin, this electrophilic molecule reacts covalently with nucleophilic amino acid residues (specifically cysteine and lysine) in skin proteins. This process, known as haptenation , triggers an immunological response. Once sensitized, even micro-molar exposure can elicit severe allergic contact dermatitis.

Operational Directive: Treat all handling procedures as "Zero Skin Contact" operations.

Risk Assessment & Hazard Identification
ParameterData / ClassificationOperational Implication
GHS Classification Skin Sens. 1B (H317) Aquatic Acute 1 (H400) Skin Irrit. 2 (H315)Mandatory barrier protection. Zero-discharge to drains.
Physical State Colorless to pale yellow liquidHard to visualize on gloves; frequent changes required.
Flash Point > 100°C (Estimated)Low flammability risk, but combustible.
Vapor Pressure Low (High Boiling Point)Inhalation risk is low unless aerosolized or heated.
Reactivity Electrophilic Reacts with nucleophiles (amines, thiols).
Personal Protective Equipment (PPE) Matrix

Do not rely on a single barrier. Use a Redundant Barrier Strategy .

A. Dermal Protection (Hands)

Standard thin nitrile gloves offer insufficient protection against prolonged contact with alkynoates due to permeation.

  • Primary Layer (Inner): 4 mil (0.10 mm) Nitrile (Tactility).

  • Secondary Layer (Outer): 8 mil (0.20 mm) Nitrile or Neoprene (Durability).

  • Spill Response: Silver Shield® (Laminate) or Butyl Rubber. Nitrile degrades rapidly under bulk liquid exposure.

B. Ocular & Face Protection[1][2][3][4]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient due to the risk of splash migration.

  • High Volume (>500 mL): Face shield required over goggles.

C. Respiratory Protection[1][3]
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood.

  • PPE: If hood work is impossible (e.g., maintenance), use a half-face respirator with Organic Vapor (OV) cartridges (P100 pre-filter recommended).

PPE Decision Logic

PPE_Logic Start Task Assessment Vol_Check Volume > 10 mL? Start->Vol_Check Splash_Risk Splash Risk? Vol_Check->Splash_Risk Yes Std_PPE Standard Protocol: Double Nitrile (4mil) Lab Coat Goggles Fume Hood Vol_Check->Std_PPE No Splash_Risk->Std_PPE Low High_PPE High Hazard Protocol: Double Nitrile (8mil Outer) Face Shield + Goggles Impervious Apron Splash_Risk->High_PPE High Spill_PPE Spill Protocol: Silver Shield/Laminate Gloves Respirator (OV)

Figure 1: Decision logic for PPE selection based on volume and splash risk.

Operational Protocols
Phase 1: Preparation & Weighing
  • Workspace: Clear fume hood of incompatible bases or oxidizers.

  • Containment: Place the balance inside the hood or use a localized powder containment hood if the substance is solidified (rare).

  • Tools: Use positive-displacement pipettes for liquid transfer to prevent dripping (high viscosity/surface tension issues).

Phase 2: Reaction & Transfer
  • Syringe Technique: When transferring via syringe, never fill >75% capacity to prevent plunger disengagement.

  • Heating: If heating is required, use a silicone oil bath or heating block. Never use an open flame. The flash point is high, but thermal degradation can release irritating fumes.

Phase 3: Decontamination & Cleanup
  • Solvent Choice: Ethanol or Isopropanol are effective for solubilizing the ester for cleanup.

  • Wiping: Use a "wipe-wet-wipe" technique.

    • Wipe 1: Absorb bulk liquid.

    • Wet: Apply ethanol to the surface.

    • Wipe 2: Remove residual film.

  • Disposal: All wipes must go into Solid Hazardous Waste (contaminated debris), not regular trash.

Operational Workflow Diagram

Workflow Storage Storage (4°C, Dark, Inert Gas) Prep Preparation (Check Gloves, Verify Ventilation) Storage->Prep Equilibrate to RT Transfer Transfer/Weighing (Double Glove, Fume Hood) Prep->Transfer Reaction Experimental Use (Closed System) Transfer->Reaction Waste Waste Disposal (Label: Toxic to Aquatic Life) Transfer->Waste Contaminated Wipes Reaction->Waste Quench & Dispose

Figure 2: End-to-end operational workflow for handling Methyl 2-undecynoate.

Emergency Response
Accidental Spill (< 100 mL)
  • Alert: Announce the spill immediately.

  • PPE Upgrade: Don Silver Shield/Laminate gloves immediately. Nitrile may degrade if the pool is concentrated.

  • Absorb: Use vermiculite or universal absorbent pads. Do not use paper towels (rapid saturation/permeation risk).

  • Clean: Wash area with soap and water, followed by an ethanol wipe.

Exposure First Aid[1]
  • Skin Contact: Wash with soap and lukewarm water for 15 minutes . Do not use hot water (opens pores) or solvents (enhances penetration).

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately.

Waste Disposal

Critical Environmental Note: Methyl 2-undecynoate is classified as Aquatic Acute 1 . Under no circumstances should this chemical enter the drainage system.[3][4][5]

  • Liquid Waste: Collect in a dedicated "Organic Waste - Non-Halogenated" container.

  • Labeling: Must explicitly state "Sensitizer" and "Marine Pollutant."

  • Solid Waste: Pipette tips, gloves, and wipes must be bagged in chemically resistant polyethylene bags before disposal in the solid hazardous waste stream.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5363636, Methyl 2-undecynoate. Retrieved from [Link]

  • Urbisch, D., et al. (2015). Assessment of Pre- and Pro-haptens: Application of the Direct Peptide Reactivity Assay. Toxicology in Vitro. (Mechanistic basis for Michael Acceptor sensitization). Retrieved from [Link]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. (Data on ester permeation in nitrile). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: Methyl non-2-ynoate (Analogous Structure Hazard Data). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Methyl 2-undecynoate

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